Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-6(10)8-11-4-3-5-13(8)12-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAZMOLVMHCZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=CC=NC2=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164025 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394004-05-7 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394004-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-bromo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Structural Elucidation of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, planar structure and versatile substitution patterns make it an attractive starting point for drug discovery programs, particularly in the development of kinase inhibitors.[3][4] This guide provides an in-depth, multi-technique approach to the unambiguous structural elucidation of a key derivative, Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. We will move beyond simple data reporting to explain the causal logic behind experimental choices and data interpretation, offering a self-validating workflow for researchers, chemists, and drug development professionals.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle that has garnered significant attention for its diverse biological activities.[2] The specific target of this guide, Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, is a valuable intermediate used in the synthesis of novel bioactive molecules through reactions like cross-coupling and nucleophilic substitution.[5] Its precise characterization is paramount to ensure the identity and purity of subsequent compounds in a synthetic pipeline.
The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research, ensuring that the molecule in hand corresponds exactly to the one designed. This process relies on a convergence of evidence from multiple analytical techniques, each providing a unique piece of the structural puzzle.[6]
Caption: Structure of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
The Analytical Workflow: A Multi-Pronged Approach
A robust structure elucidation is not a linear process but an integrated workflow where data from each analysis informs and validates the others. The choice of techniques is driven by the need to answer specific questions: What is its mass and elemental composition? What functional groups are present? What is the carbon-hydrogen framework and connectivity?
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first port of call. Its primary purpose is to determine the molecular weight of the analyte, which provides the molecular formula. For halogenated compounds, MS offers an immediate and decisive signature due to natural isotopic abundances.
Trustworthiness: The presence of a bromine atom provides a self-validating isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 ratio.[7][8] Therefore, any fragment containing a bromine atom must appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity. This "M/M+2" pattern is a definitive marker.
Experimental Protocol (Electron Ionization - EI-MS)
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) to induce ionization and fragmentation.
-
Analysis: Scan a mass range, typically from m/z 50 to 500, to detect the molecular ion and its fragment ions.
Data Interpretation & Expected Results
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 270/272 | [C₉H₈BrN₃O₂]⁺ | Molecular Ion (M⁺) , showing the characteristic 1:1 bromine isotope pattern.[7][9] |
| 241/243 | [C₇H₅BrN₃O]⁺ | Loss of the ethyl radical (•CH₂CH₃) via cleavage of the ester. |
| 225/227 | [C₉H₈BrN₃]⁺ | Loss of the ethoxy radical (•OCH₂CH₃). |
| 197/199 | [C₈H₅BrN₃]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-C₂H₅]⁺ fragment. |
| 143 | [C₇H₅N₃]⁺ | Loss of bromine radical (•Br) from the pyrazolo[1,5-a]pyrimidine core. |
The observation of the molecular ion doublet at m/z 270/272 immediately confirms the elemental formula and the presence of a single bromine atom.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This provides a "fingerprint" of the molecule's constituent parts.
Trustworthiness: While not a primary tool for determining the overall framework, IR is excellent for confirming the presence or absence of key functional groups, such as the ester carbonyl. This validates a crucial part of the expected structure.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using the empty ATR crystal.
Data Interpretation & Expected Results
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H Stretch | Aromatic (Pyrimidine Ring) | Confirms the presence of the heterocyclic aromatic system. |
| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl Group) | Confirms the presence of the ethyl ester side chain. |
| ~1725-1705 | C=O Stretch | Ester Carbonyl | A strong, sharp absorbance is a key indicator of the ester group.[10] |
| ~1640-1500 | C=N, C=C Stretch | Pyrazolo[1,5-a]pyrimidine Ring | Multiple bands confirming the fused aromatic ring system.[11][12] |
| ~1300-1100 | C-O Stretch | Ester | Corroborates the presence of the C-O single bond in the ester. |
| ~700-550 | C-Br Stretch | Bromoalkane | Often weak, but its presence is consistent with the structure. |
The most critical peak to observe is the strong C=O stretch, which validates the "carboxylate" part of the molecule's name.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It maps the carbon-hydrogen framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei. 2D NMR experiments then reveal the connectivity between these nuclei.
Trustworthiness: The combination of ¹H, ¹³C, and 2D NMR provides a self-validating dataset. Chemical shifts indicate the electronic environment of each nucleus, coupling constants reveal adjacent protons, and 2D correlations (like COSY and HMBC) definitively link protons and carbons together, allowing for the unambiguous assembly of the molecular structure.[13][14]
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR: Acquire a standard proton spectrum. The key parameters are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away, which is critical for piecing together the molecular skeleton.[15]
Data Interpretation & Expected Results
Table of Predicted ¹H and ¹³C NMR Data (Chemical shifts are estimates based on literature for similar pyrazolo[1,5-a]pyrimidine systems and substituent effects. Actual values may vary.)[13][16][17]
| Position | Atom | Predicted ¹H δ (ppm), Multiplicity, Integration | Predicted ¹³C δ (ppm) | Rationale & Key Correlations (HMBC) |
| Ethyl-CH₂ | ¹H | ~4.4 (quartet, 2H) | ~62 | Quartet due to coupling with CH₃. Correlates to the ester C=O and the ethyl CH₃. |
| Ethyl-CH₃ | ¹H | ~1.4 (triplet, 3H) | ~14 | Triplet due to coupling with CH₂. Correlates to the ethyl CH₂. |
| 7 | ¹H | ~9.0 (doublet of doublets, 1H) | ~145 | Most deshielded ring proton due to proximity to two N atoms. Correlates to C5 and C3a. |
| 5 | ¹H | ~8.8 (doublet of doublets, 1H) | ~140 | Deshielded proton on the pyrimidine ring. Correlates to C7 and C3a. |
| 6 | ¹H | ~7.2 (triplet or dd, 1H) | ~112 | Most shielded ring proton. Correlates to C5 and C7. |
| Ester C=O | ¹³C | - | ~160 | Carbonyl carbon, typically in this region. |
| 2 | ¹³C | - | ~148 | Carbon attached to the ester, deshielded. |
| 3a | ¹³C | - | ~146 | Bridgehead carbon. |
| 3 | ¹³C | - | ~95 | Carbon attached to Bromine, significantly shielded. |
Causality of Assignments:
-
The protons of the ethyl group (a quartet and a triplet) are easily identified by their characteristic splitting and integration.
-
The protons on the pyrimidine ring (H5, H6, H7) can be assigned based on their expected chemical shifts and coupling patterns (J-coupling). Literature on pyrazolo[1,5-a]pyrimidines confirms the general downfield shift of H5 and H7 compared to H6.[13][14]
-
A COSY spectrum would show a correlation between H5-H6 and H6-H7, confirming their adjacency.
-
An HMBC spectrum is crucial for final confirmation. For example, observing a correlation from the ethyl CH₂ protons (~4.4 ppm) to the ester carbonyl carbon (~160 ppm) proves the ester functionality. Correlations from H5 and H7 to the bridgehead carbon C3a would lock in the ring structure.
X-ray Crystallography: The Definitive Proof
Expertise & Experience: When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the gold standard. It provides a precise 3D map of electron density in a crystal, allowing for the determination of bond lengths, bond angles, and the absolute configuration of the molecule.
Trustworthiness: This technique provides direct visualization of the molecular structure, leaving no room for ambiguity, provided a high-quality crystal can be grown. The structures of many pyrazolo[1,5-a]pyrimidine derivatives have been confirmed using this method.[18][19][20]
Experimental Protocol
-
Crystallization: Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer and cool it under a stream of nitrogen gas. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, precise molecular structure.
Conclusion: A Symphony of Evidence
The structural elucidation of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is not achieved by a single technique but by the logical integration of complementary data. Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy validates the key ester functional group. Finally, a suite of 1D and 2D NMR experiments meticulously maps the C-H framework and atomic connectivity. Each piece of data serves as a check on the others, creating a self-validating system that culminates in the confident and unambiguous assignment of the structure. For absolute confirmation, particularly for regulatory filings or publication, X-ray crystallography provides the final, definitive proof. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and drug development.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5-a)pyrimidine System. ChemInform, 23(49). [Link]
-
Chernyshev, V. V., et al. (1998). Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data. Zeitschrift für Kristallographie - Crystalline Materials, 213(9), 477-482. [Link]
-
ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3288. [Link]
-
ResearchGate. (2020). Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activi. [Link]
-
Al-Issa, S. A. (2014). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 19(6), 8111-8125. [Link]
-
Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2385-2387. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4983. [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
-
Scribd. (n.d.). Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. [Link]
-
Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
Ali, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Future Medicinal Chemistry, 16(1), 45-65. [Link]
-
ResearchGate. (n.d.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. [Link]
-
Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of bromomethane. [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
Fayed, E. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1189-1211. [Link]
-
Institute for Molecular Science. (n.d.). Development of Novel Heterocyclic Compounds and Their Molecular Assemblies for Advanced Materials. [Link]
-
Castillo, R., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[13][14][16]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 22(9), 1549. [Link]
-
MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery. [Link]
-
Safrygin, O. V., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2022(3), M1442. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. savemyexams.com [savemyexams.com]
- 8. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sci-Hub. ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. / ChemInform, 1992 [sci-hub.st]
- 17. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 18. Sci-Hub. Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data / Zeitschrift für Kristallographie - Crystalline Materials, 1998 [sci-hub.box]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Biological Significance of Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine (PP) is a fused heterocyclic system comprising pyrazole and pyrimidine rings, creating a rigid, planar scaffold that has garnered significant attention in medicinal chemistry.[1] Its "privileged" status stems from its synthetic versatility, which allows for structural modifications across its periphery, and its ability to interact with a wide array of biological targets.[1][2] This unique combination of structural tractability and pharmacological promiscuity has established the PP core as a foundational element in the development of novel therapeutics. PP derivatives have been engineered to exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) modulatory effects.[3][4] This guide provides a comprehensive overview of the biological significance of PP derivatives, focusing on their mechanisms of action, therapeutic applications, structure-activity relationships (SAR), and the experimental methodologies used to validate their activity.
Core Therapeutic Applications and Mechanisms of Action
The broad therapeutic potential of pyrazolo[1,5-a]pyrimidines is primarily rooted in their capacity to act as potent and often selective inhibitors of key enzymes, particularly protein kinases.
Oncology: A Dominant Domain for Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[2][5] The PP scaffold has proven exceptionally effective in the design of protein kinase inhibitors (PKIs), acting as ATP-competitive or allosteric inhibitors.[5]
Tropomyosin Receptor Kinase (Trk) Inhibition: The Trk family of receptor tyrosine kinases (TrkA, TrkB, TrkC) are crucial for neuronal development, but chromosomal rearrangements leading to NTRK gene fusions result in oncogenic drivers for a variety of solid tumors.[3] The PP nucleus is a cornerstone of several clinically approved Trk inhibitors.[3]
-
Larotrectinib and Entrectinib: These first-generation Trk inhibitors, both featuring the PP core, received clinical approval and demonstrated significant efficacy in treating NTRK fusion-positive cancers.[3]
-
Mechanism: The PP moiety is essential for establishing a hinge interaction with the Met592 residue in the ATP-binding pocket of the Trk kinase, a critical anchor point for inhibitory activity.[3]
-
Second-Generation Inhibitors: To combat acquired resistance mutations, second-generation inhibitors like Repotrectinib and Selitrectinib, which also utilize the PP scaffold, have been developed and approved.[3]
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K signaling pathway is vital for cell proliferation, survival, and migration. The PI3Kδ isoform is predominantly expressed in immune cells, and its overactivity is linked to inflammatory diseases and hematological malignancies.[6][7]
-
Mechanism: PP derivatives have been designed as highly selective PI3Kδ inhibitors.[8] A key interaction involves a hydrogen bond between an oxygen atom in a morpholine group, commonly substituted at the C7 position of the PP core, and the backbone amide of Val-828 in the hinge region of the enzyme.[7][8] This interaction is crucial for anchoring the inhibitor in the catalytic site.
-
Therapeutic Potential: These selective inhibitors are being investigated for inflammatory and autoimmune diseases such as asthma and systemic lupus erythematosus (SLE), where PI3Kδ activity is elevated.[6][8]
Other Kinase Targets in Oncology: The versatility of the PP scaffold allows it to be tailored to inhibit a wide range of other kinases implicated in cancer.[2][5]
-
FLT3-ITD: Internal tandem duplications of the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9] Potent PP-based inhibitors of FLT3-ITD have been developed with IC50 values in the sub-nanomolar range, even showing activity against resistance-conferring mutations.[9][10]
-
EGFR, B-Raf, MEK, CDKs: Derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) for non-small cell lung cancer, B-Raf and MEK for melanoma, and Cyclin-Dependent Kinases (CDKs) for cell cycle control.[2][5]
Central Nervous System (CNS) Disorders
The favorable physicochemical properties of certain PP derivatives, such as low molecular weight and topological polar surface area, allow them to achieve excellent brain penetration, making them suitable candidates for CNS disorders.[1]
-
mGlu Receptor Modulation: Pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidin-4-amines, a class of PP derivatives, have been identified as negative allosteric modulators (NAMs) of metabotropic glutamate receptors mGlu1 and mGlu5, which are potential therapeutic targets for various CNS conditions.[11]
-
Neurodegenerative Diseases: 1,2,4-Triazolo[1,5-a]pyrimidines, a related scaffold, have been shown to act as microtubule-stabilizing agents, a promising therapeutic strategy for Alzheimer's disease and other tauopathies.[12]
Infectious Diseases
Pyrazolo[1,5-a]pyrimidines have demonstrated a broad spectrum of antimicrobial activity.
-
Antitubercular Activity: The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified in high-throughput screens as a promising lead for antitubercular agents against Mycobacterium tuberculosis (Mtb), with several analogues showing potent activity within macrophages and low cytotoxicity.[13][14]
-
Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of PP derivatives with significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria, as well as notable antifungal properties.[15][16][17] Some compounds have shown potency comparable or superior to standard antibiotics like tetracycline.[16]
-
Mechanism: One identified mechanism in bacteria is the inhibition of MurA, an essential enzyme in the biosynthesis of the bacterial cell wall.[18]
Structure-Activity Relationship (SAR) Insights
The biological activity of PP derivatives can be finely tuned by strategic substitutions at various positions of the heterocyclic core. This is a critical aspect of the drug design process, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.
-
C7 Position: Substitution with a morpholine group is a recurring motif in PI3Kδ inhibitors, where the morpholine oxygen acts as a crucial hydrogen bond acceptor.[7][8]
-
C5 Position: In Trk inhibitors, substitution with a 2,5-difluorophenyl-substituted pyrrolidine at this position was found to significantly increase inhibitory activity.[3]
-
C3 Position: The introduction of an amide bond, such as a picolinamide group, at the C3 position dramatically enhanced TrkA inhibition.[3]
-
C2 Position: For PI3Kδ inhibitors, modifications at the C2 position, including the replacement of a methylene linker with a carbonyl group, can enhance activity.[8]
The following diagram illustrates the general workflow for developing and optimizing PP derivatives based on SAR.
Caption: Drug discovery workflow for pyrazolo[1,5-a]pyrimidine derivatives.
Quantitative Data Summary
The potency of PP derivatives is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes representative data for various derivatives against different biological targets.
| Compound Class | Target | Key Structural Features | IC50 Value | Reference |
| Picolinamide-Substituted PP | TrkA | Picolinamide at C3, 2,5-difluorophenyl-pyrrolidine at C5 | 1.7 nM | [3] |
| Macrocyclic PP | TrkA | Carboxamide-linked macrocycle | 1 - 100 nM | [3] |
| Benzimidazole-Substituted PP | PI3Kδ | Morpholine at C7, Benzimidazole at C5 | 18 nM | [8] |
| Indole-Substituted PP | PI3Kδ | Morpholine at C7, Indole at C5 | 2.8 nM | [6] |
| Phenyl-Substituted PP | FLT3-ITD | Phenyl and morpholine substitutions | 0.4 nM | [9] |
| Arylazopyrazolo PP | MurA (E. coli) | Arylazo group | 3.77 µg/mL | [18] |
Mechanism of Action: Kinase Inhibition
The predominant mechanism of action for anticancer PP derivatives is the inhibition of protein kinase activity. They typically bind to the ATP pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This action blocks downstream signaling pathways that promote cell growth, proliferation, and survival.
Caption: Inhibition of RTK signaling by a pyrazolo[1,5-a]pyrimidine derivative.
Experimental Protocols
The validation of the biological activity of newly synthesized compounds is paramount. Below are representative, standardized protocols used in the field.
Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
This protocol describes a common one-step cyclocondensation reaction.[13][14]
-
Reactant Preparation: Dissolve 1.0 equivalent of the desired 3-aminopyrazole derivative in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of β-Ketoester: Add 1.1 equivalents of the selected β-ketoester to the solution.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 4 to 24 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials. If necessary, purify the product further by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol is adapted from methods used to evaluate TrkA inhibitors.[3]
-
Plate Coating: Coat a 96-well high-binding microplate with a kinase-specific substrate (e.g., poly-Glu-Tyr) overnight at 4 °C. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of the test pyrazolo[1,5-a]pyrimidine compounds in the appropriate assay buffer. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Kinase Reaction: Add the recombinant kinase enzyme (e.g., TrkA) to each well, followed immediately by the diluted test compounds.
-
Initiation: Start the phosphorylation reaction by adding an ATP solution to each well. Incubate the plate at 30 °C for 1-2 hours.
-
Detection: Stop the reaction by washing the plate. Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) and incubate for 1 hour at room temperature.
-
Secondary Antibody & Signal: Wash the plate, then add a horseradish peroxidase (HRP)-conjugated secondary antibody. After incubation and a final wash, add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits visible microbial growth.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth, creating a range of concentrations.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the diluted compound. Include a growth control (inoculum + broth) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, having yielded multiple clinically successful drugs and a rich pipeline of therapeutic candidates. Its significance lies in its structural versatility, which enables the precise tuning of its pharmacological profile to target a diverse array of proteins implicated in cancer, inflammation, CNS disorders, and infectious diseases.
Despite these successes, challenges remain. The emergence of drug resistance, particularly in oncology and infectious disease, necessitates the continued development of next-generation inhibitors.[3][5] Future research will focus on optimizing synthetic strategies to improve efficiency and diversity, enhancing drug selectivity to minimize off-target effects and toxicity, and improving the bioavailability and pharmacokinetic profiles of lead compounds.[4][5] The continued exploration of this privileged scaffold, guided by integrated computational and experimental approaches, promises to deliver novel and more effective therapies for a host of human diseases.
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central, National Institutes of Health.
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate.
- In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central, National Institutes of Health.
- Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate.
- N-Alkylpyrido[1',2':1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents. PubMed.
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines.
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate.
- In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research.
- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Publications.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central.
- Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry, ACS Publications.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Alkylpyrido[1',2':1,5]pyrazolo-[4,3-d]pyrimidin-4-amines: A new series of negative allosteric modulators of mGlu1/5 with CNS exposure in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. eijppr.com [eijppr.com]
- 18. pubs.acs.org [pubs.acs.org]
Navigating the Landscape of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Drug Discovery
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle that can be considered a bioisostere of purine. This structural similarity allows it to interact with a wide range of biological targets, particularly protein kinases. The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, while the aromatic rings can participate in π-stacking interactions, making it an ideal framework for designing enzyme inhibitors.
The versatility of the pyrazolo[1,5-a]pyrimidine core is further enhanced by the ability to introduce a variety of substituents at different positions, allowing for the fine-tuning of a compound's pharmacological properties. The introduction of a bromine atom, as in the case of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, provides a valuable handle for further chemical modifications through cross-coupling reactions.
Physicochemical Properties and Identification
While a specific CAS number for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is not prominently listed in public databases, we can infer its general properties based on related structures. The molecular formula is C₉H₈BrN₃O₂ with a molecular weight of approximately 270.08 g/mol .
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | 270.08 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
Data predicted using computational models.
For definitive identification, a combination of spectroscopic techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the substitution pattern on the pyrazolo[1,5-a]pyrimidine core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight and isotopic pattern characteristic of a bromine-containing compound.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the ester carbonyl group and the aromatic rings.
Synthesis Strategies for the Pyrazolo[1,5-a]pyrimidine Scaffold
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. The specific synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate would likely follow a multi-step sequence.
General Synthetic Workflow
A plausible synthetic route is outlined below. This represents a general strategy that could be adapted and optimized for the specific target molecule.
Caption: A generalized synthetic workflow for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
-
To a solution of 3-aminopyrazole (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Step 2: Bromination of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
-
Dissolve the ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (1 equivalent) in a suitable solvent like dichloromethane or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) (1.1 equivalents), portion-wise.
-
Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Chemical Reactivity and Further Functionalization
The presence of the bromine atom at the 3-position and the ester at the 2-position opens up a vast chemical space for further derivatization.
An In-depth Technical Guide to Ethyl Bromopyrazolo[1,5-a]pyrimidine-2-carboxylate and Its Isomers: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the physical and chemical properties of ethyl bromopyrazolo[1,5-a]pyrimidine-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Due to the limited specific data on the 3-bromo-2-carboxylate isomer, this document expands its scope to cover the synthesis, reactivity, and characteristics of the broader class of its isomers. This approach offers a robust and comparative understanding for researchers working with this versatile molecular framework.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core Scaffold
The pyrazolo[1,5-a]pyrimidine ring system is a privileged bicyclic heterocycle, forming the core of numerous biologically active compounds. Its rigid structure and capacity for diverse substitutions make it an attractive scaffold for modulating interactions with various biological targets. Drugs containing this core, such as the anxiolytic zaleplon and the kinase inhibitor dinaciclib, highlight its significance in modern drug discovery.
Halogenated derivatives, particularly bromo-substituted pyrazolo[1,5-a]pyrimidines, are of paramount importance. The bromine atom serves as a versatile synthetic handle, enabling a wide array of post-synthetic modifications through cross-coupling and nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core, a crucial step in structure-activity relationship (SAR) studies. This guide will focus on the ethyl ester derivatives, which are common intermediates in these synthetic endeavors.
Molecular Structure and Isomerism
The molecular formula for Ethyl bromopyrazolo[1,5-a]pyrimidine-carboxylate is C₉H₈BrN₃O₂. The core structure consists of a pyrazole ring fused to a pyrimidine ring. The substitution pattern of the bromo and the ethyl carboxylate groups significantly influences the molecule's chemical and physical properties. The numbering of the bicyclic system is standardized, and various isomers can exist.
Below is a diagram illustrating the core structure and the potential positions for substitution, highlighting the isomers for which data is available in the public domain.
Physicochemical Properties
| Property | Ethyl 2-bromo-3-carboxylate | Ethyl 6-bromo-2-carboxylate | Ethyl 5-bromo-3-carboxylate | Ethyl 3-bromo-5-carboxylate |
| CAS Number | 1394003-51-0[1][2] | 1005209-42-6[3] | 1436686-17-7[4] | 619306-83-1[5] |
| Molecular Formula | C₉H₈BrN₃O₂[2] | C₉H₈BrN₃O₂[3] | C₉H₈BrN₃O₂[4] | C₉H₈BrN₃O₂[5] |
| Molecular Weight | 270.08 g/mol [2] | 270.08 g/mol [3] | 270.08 g/mol [4] | 270.08 g/mol [5] |
| Predicted Density | 1.72 ± 0.1 g/cm³[2] | N/A | N/A | N/A |
| Physical Form | Solid | N/A | N/A | N/A |
| Storage | 2-8°C, Sealed[2][4] | N/A | Inert atmosphere, 2-8°C[4] | N/A |
Note: "N/A" indicates that the data was not available in the searched sources.
General Synthesis Strategies
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the cyclocondensation of a 5-aminopyrazole precursor with a 1,3-bielectrophilic partner. Subsequent bromination affords the desired intermediate.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent substrate for a variety of cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids or esters introduces aryl or heteroaryl groups. Sonogashira coupling with terminal alkynes provides access to alkynylated derivatives, and Buchwald-Hartwig amination allows for the formation of C-N bonds.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fused pyrimidine ring and the ester group can activate the C-Br bond towards substitution by strong nucleophiles like amines, alkoxides, and thiolates.
-
Ester Transformations: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU). [6]Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride. [6]
Exemplified Experimental Protocol: Reduction of the Ester
The following protocol is adapted from the synthesis of related pyrazolo[1,5-a]pyrimidine-based PI3Kδ inhibitors and illustrates a common transformation of the ethyl ester group. [6] Objective: To reduce the ethyl ester of a substituted pyrazolo[1,5-a]pyrimidine to the corresponding primary alcohol.
Materials:
-
Ethyl 5-substituted-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq)
-
Sodium borohydride (NaBH₄) (4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with the starting ethyl ester (1.0 eq) and placed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous THF is added to dissolve the substrate.
-
Causality: Anhydrous conditions are crucial as sodium borohydride reacts with water. An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
-
-
Addition of Reducing Agent: Sodium borohydride (4.0 eq) is added portion-wise to the stirred solution at 0°C (ice bath).
-
Causality: Portion-wise addition and cooling control the initial exothermic reaction. A molar excess of the reducing agent ensures the reaction goes to completion.
-
-
Reaction Progress: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0°C to destroy excess NaBH₄, followed by the addition of saturated aqueous NH₄Cl.
-
Causality: Methanol reacts with the remaining borohydride in a controlled manner. The NH₄Cl solution works up the borate ester intermediates formed during the reaction.
-
-
Extraction: The aqueous layer is extracted three times with ethyl acetate.
-
Causality: Ethyl acetate is a suitable organic solvent to extract the desired alcohol product from the aqueous phase. Multiple extractions ensure maximum recovery.
-
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Causality: The brine wash removes residual water and inorganic salts. MgSO₄ is a drying agent that removes trace amounts of water from the organic solution.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure primary alcohol.
This self-validating protocol includes monitoring and purification steps to ensure the identity and purity of the final product, representing a standard workflow in a medicinal chemistry laboratory.
Applications in Medicinal Chemistry
The versatility of the ethyl bromopyrazolo[1,5-a]pyrimidine-carboxylate scaffold makes it a valuable building block in drug discovery.
-
Kinase Inhibitors: The scaffold has been successfully employed in the development of potent and selective kinase inhibitors, such as inhibitors of PI3Kδ, which are relevant for treating certain cancers and inflammatory diseases. [6]* CNS Agents: As demonstrated by commercial drugs, the pyrazolo[1,5-a]pyrimidine core has a proven track record in developing agents with central nervous system activity, including anxiolytics and sedatives. [2]* Other Therapeutic Areas: The scaffold is continuously being explored for other applications, including as antimicrobial and anticancer agents.
Conclusion
Ethyl bromopyrazolo[1,5-a]pyrimidine-carboxylates are highly valuable and versatile intermediates in the field of medicinal chemistry. While data on the specific 3-bromo-2-carboxylate isomer is sparse, a comprehensive analysis of its related isomers reveals a class of compounds with predictable and highly useful chemical reactivity. The bromine atom facilitates access to a vast chemical space through modern cross-coupling and substitution reactions, while the ethyl ester provides a gateway to alcohol, carboxylic acid, and amide derivatives. A thorough understanding of the synthesis and reactivity of this scaffold is essential for researchers aiming to develop novel therapeutics based on the privileged pyrazolo[1,5-a]pyrimidine core.
References
[7]Google Patents. (n.d.). Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. Retrieved from
[6]National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
[1]Chemsigma. (n.d.). Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [1394003-51-0]. Retrieved from [Link]
[2]MySkinRecipes. (n.d.). Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved from [Link]
[4]Lead Sciences. (n.d.). Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved from [Link]
[8]National Institutes of Health. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
[3]PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. Retrieved from [Link]
Sources
- 1. 1394003-51-0 Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [chemsigma.com]
- 2. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 3. Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | C9H8BrN3O2 | CID 49761445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate - Lead Sciences [lead-sciences.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate molecular weight
An In-Depth Technical Guide to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate: A Key Intermediate in Modern Drug Discovery
Abstract
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound built upon the pyrazolo[1,5-a]pyrimidine scaffold, a core structure of significant interest in medicinal chemistry. This guide provides a detailed examination of its molecular characteristics, the strategic importance of its functional groups, and its application as a versatile building block in the synthesis of pharmacologically active molecules. The pyrazolo[1,5-a]pyrimidine core is a recognized "privileged scaffold," known to be a constituent of compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and anxiolytic properties.[1][2][3][4] The primary value of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate lies in its 3-bromo substituent, which serves as a highly reactive handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. This enables researchers to systematically explore the structure-activity relationships (SAR) of novel derivatives, particularly in the development of targeted therapies such as kinase inhibitors. This document will detail synthetic strategies, analytical considerations, and provide validated experimental protocols for its use, aimed at researchers and scientists in the field of drug development.
Molecular Profile and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its structural and physical characteristics. Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a structurally precise molecule designed for subsequent chemical modification.
Chemical Structure
The molecule consists of a fused pyrazolo[1,5-a]pyrimidine ring system. An ethyl carboxylate group is attached at the C2 position, and a bromine atom is substituted at the C3 position.
Caption: The chemical structure of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Key Identifiers and Molecular Data
Quantitative data for this compound is summarized below. It is important to note that while the specific 2-carboxylate, 3-bromo isomer is the focus, its molecular formula and weight are identical to its other positional isomers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrN₃O₂ | [5][6] |
| Molecular Weight | 270.08 g/mol | [5][6] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Core Scaffold | Pyrazolo[1,5-a]pyrimidine | [4] |
| Key Functional Groups | Ethyl Ester, Aryl Bromide | N/A |
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The utility of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is derived from its core heterocyclic system, which is a cornerstone in the development of numerous therapeutics.[7]
Overview of Biological Activities
The pyrazolo[1,5-a]pyrimidine nucleus is a bioisostere of purine, allowing it to interact with a wide range of biological targets. Derivatives have demonstrated a remarkable breadth of pharmacological effects, including:
-
Anticancer Activity: Targeting various kinases such as CDKs, PI3K, and Bruton's tyrosine kinase (BTK).[1][2][8]
-
Central Nervous System (CNS) Activity: Acting as sedative, hypnotic, and anxiolytic agents, exemplified by drugs like Zaleplon and Ocinaplon.[4][7]
-
Anti-inflammatory Effects: Modulating inflammatory pathways.[3]
-
Antimicrobial Properties: Exhibiting activity against various bacterial and fungal strains.[2][9]
Mechanism of Action: Targeting Key Signaling Pathways
A primary application for this scaffold is in the design of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine core can act as a hinge-binding motif, occupying the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.
Caption: Generalized kinase signaling pathway inhibited by a pyrazolopyrimidine-based drug.
Synthesis and Chemical Reactivity
The synthesis of the core scaffold and the subsequent functionalization are critical aspects that define the utility of this intermediate.
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine ring system is typically achieved via the condensation reaction between a 3-aminopyrazole derivative and a 1,3-dielectrophile, such as a β-enaminone or a 1,3-dicarbonyl compound.[1][7] This versatile reaction allows for the introduction of various substituents on both the pyrazole and pyrimidine rings.
Caption: Step-by-step experimental workflow for a Suzuki cross-coupling reaction.
Detailed Steps:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial, add Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, the chosen arylboronic acid, and the base.
-
Inerting: Seal the vessel with a septum and purge with an inert gas for 5-10 minutes. The causality here is critical: palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and can be deactivated, halting the catalytic cycle.
-
Solvent and Catalyst Addition: Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the solvent to the reaction vessel via syringe, followed by the palladium catalyst.
-
Reaction Monitoring: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring. The reaction progress should be monitored every 1-2 hours by taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel.
-
Analysis: The final, purified compound must be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and by HPLC to determine its purity. This final step provides the self-validating proof of a successful reaction.
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei.
- Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in r
- Pyrazolopyrimidine. Wikipedia.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxyl
- Ethyl-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxyl
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxyl
- Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxyl
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 5. labsolu.ca [labsolu.ca]
- 6. Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate - Lead Sciences [lead-sciences.com]
- 7. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Strategic Role of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in Modern Drug Discovery: A Technical Guide
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can be readily modified to interact with a wide array of biological targets. The pyrazolo[1,5-a]pyrimidine core is a prominent member of this class, demonstrating a remarkable spectrum of biological activities. This guide focuses on a particularly valuable derivative: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. While direct biological data on this specific ester is limited, its true significance lies in its role as a strategic intermediate—a versatile building block for synthesizing novel therapeutic agents. This document will explore the known biological activities of the broader pyrazolo[1,5-a]pyrimidine family and provide a technical roadmap for leveraging Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in drug discovery campaigns, particularly in oncology and inflammation.
The Pyrazolo[1,5-a]pyrimidine Core: A Hub of Pharmacological Activity
The pyrazolo[1,5-a]pyrimidine system, a fused bicyclic N-heterocycle, provides a rigid and planar framework ideal for molecular recognition by biological targets.[1] This structural feature, combined with its synthetic tractability, has led to the discovery of derivatives with a wide range of pharmacological properties.[2]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant body of research highlights the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives.[1] Their primary mechanism of action often involves the inhibition of protein kinases, enzymes that are frequently dysregulated in various cancers.[2]
-
Protein Kinase Inhibition: Many derivatives act as ATP-competitive inhibitors, targeting key kinases in oncogenic signaling pathways such as EGFR, B-Raf, MEK, and CDKs.[2][3] For instance, pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as B-Raf kinase inhibitors, a critical target in melanoma.[4] The scaffold's structure allows for substitutions that can enhance potency and selectivity for specific kinases.[2]
-
EGFR Inhibition: Certain pyrazolo[2][5][6]triazolopyrimidine derivatives have been shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, including Akt and Erk1/2, in breast and cervical cancer cell lines.[7]
-
Tropomyosin Receptor Kinase (Trk) Inhibition: The pyrazolo[1,5-a]pyrimidine framework is a cornerstone for the development of Trk inhibitors, which are crucial for treating various solid tumors.[6] Marketed drugs like Larotrectinib and Entrectinib feature this core structure.[6][8]
Anti-inflammatory Properties
The pyrazolo[1,5-a]pyrimidine scaffold has also yielded compounds with significant anti-inflammatory effects.[9][10]
-
Prostaglandin Synthesis Inhibition: Some derivatives are potent inhibitors of prostaglandin-synthetase, an enzyme involved in the inflammatory cascade.[5]
-
NF-κB Pathway Modulation: A library of pyrazolo[1,5-a]quinazoline compounds, a related scaffold, was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation.[11]
-
Leukocyte Function Modulation: Studies have shown that certain pyrazolo[1,5-a]pyrimidin-7-ones can inhibit leukotriene and/or prostaglandin biosynthesis, impacting leukocyte functions like superoxide production and myeloperoxidase release.[9]
Other Documented Activities
Beyond oncology and inflammation, the versatility of the pyrazolo[1,5-a]pyrimidine core has led to the exploration of other therapeutic areas:
-
Antiviral Properties: Derivatives have been investigated for their ability to inhibit viral replication, potentially by interfering with viral polymerases.[3]
-
Antimicrobial Activity: Novel pyrazole analogues have demonstrated both antibacterial and antifungal activities.[10][12] Some pyrazolo[3,4-b]pyridines have shown moderate activity against both Gram-positive and Gram-negative bacteria.[13]
-
Central Nervous System (CNS) Activity: The scaffold is utilized in the development of anxiolytic drugs and other agents targeting the CNS.[14]
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate: A Strategic Synthetic Intermediate
The title compound's value is primarily as a versatile starting material. The bromine atom at the 3-position and the ethyl carboxylate at the 2-position are key functional handles for introducing chemical diversity through various synthetic transformations.[3][15]
The Role of the Bromo Substituent
The bromine atom at the C3 position is a linchpin for post-functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which is crucial for exploring the structure-activity relationship (SAR) of the scaffold.
The Versatility of the Ethyl Carboxylate Group
The ethyl carboxylate at the C2 position can be readily transformed into other functional groups, such as:
-
Amides: Reaction with various amines to generate a library of carboxamides. This is a common strategy in drug discovery to modulate properties like solubility, cell permeability, and target engagement.
-
Carboxylic Acids: Hydrolysis of the ester to the corresponding carboxylic acid, which can then be used in further coupling reactions or serve as a key pharmacophoric feature.
-
Alcohols: Reduction of the ester to a primary alcohol, providing another point for derivatization.
Experimental Workflows: From Synthesis to Biological Evaluation
The following section outlines key experimental protocols for synthesizing derivatives of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate and evaluating their potential biological activities.
General Synthetic Strategy: A Modular Approach
A common and effective method for preparing the pyrazolo[1,5-a]pyrimidine core involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[1][2]
Diagram: General Synthetic Workflow
Caption: A modular workflow for the synthesis and diversification of the pyrazolo[1,5-a]pyrimidine scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling for C3-Arylation
This protocol details the introduction of an aryl group at the C3 position, a common strategy to enhance biological activity.
Materials:
-
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol: In Vitro Kinase Inhibition Assay (Example: B-Raf)
This assay is designed to determine the inhibitory potential of synthesized derivatives against a specific protein kinase.
Materials:
-
Synthesized pyrazolo[1,5-a]pyrimidine derivatives
-
Recombinant human B-Raf kinase
-
Kinase substrate (e.g., MEK1)
-
ATP (radiolabeled or used in a fluorescence-based assay)
-
Assay buffer
-
Positive control inhibitor (e.g., Vemurafenib)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the B-Raf enzyme, and the test compound or control.
-
Incubate for a pre-determined time to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a set time at the optimal temperature.
-
Terminate the reaction and quantify the kinase activity (e.g., by measuring substrate phosphorylation).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Table 1: Hypothetical Kinase Inhibition Data
| Compound ID | C3-Substituent | B-Raf IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| Parent | -Br | >10,000 | >10,000 |
| Derivative 1 | -Phenyl | 850 | 5,200 |
| Derivative 2 | -4-Fluorophenyl | 250 | 3,800 |
| Derivative 3 | -3-Pyridyl | 450 | 7,100 |
| Vemurafenib | N/A (Control) | 31 | >10,000 |
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A375 melanoma, which harbors the B-Raf V600E mutation)
-
Cell culture medium and supplements
-
Synthesized pyrazolo[1,5-a]pyrimidine derivatives
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).
Future Directions and Concluding Remarks
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate represents a starting point for the development of novel therapeutics. The extensive body of literature on the biological activities of the pyrazolo[1,5-a]pyrimidine scaffold provides a strong rationale for its use in drug discovery programs.[1][2] Future research should focus on creating diverse libraries of derivatives through the strategic functionalization of the C2 and C3 positions. High-throughput screening of these libraries against panels of kinases and cancer cell lines will be instrumental in identifying potent and selective lead compounds.
The journey from a versatile chemical intermediate to a clinically effective drug is long and challenging. However, by leveraging the inherent potential of privileged scaffolds like the pyrazolo[1,5-a]pyrimidine core, and by employing robust synthetic and biological evaluation strategies, researchers are well-equipped to develop the next generation of targeted therapies.
References
-
Pharmacological activity of some pyrazolo[1,5-a]pyrimidines. PubMed. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central. Available at: [Link]
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. PubMed. Available at: [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. Available at: [Link]
-
Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. MySkinRecipes. Available at: [Link]
-
Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[2][5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health. Available at: [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. Available at: [Link]
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. Available at: [Link]
-
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. PubChemLite. Available at: [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological activity of some pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmatutor.org [pharmatutor.org]
- 13. japsonline.com [japsonline.com]
- 14. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Executive Summary: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its broad pharmacological potential.[1] This guide focuses on a key derivative, Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, a versatile building block for creating diverse molecular libraries. We will provide an in-depth exploration of its synthesis, its critical role in palladium-catalyzed cross-coupling reactions, and its application in the development of targeted therapeutics, particularly protein kinase inhibitors for cancer treatment.[2] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic and medicinal chemistry programs.
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold
The fusion of pyrazole and pyrimidine rings creates the pyrazolo[1,5-a]pyrimidine bicyclic system, a heterocyclic scaffold of significant interest in pharmaceutical development.[1] Its structural rigidity, combined with the specific arrangement of nitrogen atoms, makes it an ideal framework for interacting with various biological targets. This scaffold is at the core of several clinically approved drugs and investigational agents, demonstrating its therapeutic value.[3]
Derivatives of this scaffold have shown a remarkable range of biological activities, including:
-
Anticancer: Primarily through the inhibition of protein kinases like EGFR, B-Raf, and CDKs.[1][2]
-
Anti-inflammatory: By inhibiting enzymes such as cyclooxygenase.[4]
-
Central Nervous System (CNS) Activity: Including anxiolytic effects.[5]
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a pivotal intermediate in this field. The presence of the bromine atom at the C3 position and an ethyl ester at the C2 position provides two distinct and orthogonal handles for chemical modification. The bromine is particularly valuable as it enables a suite of powerful palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse functional groups to explore structure-activity relationships (SAR).[6]
Synthesis of the Core Scaffold
The construction of the pyrazolo[1,5-a]pyrimidine core is typically achieved through the condensation and cyclization of an aminopyrazole precursor with a suitable three-carbon electrophilic partner.[2][3] A general and efficient pathway to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate involves a two-step process: initial heterocyclization followed by regioselective bromination.
Step 1: Cyclocondensation. The reaction of a 3-aminopyrazole with an ethyl 2-formyl-3-oxobutanoate or a similar β-dicarbonyl compound under acidic or thermal conditions leads to the formation of the bicyclic pyrazolo[1,5-a]pyrimidine ring system.
Step 2: Bromination. The resulting pyrazolo[1,5-a]pyrimidine ester is then subjected to electrophilic bromination. Reagents like N-Bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride or acetonitrile are commonly used to selectively install the bromine atom at the electron-rich C3 position.[6]
Caption: The compound as a central hub for diversification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with an aryl or heteroaryl boronic acid. This reaction is instrumental in synthesizing biaryl structures, which are common motifs in kinase inhibitors.
-
Causality: The choice of catalyst and ligand is critical. For heterocyclic systems, debromination can be a significant side reaction. The use of bulky, electron-rich phosphine ligands like XPhos, often in the form of pre-catalysts (e.g., XPhosPdG2), is known to favor the desired cross-coupling pathway over competitive hydrodehalogenation. [7][8]A suitable base, such as K₂CO₃ or K₃PO₄, is required to facilitate the transmetalation step in the catalytic cycle. [9] Table 1: Typical Conditions for Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5%) or XPhosPdG2 (2-5%) | (XPhos) | K₂CO₃ / K₃PO₄ | Toluene/Ethanol or 1,4-Dioxane | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5%) | PPh₃ | Et₃N / DIPA | THF or DMF | Room Temp - 70 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2%) | Xantphos / BINAP | NaOtBu / K₂CO₃ | Toluene or Dioxane | 90-110 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a microwave vial or Schlenk flask, add Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the degassed solvent (e.g., 1,4-Dioxane/Water 4:1).
-
Seal the vessel and heat the reaction mixture at 90°C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C3-arylated product. [9]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. This reaction is invaluable for introducing linear, rigid alkynyl linkers into a molecule, often used to probe deeper pockets in a protein's active site.
-
Mechanism & Rationale: This reaction employs a dual catalytic system: a palladium catalyst to activate the aryl bromide and a copper(I) co-catalyst (typically CuI) to activate the alkyne. [10]An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as the base and often as the solvent. [11]The reaction is generally high-yielding and tolerant of a wide range of functional groups. [12]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To an oven-dried flask under an inert atmosphere, add Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq.), the terminal alkyne (1.2 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Add degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 eq.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Quench the reaction with aqueous NH₄Cl solution and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue via silica gel chromatography to obtain the C3-alkynylated product. [10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for constructing C(sp²)-N bonds, coupling the aryl bromide with primary or secondary amines. [13]This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.
-
Catalytic System: The success of this reaction hinges on the selection of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a bulky phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). [14][15]The ligand's role is to stabilize the palladium center and facilitate the crucial reductive elimination step that forms the C-N bond. [16]Milder, soluble organic bases like DBU have also been developed for substrates sensitive to harsh inorganic bases. [17]
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Charge a flask with the palladium precursor (e.g., Pd(OAc)₂, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., NaOtBu, 1.4 eq.) under an inert atmosphere.
-
Add dry, degassed toluene, followed by Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq.) and the desired amine (1.2 eq.).
-
Heat the mixture to 100-110°C with vigorous stirring for 8-24 hours.
-
After cooling, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material by flash chromatography to isolate the C3-aminated product. [15]
Applications in Drug Discovery
The derivatization of the Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate scaffold has led to the discovery of numerous compounds with significant therapeutic potential.
-
Protein Kinase Inhibitors: This is the most prominent application. The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive "hinge-binding" motif in many protein kinases. [2]By using the cross-coupling reactions described above, medicinal chemists can systematically install different substituents at the C3 position to target the solvent-exposed region of the kinase, thereby optimizing potency and selectivity. This scaffold has been successfully employed to develop inhibitors for a range of kinases implicated in cancer, such as EGFR, BRAF, MEK, and CDKs. [1][2]* Other Therapeutic Areas: Beyond oncology, derivatives have been investigated for their anti-inflammatory, antiviral, and antimicrobial properties. [4][18][19]The scaffold's ability to be readily functionalized allows for its adaptation to a wide variety of biological targets.
-
Materials Science: The rigid, planar, and electron-rich nature of the pyrazolo[1,5-a]pyrimidine system makes it a candidate for incorporation into fluorescent dyes and other optoelectronic materials. [5]
Conclusion and Future Perspectives
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is more than just a chemical compound; it is a gateway to vast chemical diversity. Its straightforward synthesis and exceptional versatility in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists. The continued exploration of new coupling partners and the development of more sustainable catalytic systems will further enhance its utility. As our understanding of disease biology deepens, the ability to rapidly synthesize and test focused libraries of compounds from this scaffold will be crucial in the ongoing quest for novel, effective, and selective therapeutics.
References
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (n.d.). International Journal of Pharmaceutical Sciences.
- Pharmacological activity of some pyrazolo[1,5-a]pyrimidines. (n.d.). PubMed.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. (n.d.).
- Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (n.d.). Unknown Source.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxyl
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central.
- Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxyl
- Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Unknown Source.
- A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (n.d.). MDPI.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). University of Southampton ePrints.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. (2024). MDPI.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activity of some pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[1,5-a]pyrimidines
Abstract
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has risen from a subject of fundamental chemical curiosity to a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have propelled its derivatives into a broad spectrum of therapeutic areas, from central nervous system agents to targeted cancer therapies. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of pyrazolo[1,5-a]pyrimidines. We will traverse the timeline from the seminal synthetic reports to the evolution of sophisticated methodologies, and chronicle the key breakthroughs that have established this scaffold as a cornerstone in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this critical chemical entity.
The Genesis: Initial Discovery and Foundational Synthesis
The historical roots of pyrazolo[1,5-a]pyrimidine chemistry can be traced back to the mid-20th century, a period of burgeoning exploration into novel heterocyclic systems.[1] Early investigations were primarily focused on the fundamental reactivity of aminopyrazoles and the construction of fused ring systems.
The foundational synthesis, which remains a cornerstone of pyrazolo[1,5-a]pyrimidine chemistry, is the condensation reaction between a 3-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent.[2] This elegant and efficient cyclization strategy laid the groundwork for the vast library of derivatives that would follow.
One of the earliest comprehensive reports on this reaction was detailed in a seminal German publication, "Chemie der Heterocyclen, I. Über die Einwirkung von 3-Amino-pyrazolen auf 1,3-Dicarbonyl-Verbindungen" (Chemistry of Heterocycles, I. On the Reaction of 3-Amino-pyrazoles with 1,3-Dicarbonyl Compounds). This work systematically explored the reaction parameters and scope, establishing the fundamental principles of pyrazolo[1,5-a]pyrimidine formation.
The causality behind this experimental choice lies in the inherent nucleophilicity of the 3-aminopyrazole, which possesses two nucleophilic nitrogen atoms, and the electrophilic nature of the two carbonyl carbons in the 1,3-dicarbonyl compound. The reaction proceeds through a stepwise mechanism involving an initial nucleophilic attack, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Visualizing the Foundational Synthesis
Sources
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Therapeutic Targets of Pyrazolo[1,5-a]pyrimidine Compounds
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and versatile chemistry allow for extensive structural modifications, making it an attractive framework for designing targeted therapeutic agents.[1] This versatility has led to the development of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[2][3] Notably, several approved drugs and clinical candidates for various diseases feature this core structure, underscoring its therapeutic significance.[3][4][5]
The power of the pyrazolo[1,5-a]pyrimidine scaffold lies in its ability to mimic the purine core of ATP, enabling compounds to act as competitive inhibitors for a vast family of enzymes that utilize ATP, particularly protein kinases.[2][6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[2][6] Consequently, the development of small-molecule kinase inhibitors based on this scaffold is a major focus of modern drug discovery.[7] This guide provides a comprehensive overview of the key therapeutic targets of pyrazolo[1,5-a]pyrimidine compounds, focusing on their mechanism of action, the signaling pathways they modulate, and the experimental methodologies used for their validation.
Oncological Targets: A Primary Focus for Pyrazolo[1,5-a]pyrimidine Inhibitors
The disruption of cellular signaling, often driven by aberrant kinase activity, is fundamental to cancer development and progression. Pyrazolo[1,5-a]pyrimidines have demonstrated exceptional potential as protein kinase inhibitors, targeting a variety of kinases implicated in cancer.[2][7]
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that govern the progression of the cell cycle. Their overactivity is a common feature in cancer, leading to uncontrolled cell proliferation. The pyrazolo[1,5-a]pyrimidine core has been successfully utilized to develop potent CDK inhibitors.[6][8] For instance, Dinaciclib, which contains this core, is known to occupy the ATP-binding site and inhibit multiple CDKs.[8]
Recent research has focused on developing dual inhibitors. One study reported pyrazolo[1,5-a]pyrimidine derivatives with potent dual inhibitory activity against CDK2 and Tropomyosin Receptor Kinase A (TRKA).[8] This dual-targeting strategy may offer improved anticancer efficacy and help overcome drug resistance.[8]
Signaling Pathway: CDK2 in Cell Cycle Regulation
Caption: CDK2 pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidines.
Tropomyosin Receptor Kinases (Trks): Targeting Neurotrophin Pathways in Cancer
Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are receptor tyrosine kinases essential for neuronal development.[5][9] However, fusions involving their encoding genes (NTRK1, NTRK2, NTRK3) are oncogenic drivers in a wide range of solid tumors.[4] The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of several approved and clinical-stage Trk inhibitors.[4][5]
Larotrectinib and Repotrectinib are two prominent examples of FDA-approved Trk inhibitors that feature the pyrazolo[1,5-a]pyrimidine core.[4][5][8] These drugs bind to the ATP-binding pocket of the Trk kinases, blocking downstream signaling pathways like MAPK and PI3K-Akt, which are crucial for cancer cell growth and survival.[8] Structure-activity relationship (SAR) studies have been pivotal in optimizing these inhibitors, highlighting the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine ring to enhance potency and selectivity.[4]
Other Key Kinase Targets in Oncology
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has enabled the targeting of numerous other kinases critical to cancer biology.[2][6][7]
-
EGFR, B-Raf, and MEK: Derivatives have shown promise in targeting the Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC) and the B-Raf/MEK pathway in melanoma.[2][6][7]
-
FLT3-ITD: Potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplications (ITD) have been developed for acute myeloid leukemia (AML).[10]
-
CDK9: This kinase plays a key role in transcriptional regulation, and its inhibition can reduce the levels of short-lived pro-survival proteins like Mcl-1, leading to apoptosis in cancer cells.[11]
| Compound Class/Example | Target Kinase(s) | Associated Cancer Type | Representative IC50 Values | Reference |
| Derivative 6t | CDK2 | General Anticancer | 0.09 µM | [8] |
| Derivative 6s | TRKA | General Anticancer | 0.45 µM | [8] |
| Larotrectinib | TrkA, TrkB, TrkC | NTRK Fusion Cancers | 1.7 nM (TrkA) | [4] |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Various Cancers | Varies by CDK | [8] |
| Derivative 17 & 19 | FLT3-ITD | Acute Myeloid Leukemia (AML) | 0.4 nM | [10] |
Emerging Therapeutic Areas
While oncology remains the primary focus, the therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to other disease areas.
Inflammatory Disorders
Chronic inflammation is implicated in a multitude of diseases. Pyrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]quinazoline scaffolds have been investigated as anti-inflammatory agents.[12] The mechanism often involves the inhibition of mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and c-Jun N-terminal kinases (JNKs), which are key mediators of the inflammatory response.[12] Compounds have been identified that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in inflammation.[12]
Neurological and Other Disorders
The pyrazolo[1,5-a]pyrimidine scaffold is also being explored for its potential in treating central nervous system (CNS) disorders.[3] Certain derivatives have been developed as selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, showing potential as anticonvulsants.[13] Additionally, some compounds have been investigated for their utility in diagnosing brain inflammation in patients with major depressive disorder.[14] Beyond the CNS, this scaffold has also yielded compounds with antitubercular activity against Mycobacterium tuberculosis.[15][16][17]
Experimental Validation: A Guide to Core Methodologies
Validating the therapeutic targets and efficacy of novel pyrazolo[1,5-a]pyrimidine compounds requires a systematic, multi-tiered approach. This process typically begins with in vitro biochemical assays, progresses to cell-based functional assays, and culminates in in vivo animal models.
Workflow: Target Validation for Pyrazolo[1,5-a]pyrimidine Inhibitors
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Compound Profile and Scientific Context
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic building block integral to medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure found in numerous biologically active agents, including kinase inhibitors and anxiolytic drugs.[1][2] This specific bromo-ester derivative serves as a key intermediate, allowing for further molecular elaboration through reactions like cross-coupling and nucleophilic substitution.
Its utility in synthesizing novel therapeutic candidates underscores the importance of understanding its chemical properties and potential hazards. The pyrazolopyrimidine core is a known bioisostere of purines, suggesting a high likelihood of interaction with biological systems, including various enzymes and receptors.[3] Therefore, all handling procedures must be approached with the assumption of biological activity and potential cytotoxicity.
| Property | Data |
| Molecular Formula | C₉H₈BrN₃O₂ |
| Molecular Weight | ~270.08 g/mol [1] |
| Appearance | Typically a solid at room temperature |
| Primary Application | Research intermediate in pharmaceutical synthesis[1] |
Hazard Identification and GHS Classification
While a specific, dedicated Safety Data Sheet (SDS) for the 3-bromo-2-carboxylate isomer is not publicly available, a robust hazard assessment can be synthesized from data on close structural analogs. The following classification is based on data for related brominated pyrazolopyrimidines and the non-brominated parent ester.[4][5][6]
| GHS Classification | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[4][6] H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5][6] H335: May cause respiratory irritation.[5][6] |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P280 Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313 Storage: P403+P233, P405 Disposal: P501 |
Toxicological Profile: An Evidence-Based Assessment
Direct toxicological data for this specific molecule is limited. However, the broader class of pyrazolopyrimidine derivatives has been extensively studied for potent biological activity, including anticancer and kinase-inhibiting properties.[3][7][8] This inherent bioactivity necessitates treating this compound as potentially cytotoxic. The principle of As Low As Reasonably Achievable (ALARA) exposure must be strictly followed.
Key Toxicological Considerations:
-
Cytotoxicity: Many pyrazolopyrimidine derivatives are designed to inhibit cell proliferation.[7][9] Assume this intermediate possesses similar properties until proven otherwise.
-
Organ-Specific Effects: The STOT SE 3 (respiratory irritation) classification for the parent ester suggests that the fine powder can be harmful upon inhalation.[5]
-
Metabolism: Upon absorption or ingestion, the ester moiety may be hydrolyzed, and the brominated heterocyclic core could undergo metabolic transformations, the products of which are unknown. Hazardous decomposition during metabolism cannot be ruled out.
Exposure Control and Risk Mitigation
A multi-layered approach to risk management is essential. The "Hierarchy of Controls" is the fundamental framework for mitigating exposure.
Hierarchy of Controls Diagram
-
Engineering Controls: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Administrative Controls: Access to the compound should be restricted to trained personnel. Designated areas for its use must be clearly marked. All users must be familiar with this guide and the relevant SDS of analogs before commencing work.
Protocols for Safe Laboratory Handling
Adherence to validated protocols is critical for ensuring user safety and experimental reproducibility.
Weighing and Aliquoting Solid Compound
-
Preparation: Don appropriate PPE (See Section 6). Decontaminate the weighing area and balance within a chemical fume hood.
-
Tare: Place a clean, dry weighing vessel on the balance and tare it.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate to the weighing vessel. Avoid generating dust by using slow, deliberate movements.
-
Closure: Immediately and securely close the primary container.
-
Cleaning: Clean the spatula and any affected surfaces with a suitable solvent (e.g., ethanol or acetone) and wipe down. Dispose of the cleaning materials as hazardous waste.
Preparation of Solutions
-
Setup: Perform all steps in a chemical fume hood.
-
Addition of Solvent: Place the weighed solid in an appropriate flask. Add the desired solvent via a pipette or graduated cylinder, ensuring the flask opening is directed away from your breathing zone.
-
Dissolution: Cap the flask and mix using a magnetic stirrer or gentle agitation until the solid is fully dissolved. If heating is required, use a controlled heating mantle and a condenser to prevent solvent evaporation and potential exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in any form.
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against irritation and serious eye damage from dust or splashes.[5] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Prevents skin contact and potential irritation.[5] Change gloves immediately if contamination occurs. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if work is performed within a certified fume hood. | A NIOSH-approved respirator with P100 filters may be necessary for large spills or if engineering controls fail. |
Storage and Chemical Incompatibility
Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C.[1] Some suppliers recommend storage under an inert atmosphere.[10]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[11] The compound may react unpredictably with these substances, leading to decomposition or the release of hazardous fumes.
-
Hazardous Decomposition Products: Combustion or thermal decomposition will produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[11]
Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[11]
Spill Management Workflow
Spill Response Workflow Diagram
-
Small Spills (Solid): Gently sweep or scoop the material into a container for chemical waste. Avoid creating dust.
-
Small Spills (Liquid): Cover with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a container for chemical waste.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Waste Disposal
All waste containing Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. The material should be placed in a clearly labeled, sealed container. Due to its bromine content, it should be classified as halogenated organic waste.
References
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central.
- Mathew, et al. (2022). A Comprehensive Review on the Pharmacological Activity of Pyrazolopyrimidine Derivatives. World Journal of Pharmaceutical Research, 11(3), 489-511.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). MDPI.
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2025). PubMed.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
- SAFETY DATA SHEET for 2-Amino-5-bromopyrazine. (n.d.). Thermo Fisher Scientific.
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (2021). Google Patents.
- Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. (n.d.). MySkinRecipes.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central.
- ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate. (n.d.). LabSolu.
- SAFETY DATA SHEET - Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate. (2024). Fisher Scientific.
- Ethyl-5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. (n.d.). Simson Pharma Limited.
- Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena AIR.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][9][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PMC - NIH. Retrieved January 19, 2026, from
- SAFETY DATA SHEET - 3-Bromo-1-propyne. (2025). FUJIFILM Wako Chemicals.
- Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. (n.d.). BLDpharm.
- Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. (n.d.). PubChem.
- Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. (n.d.). PubChem.
- ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. (n.d.). Echemi.
- Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95. (n.d.). Sigma-Aldrich.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI.
Sources
- 1. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. fishersci.fi [fishersci.fi]
- 6. Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6 [sigmaaldrich.com]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 500011-92-7|Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 11. fishersci.com [fishersci.com]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Methodological & Application
Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth protocol for the synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in numerous pharmacologically active compounds, and the introduction of a bromine atom at the 3-position offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of novel chemical space in drug discovery programs.
This document is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction to Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that are isosteres of purines, playing a significant role as antimetabolites in purine biochemical pathways. This structural similarity has led to their widespread investigation and development as therapeutic agents with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. The ability to functionalize the pyrazolo[1,5-a]pyrimidine core at various positions is crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Synthetic Strategy Overview
The synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is strategically approached in a two-step sequence:
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This involves the cyclocondensation of a 3-aminopyrazole with a suitable β-dicarbonyl compound to construct the fused bicyclic system.
-
Regioselective Bromination: The subsequent introduction of a bromine atom at the C3 position of the pyrazolo[1,5-a]pyrimidine ring via electrophilic aromatic substitution.
This approach allows for the efficient and controlled synthesis of the target molecule, with each step optimized for yield and purity.
Part 1: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Reaction Principle and Mechanism
The formation of the pyrazolo[1,5-a]pyrimidine core is achieved through the reaction of 3-aminopyrazole with a 1,3-bielectrophilic partner. In this protocol, we utilize a derivative of malonic ester which undergoes a cyclocondensation reaction. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazole ring and the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine system. The choice of reaction conditions, particularly the use of an acid catalyst, is critical to promote the cyclization and dehydration steps.[1][2]
Experimental Protocol: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS No. |
| 3-Aminopyrazole | ≥97% | Sigma-Aldrich | 1820-80-0 |
| Diethyl 2-acetylmalonate | ≥98% | Sigma-Aldrich | 607-98-7 |
| Glacial Acetic Acid | ACS grade | Fisher Scientific | 64-19-7 |
| Ethanol | Anhydrous | Sigma-Aldrich | 64-17-5 |
| Sodium Bicarbonate | ACS grade | Fisher Scientific | 144-55-8 |
| Ethyl Acetate | HPLC grade | Fisher Scientific | 141-78-6 |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminopyrazole (5.0 g, 60.2 mmol) and glacial acetic acid (30 mL).
-
Stir the mixture at room temperature until the 3-aminopyrazole is completely dissolved.
-
To the resulting solution, add diethyl 2-acetylmalonate (12.1 g, 60.2 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
After completion of the reaction (disappearance of the starting material), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 150 mL of ice-cold water with stirring.
-
Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a solid. Purify the crude product by recrystallization from ethanol to afford Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate as a crystalline solid.
Expected Yield: 70-80%
Part 2: Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Reaction Principle and Mechanism
The bromination of the pyrazolo[1,5-a]pyrimidine core is an electrophilic aromatic substitution reaction. The pyrazolo[1,5-a]pyrimidine ring system is electron-rich, making it susceptible to electrophilic attack. The C3 position is particularly activated towards electrophilic substitution due to the electronic effects of the fused pyrazole and pyrimidine rings. N-Bromosuccinimide (NBS) is employed as a convenient and selective source of electrophilic bromine. The reaction is typically carried out in a suitable solvent, and the regioselectivity is high for the C3 position.[3][4]
Experimental Protocol: Bromination at the C3 Position
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS No. |
| Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | - | (Synthesized in Part 1) | - |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich | 128-08-5 |
| Acetonitrile | Anhydrous | Sigma-Aldrich | 75-05-8 |
| Dichloromethane (DCM) | HPLC grade | Fisher Scientific | 75-09-2 |
| Saturated Sodium Thiosulfate Solution | - | - | - |
| Brine (Saturated NaCl solution) | - | - | - |
| Anhydrous Sodium Sulfate | ≥97% | Sigma-Aldrich | 7757-82-6 |
Procedure:
-
In a 100 mL round-bottom flask protected from light, dissolve Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (4.1 g, 20 mmol) in anhydrous acetonitrile (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add N-bromosuccinimide (3.56 g, 20 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature.
-
Continue stirring at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).
-
Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Remove the acetonitrile under reduced pressure.
-
To the residue, add 50 mL of water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product is obtained as a solid. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate as a pure solid.
Expected Yield: 85-95%
Synthetic Workflow Visualization
Caption: Synthetic route for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Troubleshooting and Key Considerations
-
Part 1 - Cyclocondensation:
-
Incomplete reaction: If the reaction does not go to completion, the reflux time can be extended. Ensure the acetic acid is of high purity and the temperature is maintained at reflux.
-
Low yield: Inefficient extraction can lead to lower yields. Ensure the aqueous layer is thoroughly extracted with ethyl acetate. The purity of the starting materials is also crucial.
-
-
Part 2 - Bromination:
-
Over-bromination: The portion-wise addition of NBS at low temperatures is critical to prevent the formation of di-brominated products.
-
Reaction not initiating: Ensure the acetonitrile is anhydrous, as water can interfere with the reaction.
-
Purification: Careful column chromatography is necessary to separate the desired mono-brominated product from any starting material or impurities.
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. By following the outlined procedures and considering the key experimental parameters, researchers can efficiently synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The provided mechanistic insights and troubleshooting tips aim to facilitate a high rate of success in the laboratory.
References
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Pharmaceuticals. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017). Organic Chemistry: An Indian Journal. [Link]
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2023). New Journal of Chemistry. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2021). RSC Advances. [Link]
-
Regioselective C3-halogenations of N-(pyrazolo[1,5-a]pyrimidin-7-yl)acetamides. (2025). Journal of Heterocyclic Chemistry. [Link]
-
N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate - A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive compounds, including approved anti-cancer drugs like Larotrectinib and Repotrectinib.[1][2] This framework is of significant interest due to its structural features which are conducive to forming specific, high-affinity interactions with biological targets, particularly protein kinases.[3] The pyrazolo[1,5-a]pyrimidine nucleus can act as an ATP mimic, positioning it as an attractive starting point for the development of kinase inhibitors.[3]
Within this class of compounds, Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate has emerged as a particularly valuable and versatile synthetic intermediate. Its strategic design incorporates two key features for molecular elaboration:
-
An ethyl ester at the C2 position , which can be readily hydrolyzed to the corresponding carboxylic acid for subsequent amide couplings or other transformations.
-
A bromine atom at the C3 position , which serves as an ideal handle for modern palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of a wide array of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.
This guide provides an in-depth exploration of the synthetic utility of this intermediate, focusing on the most impactful cross-coupling reactions and providing detailed, field-tested protocols for their execution.
Foundational Chemistry: Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond at the 3-position of the pyrazolo[1,5-a]pyrimidine ring is readily activated by palladium catalysts, making it a prime substrate for reactions that form new carbon-carbon and carbon-nitrogen bonds. These transformations are cornerstones of modern pharmaceutical development, allowing for the modular assembly of complex molecules from simpler, readily available building blocks.[4] We will focus on three principal transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures.[4] For the 3-bromo-pyrazolopyrimidine core, this reaction enables the introduction of diverse (hetero)aryl groups, a common strategy for modulating the pharmacological profile of a lead compound.
Causality and Mechanistic Insight
The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. The catalytic cycle, illustrated below, depends on the seamless execution of three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrazolopyrimidine, forming a Pd(II) complex. Bulky, electron-rich phosphine ligands (e.g., XPhos) are often employed to accelerate this step and stabilize the resulting complex.[5]
-
Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond. This is often the rate-limiting step, and bulky ligands help to promote it by creating steric strain.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. scribd.com [scribd.com]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Derivatization of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic system in modern medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and versatile periphery for substitution have established it as a core component in numerous biologically active compounds, including potent protein kinase inhibitors for targeted cancer therapy.[1][3][4][5] Molecules incorporating this scaffold have shown efficacy against a range of kinases such as CDK2, TRKA, and PI3Kδ, making them highly valuable in oncology and immunology research.[6][7][8]
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a cornerstone intermediate for the synthesis of diverse compound libraries.[9] The bromine atom at the C-3 position is strategically placed for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino functionalities. The ethyl ester at the C-2 position offers an additional site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
This guide provides an in-depth analysis and field-proven protocols for three critical classes of derivatization reactions at the C-3 position: Suzuki-Miyaura coupling, Sonogashira coupling, and C-N bond formation via Buchwald-Hartwig and Ullmann-type aminations. The methodologies are designed to be robust, reproducible, and adaptable for researchers in drug development and synthetic chemistry.
Figure 1: Key derivatization pathways for the pyrazolo[1,5-a]pyrimidine core.
C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds. Its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool for medicinal chemists.
Expertise & Causality: Optimizing the Suzuki Coupling
For a substrate like Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, successful Suzuki coupling hinges on preventing a key side reaction: hydro-debromination. This occurs when the palladium catalyst promotes the replacement of the bromine atom with a hydrogen atom from the solvent or other reagents. The choice of catalyst, specifically the ligand bound to the palladium center, is paramount.
-
Catalyst System: Modern palladium pre-catalysts, such as XPhosPdG2 or G3, are highly effective.[10] They incorporate bulky, electron-rich phosphine ligands (e.g., XPhos). This steric bulk accelerates the rate-limiting reductive elimination step (see Figure 2) and stabilizes the palladium(0) species, which disfavors the pathways leading to debromination.[10] Using a tandem catalyst system with additional free XPhos ligand can further suppress the unwanted side reaction.[10]
-
Base Selection: An inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically sufficient. The base activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.
-
Solvent and Temperature: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are standard. Microwave irradiation has proven highly effective in reducing reaction times from hours to minutes while often improving yields.[10][11]
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling of 3-bromo-pyrazolo[1,5-a]pyrimidine derivatives with various boronic acids, adapted from related systems.[10]
| Entry | Aryl Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (5) | Na₂CO₃ (2) | Dioxane/H₂O | 110 °C (MW) / 30 min | 94 |
| 2 | 3-Thiopheneboronic acid | XPhosPdG2 (5) | XPhos (5) | Na₂CO₃ (2) | Dioxane/H₂O | 110 °C (MW) / 30 min | 91 |
| 3 | 4-Acetylphenylboronic acid | XPhosPdG2 (5) | XPhos (5) | Na₂CO₃ (2) | Dioxane/H₂O | 110 °C (MW) / 30 min | 85 |
| 4 | 2-Naphthylboronic acid | XPhosPdG2 (5) | XPhos (5) | Na₂CO₃ (2) | Dioxane/H₂O | 110 °C (MW) / 30 min | 96 |
| 5 | Pyridine-3-boronic acid | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | Toluene/EtOH | 90 °C / 12 h | 75-85 |
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a highly efficient microwave-assisted procedure.[10]
-
Vessel Preparation: To a 10 mL microwave reactor vessel, add Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and sodium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst XPhosPdG2 (5 mol%) and the XPhos ligand (5 mol%).
-
Solvent Addition: Add a 10:1 mixture of dioxane and deionized water (e.g., 2.0 mL dioxane, 0.2 mL H₂O).
-
Reaction Setup: Seal the vessel with a cap and place it in the microwave reactor cavity.
-
Microwave Irradiation: Heat the mixture to 110 °C and hold for 30 minutes with magnetic stirring.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C-3 arylated product.
C-C Bond Formation: The Sonogashira Coupling Reaction
The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable isosteres and building blocks in drug design. The reaction couples a terminal alkyne with an aryl halide, typically using a dual-catalyst system.[12]
Expertise & Causality: Key Parameters for Sonogashira Coupling
The Sonogashira reaction involves a synergistic interplay between palladium and copper catalysts (Figure 3).
-
Catalyst System: A palladium(0) species, often generated in situ from PdCl₂(PPh₃)₂, catalyzes the main cross-coupling cycle. Copper(I) iodide (CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, accelerating the reaction.[12][13]
-
Base and Solvent: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent. Anhydrous solvents like THF or DMF are commonly used to prevent unwanted side reactions.[14]
Figure 3: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: General Procedure for Sonogashira Coupling
This protocol is based on standard procedures for the Sonogashira coupling of bromo-heterocycles.[13][14]
-
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 equiv.), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Solvent and Reagents: Add anhydrous dioxane (or DMF) and triethylamine (5.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv.) via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate (30 mL). Wash with saturated aqueous NH₄Cl solution (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl derivative.
C-N Bond Formation: Amination Strategies
The introduction of nitrogen-containing substituents is a cornerstone of drug design. Both palladium- and copper-catalyzed methods provide powerful avenues for forging C-N bonds at the C-3 position of the pyrazolo[1,5-a]pyrimidine core.
The Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a highly versatile method for coupling aryl halides with a wide range of primary and secondary amines.[15]
-
Catalyst System: The choice of ligand is again critical. Bidentate phosphine ligands like BINAP or Xantphos are often effective.[15][16] They facilitate the reductive elimination step, which forms the C-N bond, and can prevent ligand scrambling or catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices.[16] The choice of base can be critical and may need to be screened for optimal results.[17]
-
Solvents: Anhydrous, aprotic solvents such as toluene or dioxane are standard.
Figure 4: Catalytic cycle of the Buchwald-Hartwig amination reaction.
This protocol is based on established methods for the amination of bromo-heterocycles.[16]
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), the amine (1.2-1.5 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., BINAP, 7.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.
-
Solvent Addition: Add anhydrous toluene.
-
Heating: Seal the tube and heat the mixture at 80-110 °C for 4-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.
-
Purification: Wash the mixture with brine, dry the organic layer over MgSO₄ or Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Copper-Catalyzed Ullmann-Type C-N Coupling
As an alternative to palladium, copper-catalyzed C-N coupling (an Ullmann-type reaction) can be highly effective, especially under microwave irradiation. This method is often complementary to the Buchwald-Hartwig reaction and can be successful where palladium-based systems fail.
A recent study demonstrated an efficient microwave-assisted, copper-catalyzed amination at the C-3 position of a 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursor.[18]
-
Catalyst System: The system utilizes copper(I) iodide (CuI) as the catalyst and a specific carbazole-based ligand. The ligand is crucial for stabilizing the copper catalyst and facilitating the coupling.
-
Solvent and Conditions: Diethylene glycol (DEG) is used as a high-boiling solvent, ideal for microwave heating. The reaction proceeds rapidly at 80 °C, often completing within one hour.[18] This represents a significant improvement in efficiency and energy consumption compared to conventional heating methods.
Data Summary: Copper-Catalyzed C-3 Amination
The following table summarizes the successful amination of a 3-bromo-pyrazolo[1,5-a]pyrimidine core with various amines.[18]
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Morpholine | CuI (5) | L-1* (10) | K₂CO₃ (2) | DEG | 80 °C (MW) / 1 h | 93 |
| 2 | Pyrrolidine | CuI (5) | L-1* (10) | K₂CO₃ (2) | DEG | 80 °C (MW) / 1 h | 89 |
| 3 | N-Methylpiperazine | CuI (5) | L-1* (10) | K₂CO₃ (2) | DEG | 80 °C (MW) / 1 h | 85 |
| 4 | Aniline | CuI (5) | L-1* (10) | K₂CO₃ (2) | DEG | 80 °C (MW) / 1 h | 78 |
| 5 | Indoline | CuI (5) | L-1* (10) | K₂CO₃ (2) | DEG | 80 °C (MW) / 1 h | 81 |
| *L-1 = N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide |
Protocol: Microwave-Assisted Copper-Catalyzed Amination
This protocol is directly adapted from the published procedure.[18]
-
Vessel Preparation: To a 10 mL microwave reactor vessel, add the 3-bromo-pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv., e.g., 0.19 mmol), the desired amine (1.5 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), CuI (5 mol%), and ligand L-1 (10 mol%).
-
Solvent Addition: Add diethylene glycol (DEG, 1 mL).
-
Reaction Setup: Seal the vessel and place it in the microwave reactor.
-
Microwave Irradiation: Heat the mixture to 80 °C and hold for 1 hour with stirring.
-
Work-up: After cooling, add water (5 mL) to the reaction mixture.
-
Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 2 x 10 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the 3-amino product.
References
-
A. T. U. Terungwa, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
M. P. L. T. M. Muller, et al. (2018). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. [Link]
-
A. T. U. Terungwa, et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
S. K. Guchhait, et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
S. K. Guchhait, et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
A. Younis, et al. (2018). Microwave assisted synthesis of novel dihydropyrazolo[1,5-a]pyrimidine... Trends in Green Chemistry. [Link]
-
A. T. U. Terungwa, et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives... International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A. Kumar, et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
S. K. Guchhait, et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
J. C. Castillo, et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
S. K. Guchhait, et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling... ACS Omega. [Link]
-
F. Bar-Rog, et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one... RSC Advances. [Link]
-
M. H. Attia, et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases... Pharmaceuticals. [Link]
-
M. J. Chmielewska, et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link]
-
A. Kumar, et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
F. Bar-Rog, et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one... RSC Advances. [Link]
-
A. A. Fayed, et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. [Link]
-
M. J. Chmielewska, et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors... International Journal of Molecular Sciences. [Link]
-
J. C. Castillo, et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. Organic & Biomolecular Chemistry. [Link]
-
J. C. Castillo, et al. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. Organic & Biomolecular Chemistry. [Link]
-
Q. Zhu, et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
S. K. Kashani, et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
MySkinRecipes. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. MySkinRecipes. [Link]
-
A. P. de Oliveira, et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction... ChemBioChem. [Link]
-
A. P. de Oliveira, et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction... ChemBioChem. [Link]
-
I. Bacsa, et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
Application Notes & Protocols: The Strategic Use of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous kinases, making it a cornerstone for the development of targeted therapies.[1] Derivatives of this scaffold have demonstrated a vast range of biological activities, including potent anticancer, anti-inflammatory, and central nervous system (CNS) modulating properties.[2] Marketed drugs such as Zaleplon (a hypnotic) and Dinaciclib (an inhibitor of cyclin-dependent kinases in clinical trials for various cancers) feature this core structure, underscoring its therapeutic relevance.[2]
Within this important class of molecules, Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a highly versatile and strategic building block for chemical library synthesis and lead optimization. Its key features—a reactive bromine atom at the C3 position and an ethyl ester at the C2 position—provide orthogonal handles for molecular diversification. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and amino substituents. The ester group, meanwhile, can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to a primary alcohol for further functionalization. This dual functionality allows for the systematic exploration of chemical space around the pyrazolo[1,5-a]pyrimidine core to fine-tune potency, selectivity, and pharmacokinetic properties.
These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the practical application of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate as a key intermediate in medicinal chemistry. We will cover its synthesis, key diversification reactions with detailed protocols, and the biological significance of the resulting derivatives, particularly as kinase inhibitors.
I. Synthesis of the Core Intermediate
The synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate typically begins with the condensation of a 3-aminopyrazole precursor with a suitable three-carbon electrophile to construct the pyrimidine ring, followed by regioselective bromination. A plausible and efficient synthetic route is outlined below.
Workflow for Synthesis
Caption: Synthetic pathway to the target intermediate.
Protocol 1: Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
This multi-step protocol is adapted from established procedures for analogous pyrazolo[1,5-a]pyrimidine systems.
Step 1: Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate
-
To a solution of 3-aminopyrazole (1.0 eq) in ethanol, add diethyl 2-(ethoxymethylene)malonate (1.05 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.
Step 2: Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
-
Suspend the product from Step 1 in phosphorus oxychloride (POCl₃, 5-10 vol).
-
Heat the mixture to reflux (approx. 110 °C) for 2-3 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Step 3: Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
-
Dissolve the chlorinated intermediate from Step 2 in ethanol or methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the dehalogenated product.
Step 4: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
-
Dissolve the product from Step 3 in acetonitrile or another suitable polar aprotic solvent.
-
Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture and purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product.
II. Diversification via Cross-Coupling Reactions
The C3-bromo position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are the most common and powerful methods employed for this purpose.
A. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C3 position of the pyrazolopyrimidine core and various aryl or heteroaryl boronic acids or esters.[3] This reaction is fundamental for exploring structure-activity relationships (SAR) by introducing a wide array of substituents.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on optimized conditions for similar electron-deficient heterocyclic systems.[3][4]
Materials:
-
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst: Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos-Pd-G2 (1-5 mol%)
-
Ligand: XPhos, SPhos, or P(t-Bu)₃ (2-10 mol%)
-
Base: K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq)
-
Solvent: Dioxane, Toluene, or DMF/water mixture
Procedure:
-
In a microwave vial or Schlenk tube, combine Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, the boronic acid, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-120 °C for 1-16 hours. Microwave irradiation can often significantly reduce reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-pyrazolo[1,5-a]pyrimidine derivative.
Expert Insight (Causality): The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial. It facilitates the oxidative addition of the palladium catalyst to the C-Br bond and promotes the rate-limiting reductive elimination step. For electron-deficient heterocycles, debromination can be a significant side reaction; using robust catalyst systems like XPhos-Pd-G2 helps to minimize this undesired pathway.[3][4]
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, providing access to a diverse range of 3-amino-pyrazolo[1,5-a]pyrimidines.[5][6] This is particularly valuable for creating derivatives that can form critical hydrogen bond interactions with protein targets.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq)
-
Primary or secondary amine (1.2-2.0 eq)
-
Palladium catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)
-
Ligand: BINAP, Xantphos, or a Josiphos-type ligand (4-10 mol%)
-
Base: NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5-2.5 eq)
-
Solvent: Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 3-amino-substituted product.
Expert Insight (Causality): The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[5][6] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide are often required to facilitate the deprotonation of the coordinated amine.
III. Application in Kinase Inhibitor Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a proven pharmacophore for kinase inhibition. Derivatives synthesized from Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate have been evaluated against various kinases, with substituents at the C3 position playing a key role in determining potency and selectivity.
Case Study: Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in several cancers, making it an attractive therapeutic target.[1] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent Pim-1 inhibitors. The table below presents representative data for analogous compounds, illustrating the impact of C3-substitutions on biological activity.
| Compound ID | C3-Substituent (R) | Pim-1 IC₅₀ (nM) | Flt-3 IC₅₀ (nM) |
| 1a | Phenyl | 85 | 120 |
| 1b | 4-Fluorophenyl | 42 | 75 |
| 1c | 4-Methoxyphenyl | 68 | 98 |
| 1d | 3-Pyridyl | 25 | 55 |
Data is representative and adapted from literature on similar pyrazolo[1,5-a]pyrimidine scaffolds for illustrative purposes.[1][7]
SAR Insights:
-
The introduction of an aryl group at the C3 position is well-tolerated and leads to potent inhibition.
-
Electron-withdrawing groups, such as fluorine on the phenyl ring (Compound 1b ), can enhance potency, potentially through favorable interactions in the kinase active site.
-
The incorporation of a heteroaryl ring like pyridine (Compound 1d ) often improves activity, likely due to the ability of the nitrogen atom to act as a hydrogen bond acceptor.
Signaling Pathway Context
Caption: Pim-1 kinase signaling and point of intervention.
The anti-cancer activity of these compounds is often mediated through the inhibition of key signaling pathways. For instance, Pim-1 kinase phosphorylates the pro-apoptotic protein BAD. This phosphorylation inactivates BAD, preventing it from inhibiting the anti-apoptotic protein Bcl-2, thereby promoting cell survival. By inhibiting Pim-1, pyrazolo[1,5-a]pyrimidine derivatives prevent the phosphorylation of BAD, leading to the inhibition of Bcl-2 and ultimately inducing apoptosis (programmed cell death) in cancer cells.[1]
IV. Conclusion
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a strategic and highly valuable intermediate for medicinal chemists. Its facile synthesis and the reactivity of the C3-bromo position allow for extensive and systematic diversification through robust cross-coupling methodologies. The resulting libraries of compounds are rich in structural diversity and have proven to be a fertile ground for the discovery of potent modulators of biologically important targets, particularly protein kinases. The protocols and insights provided herein serve as a practical guide for leveraging this powerful building block in the design and synthesis of next-generation therapeutics.
References
-
Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]
-
Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: PubMed. URL: [Link]
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: PubMed Central. URL: [Link]
-
Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]
-
Title: An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Source: MDPI. URL: [Link]
-
Title: Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. Source: ResearchGate. URL: [Link]
-
Title: Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: National Institutes of Health. URL: [Link]
-
Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Source: ResearchGate. URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Source: National Institutes of Health. URL: [Link]
-
Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Source: Semantic Scholar. URL: [Link]
-
Title: Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Source: MDPI. URL: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Synthesis of Kinase Inhibitors from Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Abstract
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in modern medicinal chemistry, forming the foundation of several clinically approved kinase inhibitors.[1][2][3] Its rigid, planar structure and strategic placement of nitrogen atoms are highly amenable to forming key interactions within the ATP-binding pocket of various protein kinases.[4][5] This guide provides a detailed technical overview and actionable protocols for the synthesis of diverse kinase inhibitor libraries starting from the versatile building block, Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. We will explore the causality behind core synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions, and provide step-by-step protocols for researchers in drug discovery and development.
The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in the development of targeted cancer therapies.[5] Its structural features are integral to its potent pharmacological properties, providing a rigid backbone for chemical modification.[4] This has led to the successful development of several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Repotrectinib, which are used to treat NTRK gene fusion-positive solid tumors.[1][2] The success of these agents underscores the scaffold's utility and drives further exploration to overcome challenges like acquired drug resistance.[1][5]
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is an ideal starting material for building libraries of novel inhibitors. The bromine atom at the C3-position serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical moieties through well-established cross-coupling reactions.[6] This allows for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties against specific kinase targets.[3]
Core Synthetic Methodologies
The functionalization of the 3-bromo position is most efficiently achieved using palladium-catalyzed cross-coupling reactions. These methods are favored for their high functional group tolerance, reliability, and broad substrate scope. The two most critical transformations for this scaffold are the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the method of choice for installing new aryl or heteroaryl fragments at the C3-position. This is a powerful strategy for probing interactions with solvent-exposed regions of the kinase active site or for introducing groups that can modulate the compound's physical properties, such as solubility.
Causality Behind the Method: The reaction proceeds via a well-understood catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrazolopyrimidine core.
-
Transmetalation: The organic group from a boronic acid or ester is transferred to the palladium center.[7]
-
Reductive Elimination: The newly coupled product is expelled, regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, and base is critical for achieving high yields. For instance, palladium(II) precursors like Pd(OAc)₂ are often used and are reduced in situ to the active Pd(0) species.
Caption: Suzuki-Miyaura coupling workflow.
Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of an amino group at the C3-position is a cornerstone of kinase inhibitor design. This moiety often acts as a hydrogen bond donor, forming a critical "hinge-binding" interaction within the ATP pocket of the target kinase. The Buchwald-Hartwig amination is the premier method for forging this C-N bond.[8]
Causality Behind the Method: This reaction also relies on a Pd(0)/Pd(II) catalytic cycle.[9]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a strong, non-nucleophilic base deprotonates it to form an amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst.
The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP).[10][11] These ligands promote the crucial reductive elimination step and prevent the formation of inactive catalyst species.[8]
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocols
The following protocols are generalized procedures that serve as a robust starting point. Optimization of temperature, reaction time, and reactant stoichiometry may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 3-aryl-pyrazolo[1,5-a]pyrimidine derivatives via palladium-catalyzed C-C bond formation.
Materials:
-
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 - 0.10 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Solvents: 1,4-Dioxane and Water (typically 4:1 v/v)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating mantle/oil bath or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous MgSO₄, rotary evaporator, silica gel for column chromatography).
Procedure:
-
To a Schlenk flask, add Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, the corresponding boronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst [Pd(PPh₃)₄] to the flask.
-
Add the degassed solvent mixture (1,4-dioxane and water). The reaction mixture should be a suspension.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
Safety Precautions: Palladium catalysts are toxic and should be handled in a fume hood. Boronic acids can be irritants. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize 3-amino-pyrazolo[1,5-a]pyrimidine derivatives via palladium-catalyzed C-N bond formation.
Materials:
-
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 - 0.05 eq)
-
XPhos or other suitable phosphine ligand (0.04 - 0.10 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 - 2.0 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification supplies.
Procedure:
-
Crucially, this reaction is highly sensitive to air and moisture. Add the palladium pre-catalyst [Pd₂(dba)₃], the phosphine ligand, and sodium tert-butoxide to a dry Schlenk flask inside a glovebox or under a strong stream of inert gas.
-
Add the Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
-
Seal the flask, remove from the glovebox (if used), and add the anhydrous solvent via syringe.
-
Add the amine coupling partner via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-110 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute the mixture with ethyl acetate and water and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-amino derivative.
Safety Precautions: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it under inert conditions. Phosphine ligands can be air-sensitive and toxic. All manipulations should be performed in a fume hood with appropriate PPE.
Data Summary
The following table provides representative examples of transformations that can be achieved using the protocols described above. Yields and conditions are illustrative and will vary based on the specific substrates used.
| Entry | Coupling Partner | Reaction Type | Product Class | Potential Kinase Target(s) |
| 1 | 4-Fluorophenylboronic acid | Suzuki-Miyaura | 3-(4-Fluorophenyl)-... | Trk, CDK, B-Raf[1][3][12] |
| 2 | Pyridine-3-boronic acid | Suzuki-Miyaura | 3-(Pyridin-3-yl)-... | EGFR, PI3Kγ[5][13] |
| 3 | Aniline | Buchwald-Hartwig | 3-(Phenylamino)-... | Src, Lck[3] |
| 4 | Morpholine | Buchwald-Hartwig | 3-(Morpholino)-... | CDK9, Pim-1[5][12] |
| 5 | 1H-Pyrazole | Buchwald-Hartwig | 3-(1H-Pyrazol-1-yl)-... | Trk, Aurora[1][3] |
Conclusion
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a high-value starting material for the synthesis of kinase inhibitors. By strategically employing robust and versatile palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently generate large and diverse libraries of compounds. The protocols and insights provided herein offer a solid foundation for researchers to explore the vast chemical space around this privileged scaffold, paving the way for the discovery of next-generation targeted therapeutics.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. [Link]
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (2015). PubMed. [Link]
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (2023). Current Topics in Medicinal Chemistry. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. ACS Publications. [Link]
-
Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. MySkinRecipes. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2018). PMC - NIH. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2022). PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for the Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its rigid, planar topography and versatile electronic nature make it an ideal framework for designing potent and selective therapeutic agents.[2] This document provides a comprehensive guide to the synthetic functionalization of the pyrazolo[1,5-a]pyrimidine core, moving beyond a simple recitation of methods to offer a deeper understanding of the principles governing regioselectivity and reactivity. We will explore key transformations, including electrophilic substitution, C-H functionalization, and cross-coupling reactions, presenting field-proven protocols and the causal logic behind experimental design.
The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The fusion of a pyrazole and a pyrimidine ring creates a unique heterocyclic system with a distinct distribution of electron density, featuring both electron-rich and electron-deficient regions. This electronic dichotomy is key to its utility. The scaffold is a key component in numerous FDA-approved drugs and clinical candidates, targeting a range of diseases from cancer to inflammatory disorders.[4][5] Notable examples include the TRK inhibitors Larotrectinib and Repotrectinib, underscoring the scaffold's success in kinase inhibition.[4][6]
The synthetic accessibility of the core, typically via the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic partners, allows for the introduction of diversity elements from the outset.[1][3] However, it is the post-synthesis functionalization of the pre-formed core that unlocks the full potential for structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic properties.
Caption: The versatile pyrazolo[1,5-a]pyrimidine core and its major therapeutic applications.
Navigating Reactivity: A Map of the Core
Understanding the inherent reactivity of the pyrazolo[1,5-a]pyrimidine ring is paramount for predictable and efficient functionalization. The electron-donating nature of the fused pyrazole ring renders the C3 position highly nucleophilic and susceptible to electrophilic attack. Conversely, the pyrimidine ring is more electron-deficient. The C7 position, while less electron-rich than C3, is the most acidic and a prime target for C-H activation and metallation strategies. The regioselectivity of substitutions can be dramatically influenced by the choice of reagents and reaction conditions.[7][8]
Caption: Reactivity map of the pyrazolo[1,5-a]pyrimidine core for functionalization.
Key Functionalization Strategies and Protocols
C-H Functionalization: The Direct Approach
Direct C-H functionalization is a powerful, atom-economical strategy for elaborating the core structure.[9] It avoids the need for pre-functionalized substrates, streamlining synthetic sequences.
Halogenated pyrazolo[1,5-a]pyrimidines are invaluable intermediates, serving as versatile handles for subsequent cross-coupling reactions.[10][11] The C3 position is the primary site for electrophilic halogenation.
Causality: The choice of halogenating agent and stoichiometry is critical for controlling the outcome. N-Halosuccinimides (NXS) are common reagents, but newer methods offer improved sustainability and efficiency.[12][13] For instance, using an oxidant like K₂S₂O₈ with sodium halides in water provides a greener alternative.[10][11]
Protocol: Regioselective C3 Iodination
This protocol is adapted from methodologies employing hypervalent iodine(III) reagents, which facilitate clean and efficient halogenation under mild, aqueous conditions.[13]
-
Reagent Preparation: To a solution of the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv.) in water (0.1 M), add potassium iodide (KI, 1.2 equiv.).
-
Reaction Initiation: Add Phenyliodine diacetate (PIDA, 1.1 equiv.) portion-wise to the stirring suspension at room temperature (20-25 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium thiosulfate solution to quench any remaining iodine, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C3-iodinated product.
| Substrate (R group) | Halogenating Agent | Conditions | Yield (%) | Reference |
| 2-Me, 7-Ph | KI / PIDA | H₂O, RT, 1h | 87% | [13] |
| 2-Me, 7-Ph | NaI / K₂S₂O₈ | H₂O, 80°C, 1h | High | [10] |
| Various | NIS (1.1 equiv) | CH₂Cl₂, RT, 12h | 74-95% (mono-iodo) | [12] |
| Various | NIS (2.5 equiv) | CH₂Cl₂, RT, 12h | 81-96% (di-iodo) | [12] |
Nitration of the pyrazolo[1,5-a]pyrimidine core is a classic example of how reaction conditions dictate regiochemical outcomes.[7][8]
-
At the C3 Position (Kinetic Control): Using a strong acid medium like a mixture of nitric and sulfuric acids favors substitution at the most electron-rich C3 position. The reacting species is the 1-protonated pyrimidine.[8]
-
At the C6 Position (Thermodynamic Control): Employing nitric acid in acetic anhydride leads to the formation of the 6-nitro derivative. This is proposed to occur via an addition-elimination mechanism.[7][8]
Protocol: Regioselective C3-Nitration [8]
-
Setup: Dissolve the pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv.) in concentrated sulfuric acid at 20 °C in a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C.
-
Addition of Nitrating Mixture: Add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) dropwise, maintaining the internal temperature below 0 °C.
-
Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to 5 °C and stir for an additional 15 minutes.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., water or ethanol) to yield the pure 3-nitropyrazolo[1,5-a]pyrimidine.
Direct arylation offers a powerful method for forging C-C bonds. In a notable advancement, the regioselectivity of C-H arylation on the pyrazolo[1,5-a]pyrimidine core can be switched between the C3 and C7 positions simply by modulating the palladium catalyst system.[14]
-
C7 Arylation (Acidity-Driven): A phosphine-containing palladium catalyst (e.g., with P(o-tolyl)₃) promotes arylation at the most acidic C7 position.
-
C3 Arylation (Electron-Driven): A phosphine-free palladium catalyst (e.g., Pd(OAc)₂) targets the most electron-rich C3 position.
Caption: Catalyst-controlled regiodivergent C-H arylation workflow.
Cross-Coupling Reactions: Building Complexity
Starting from halogenated precursors, palladium-catalyzed cross-coupling reactions are indispensable for introducing diverse aryl, heteroaryl, and alkynyl moieties, which are crucial for probing SAR.[15]
Protocol: Suzuki-Miyaura Coupling of a C3-Iodo-Pyrazolo[1,5-a]pyrimidine
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the C3-iodo-pyrazolo[1,5-a]pyrimidine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent and Degassing: Add a degassed solvent mixture, typically DME/water or Toluene/Ethanol/Water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the C3-arylated product.
Conclusion: A Platform for Innovation
The functionalization of the pyrazolo[1,5-a]pyrimidine core is a mature yet continuously evolving field. While traditional electrophilic substitution reactions remain valuable, modern methodologies like direct C-H functionalization and catalyst-controlled regioselective reactions have opened new avenues for creating molecular diversity with greater efficiency and precision.[9][14] The protocols and principles outlined in this guide provide a robust framework for researchers to not only synthesize novel derivatives but also to rationally design the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
CPL Therapeutics. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]
-
CPL Therapeutics. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Sikdar, P., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]
-
Wang, Y., et al. (2022). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Polycyclic Aromatic Compounds. [Link]
-
WuXi AppTec. (n.d.). Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
MDPI. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. [Link]
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed. [Link]
-
Wang, Y., et al. (2022). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. Taylor & Francis Online. [Link]
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Semantic Scholar. [Link]
-
Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Sikdar, P., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing. [Link]
-
Paul, S., et al. (2023). Recent Advances in the Synthesis of Functionalized Pyrazolo [1,5-a]pyrimidines via C–H Functionalization. Georg Thieme Verlag KG. [Link]
-
Sikdar, P., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Publications. [Link]
-
Lynch, B. M., et al. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Science Publishing. [Link]
-
Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
-
ResearchGate. (n.d.). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. [Link]
-
Lynch, B. M., et al. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic - Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. [Link]
-
El-Kashef, H. S., et al. (2002). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. [Link]
-
Bedford, R. B., et al. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition, 54(30), 8787-8790. [Link]
-
ResearchGate. (2021). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
ResearchGate. (n.d.). N‐arylation of pyrazolo[1,5‐a]pyrimidin‐7‐amine. ResearchGate. [Link]
-
Stone, T. E., et al. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry. [Link]18a023)
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 4. scribd.com [scribd.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 14. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
experimental procedure for N-arylation of pyrazolo[1,5-a]pyrimidines
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly in oncology and virology.[1][2][3] Its rigid, planar structure and versatile substitution points make it an ideal core for designing targeted protein kinase inhibitors.[2] N-arylation, the formation of a carbon-nitrogen bond between an aryl group and the pyrazolo[1,5-a]pyrimidine core, is a critical transformation for expanding the chemical space and modulating the pharmacological properties of these compounds.[2][4] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on performing the N-arylation of pyrazolo[1,5-a]pyrimidines, focusing on transition-metal-catalyzed cross-coupling methodologies. We will delve into the mechanistic underpinnings, provide a step-by-step protocol for both Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann-type reactions, and offer a comprehensive troubleshooting guide.
Introduction: The Significance of N-Arylated Pyrazolo[1,5-a]pyrimidines
The functionalization of the pyrazolo[1,5-a]pyrimidine core is a cornerstone of modern medicinal chemistry. These derivatives have been investigated as potential therapeutics for a wide range of diseases, including cancer, diabetes, and various infectious diseases.[5] The introduction of aryl substituents on the nitrogen atoms of the heterocyclic system profoundly influences the molecule's steric and electronic properties. This, in turn, can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and fine-tune drug-like properties.[4]
Traditionally, methods for C-N bond formation suffered from harsh conditions and limited substrate scope. The advent of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann-type couplings, has revolutionized this field.[5][6] These methods offer milder conditions, broader functional group tolerance, and greater efficiency, making them indispensable tools for the synthesis of complex N-arylated heterocycles.[6][7]
Mechanistic Principles of N-Arylation
The two most prevalent methods for the N-arylation of pyrazolo[1,5-a]pyrimidines are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling. Understanding the catalytic cycles is crucial for rational optimization and troubleshooting.
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction has become a workhorse in medicinal chemistry for its reliability and broad scope.[6] The catalytic cycle, illustrated below, generally involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The pyrazolo[1,5-a]pyrimidine substrate coordinates to the Pd(II) center. A base then deprotonates the nitrogen atom, forming a palladium-amido complex.
-
Reductive Elimination: The N-arylated product is formed as the C-N bond is created, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | MDPI [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in Modern Agrochemical Synthesis
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Agrochemicals
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and agrochemical research.[1][2][3] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an analog of purine, allowing it to interact with a wide range of biological targets.[4] This versatility has established it as a "privileged scaffold," a molecular framework that is recurrently found in active compounds across different biological applications, including pharmaceuticals and pesticides.[1][3][5][6] In the agrochemical sector, derivatives of this scaffold have demonstrated potent activity as herbicides, fungicides, and even nematicides, making them a cornerstone of modern crop protection research.[5][7][8][9][10]
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a high-value, functionalized intermediate for the synthesis of these complex agrochemicals.[11] The strategic placement of the bromine atom at the 3-position and the ethyl ester at the 2-position provides two distinct and chemically addressable handles. The bromine atom is an excellent leaving group for nucleophilic substitution and a prime participant in transition metal-catalyzed cross-coupling reactions. The ester group, meanwhile, can be hydrolyzed, reduced, or converted into an amide, offering further avenues for molecular diversification. This document provides an in-depth guide to leveraging this key intermediate in the synthesis of next-generation agrochemicals.
Core Mechanism of Action: Targeting Essential Plant and Fungal Pathways
A significant portion of herbicides derived from pyrimidine-based scaffolds, including the triazolopyrimidine class to which florasulam and penoxsulam belong, function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[12][13][14]
-
ALS Inhibition: This enzyme is critical in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[13][15] By blocking the ALS enzyme, the herbicide starves the plant of these essential amino acids, which halts cell division and growth, ultimately leading to plant death.[13] This mode of action is highly effective and is a common target for selective herbicides.
Beyond herbicidal action, recent studies have shown that novel pyrazolo[1,5-a]pyrimidine derivatives exhibit potent fungicidal and nematicidal properties.[7]
-
Fungicidal/Nematicidal Action: The mechanism for these activities can be multifaceted. Research indicates some derivatives can disrupt the integrity of the fungal cell membrane, leading to the leakage of cellular contents.[7] Others cause severe damage to mycelium morphology and induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[7]
The following diagram illustrates the central role of the ALS enzyme and its inhibition by pyrazolo[1,5-a]pyrimidine-based herbicides.
Caption: Mechanism of action for ALS-inhibiting herbicides.
Synthetic Applications & Protocols
The true utility of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate lies in its role as a versatile building block. The C-Br bond is readily functionalized, allowing for the creation of diverse libraries of compounds for screening and development.
Caption: Synthetic pathways from the core intermediate.
Protocol 1: Synthesis of Key Intermediate: Ethyl 3-aminopyrazolo[1,5-a]pyrimidine-2-carboxylate
Causality: To synthesize sulfonamide herbicides, the bromine atom must first be converted into an amino group. This creates a nucleophilic site for subsequent reaction with a sulfonyl chloride. Buchwald-Hartwig amination is a modern, efficient method for this transformation, offering high yields and broad substrate scope.
Materials:
-
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq), Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and NaOtBu (1.4 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 5 minutes, then add benzophenone imine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching and Hydrolysis: Cool the mixture to room temperature. Add 2M HCl solution and stir vigorously for 1 hour to hydrolyze the imine intermediate.
-
Workup: Neutralize the mixture by carefully adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure Ethyl 3-aminopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Protocol 2: Synthesis of a Hypothetical Pyrazolo[1,5-a]pyrimidine Sulfonamide Herbicide
Causality: This protocol exemplifies the final coupling step to create an ALS-inhibiting herbicide. The amino group of the intermediate from Protocol 1 reacts with a substituted benzenesulfonyl chloride. Pyridine is used as a base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[16]
Materials:
-
Ethyl 3-aminopyrazolo[1,5-a]pyrimidine-2-carboxylate (from Protocol 1)
-
2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride (example sulfonyl chloride)
-
Pyridine, anhydrous
-
Acetonitrile, anhydrous
-
Dilute hydrochloric acid (e.g., 1M)
Procedure:
-
Reaction Setup: Dissolve Ethyl 3-aminopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in anhydrous acetonitrile in a flask under an inert atmosphere.
-
Reagent Addition: Add anhydrous pyridine (2.0-3.0 eq) to the solution. Then, add the substituted benzenesulfonyl chloride (1.1 eq) portion-wise while stirring.
-
Reaction: Stir the reaction at room temperature or slightly elevated temperature (e.g., 35-40 °C) for 6-12 hours.[16] Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture. Slowly add dilute HCl to quench the reaction and precipitate the product.[16]
-
Isolation: Filter the resulting solid, wash with water, and then a small amount of cold ethanol or isopropanol.
-
Purification: Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent (e.g., acetonitrile/water) to obtain the pure sulfonamide product.
Protocol 3: Synthesis of a Hypothetical Fungicide via Palladium-Catalyzed Suzuki Coupling
Causality: Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds.[17] A Suzuki coupling reaction is used here to attach an aryl or heteroaryl group (from a boronic acid) to the 3-position of the pyrazolo[1,5-a]pyrimidine core. This modification is a common strategy for exploring structure-activity relationships (SAR) in the development of new fungicides.
Materials:
-
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
-
An appropriate aryl or heteroaryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.03 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: In a flask, combine Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours under an inert atmosphere. Monitor for completion using TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the crude product via flash column chromatography (silica gel) to yield the desired coupled product.
Data Summary: Pyrazolo[1,5-a]pyrimidine in Agrochemicals
| Compound Class | Agrochemical Type | Primary Mechanism of Action | Key Structural Feature |
| Sulfonamides | Herbicide | Acetolactate Synthase (ALS) Inhibition[12][14] | Sulfonamide linkage to a substituted phenyl ring |
| Aryl/Heteroaryl Derivatives | Fungicide, Nematicide | Cell membrane disruption, ROS induction[7] | C-C coupled aryl/heteroaryl moiety |
| Organothiophosphates | Insecticide, Fungicide | Acetylcholinesterase Inhibition (typical for class) | Organothiophosphate group |
Safety and Handling
Researchers and laboratory personnel must adhere to strict safety protocols when handling halogenated heterocyclic compounds and organometallic reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Inert Atmosphere: Reactions involving palladium catalysts and organometallic reagents require an inert atmosphere (nitrogen or argon) to prevent degradation and ensure safety.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
AERU - University of Hertfordshire. Penoxsulam (Ref: XDE 638). [Link]
-
PubChem - NIH. Florasulam | C12H8F3N5O3S | CID 11700495. [Link]
-
AERU - University of Hertfordshire. Florasulam (Ref: DE 570). [Link]
-
PubChem - NIH. Penoxsulam | C16H14F5N5O5S | CID 11784975. [Link]
- Google Patents. CN103724353A - Improved synthesis method of penoxsulam.
- Google Patents.
-
Globe Thesis. Study On The New Synthetic Process Of Penoxsulam. [Link]
-
PubMed. Discovery of bifunctional pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, nematicidal, and fungicidal activities. [Link]
- Google Patents.
-
ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. [Link]
- Google Patents.
-
AWS. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. [Link]
-
PubMed. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. [Link]
-
Ingenta Connect. Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. [Link]
-
ACS Publications. Design and Discovery of Pyrazolo[1,5-a]pyrimidinyl Oxazoline as a Promising Antifungal Model. [Link]
-
PubMed. An Assessment Study of Known Pyrazolopyrimidines: Chemical Methodology and Cellular Activity. [Link]
-
PubMed Central. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. [https://www.researchgate.net/publication/332353787_Pyrazolo15-a]pyrimidines_A_Close_Look_into_their_Synthesis_and_Applications]([Link])
-
PubMed. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]
-
ResearchGate. Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications | Request PDF. [Link]
-
PubMed. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. [Link]
-
PubMed - NIH. Mechanisms of action of pyrazolopyrimidines in Leishmania donovani. [Link]
- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
-
PubMed. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. [Link]
-
Wikipedia. Pyrazolopyrimidine. [Link]
- Google Patents.
-
MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
PubMed Central. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
MySkinRecipes. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. [Link]
-
Usiena air. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. [Link]
-
ResearchGate. An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. [Link]
-
RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
ACS Publications. Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of bifunctional pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, nematicidal, and fungicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 10. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 12. Penoxsulam (Ref: XDE 638) [sitem.herts.ac.uk]
- 13. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Florasulam (Ref: DE 570) [sitem.herts.ac.uk]
- 15. FLORASULAM | 145701-23-1 [chemicalbook.com]
- 16. CN103724353A - Improved synthesis method of penoxsulam - Google Patents [patents.google.com]
- 17. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Two-Step Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a critical building block that enables further diversification through cross-coupling reactions at the C3-position. This application note provides a detailed, reliable, and scalable two-step protocol for its synthesis. The process begins with an acid-catalyzed cyclocondensation to form the core heterocycle, followed by a regioselective electrophilic bromination. This guide is designed for researchers in drug discovery and process development, offering in-depth procedural details, mechanistic insights, scale-up considerations, and troubleshooting advice to ensure reproducible, high-yield synthesis.
Synthetic Strategy and Rationale
The selected synthetic route is a robust two-step process designed for efficiency, scalability, and high purity of the final product. This strategy avoids the use of pre-halogenated starting materials which can be less stable or commercially unavailable.
-
Step 1: Cyclocondensation. The synthesis commences with the condensation of 3-amino-1H-pyrazole with diethyl 2-(ethoxymethylene)malonate. This reaction, typically catalyzed by a mild acid like acetic acid, efficiently constructs the core pyrazolo[1,5-a]pyrimidine ring system.[2][5]
-
Step 2: Electrophilic Bromination. The resulting Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate intermediate is then subjected to regioselective bromination at the electron-rich C3-position using N-Bromosuccinimide (NBS) in a suitable polar aprotic solvent. This method is highly effective for halogenating pyrazolo[1,5-a]pyrimidine systems.[1][6]
The overall synthetic pathway is depicted below.
Figure 1: Two-step synthetic route.
Experimental Protocols
Part A: Scale-up Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (Intermediate)
Expertise & Experience: This cyclocondensation reaction is a classic example of heterocyclic synthesis.[7] Acetic acid serves not only as a solvent but also as a catalyst to facilitate the initial nucleophilic attack of the exocyclic amino group of the pyrazole onto the enol ether, followed by an intramolecular cyclization and elimination of ethanol and water. Using ethanol as a co-solvent ensures homogeneity of the reaction mixture at scale.
Protocol (50 g Scale):
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Reagent Charging: To the flask, add 3-amino-1H-pyrazole (41.5 g, 0.5 mol, 1.0 equiv.).
-
Solvent Addition: Add 250 mL of ethanol, followed by 250 mL of glacial acetic acid. Stir the mixture to obtain a clear solution.
-
Substrate Addition: Slowly add diethyl 2-(ethoxymethylene)malonate (113.5 g, 0.525 mol, 1.05 equiv.) to the stirred solution over 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexane. The starting aminopyrazole should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up & Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 1.5 L of ice-cold water with vigorous stirring. A precipitate will form.
-
Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 200 mL) until the filtrate is neutral (pH ~7).
-
-
Purification:
-
Dry the crude solid in a vacuum oven at 50 °C overnight.
-
Recrystallize the crude product from hot ethanol (~300-400 mL) to yield a white to off-white crystalline solid.
-
Dry the purified product under vacuum. Typical Yield: 75-85%.
-
Part B: Scale-up Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (Target Product)
Expertise & Experience: The key to this step is controlling the reactivity of the electrophilic brominating agent, NBS. The C3 position of the pyrazolo[1,5-a]pyrimidine core is electron-rich and highly susceptible to electrophilic attack. The reaction is initiated at 0 °C to manage the initial exotherm and then allowed to proceed to completion at room temperature. Acetonitrile is an excellent solvent choice as it is polar, aprotic, and readily dissolves both the substrate and NBS.
Trustworthiness - Self-Validating System: The protocol includes a quenching step with sodium thiosulfate to neutralize any unreacted NBS, which is crucial for safety and preventing over-bromination during work-up. Purity is readily assessed by ¹H NMR, where the disappearance of the C3-proton singlet and the appearance of other characteristic peaks confirm a successful and clean transformation.
Protocol (50 g Scale):
-
Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a temperature probe. Ensure the setup is in a well-ventilated fume hood.
-
Reagent Charging: To the flask, add Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (51.3 g, 0.25 mol, 1.0 equiv.) and 500 mL of acetonitrile. Stir until all solids are dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
NBS Addition: Dissolve N-Bromosuccinimide (46.7 g, 0.263 mol, 1.05 equiv.) in 250 mL of acetonitrile. Add this solution to the dropping funnel and add it dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
In-Process Control: Monitor the reaction by TLC (50% Ethyl Acetate/Hexane). The starting material spot should be completely consumed.
-
Work-up & Isolation:
-
Quench the reaction by slowly adding 200 mL of a 10% aqueous solution of sodium thiosulfate. Stir for 15 minutes.
-
Reduce the volume of acetonitrile by approximately half using a rotary evaporator.
-
Add 500 mL of water to the remaining mixture. A solid will precipitate.
-
Stir the slurry in an ice bath for 30 minutes.
-
Isolate the solid by vacuum filtration, washing the filter cake with cold water (3 x 150 mL).
-
-
Purification:
-
Dry the crude solid in a vacuum oven at 40-50 °C.
-
The product is often of high purity after washing. If further purification is needed, it can be recrystallized from an ethanol/water mixture. Typical Yield: 90-95%.
-
Workflow and Data
Overall Process Workflow
Figure 2: Detailed experimental workflow.
Quantitative Data Summary
| Parameter | Step 1: Intermediate Synthesis | Step 2: Final Product Synthesis |
| Starting Material | 3-Amino-1H-pyrazole | Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate |
| Molar Mass ( g/mol ) | 83.09 | 205.19 |
| Input Amount | 41.5 g (0.5 mol) | 51.3 g (0.25 mol) |
| Key Reagent | Diethyl 2-(ethoxymethylene)malonate | N-Bromosuccinimide (NBS) |
| Reagent Amount | 113.5 g (0.525 mol, 1.05 equiv.) | 46.7 g (0.263 mol, 1.05 equiv.) |
| Typical Yield (mass) | 77 - 87 g | 61 - 64 g |
| Typical Yield (%) | 75 - 85% | 90 - 95% |
| Purity (by ¹H NMR) | >98% | >98% |
| Appearance | Off-white crystalline solid | White to pale yellow solid |
Safety and Troubleshooting
Safety Precautions
-
N-Bromosuccinimide (NBS): NBS is an oxidizing agent, corrosive, and harmful if swallowed.[8][9] It causes severe skin burns and eye damage.[10][11] Always handle NBS in a fume hood wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11][12] Avoid contact with combustible materials.[9][12] In case of accidental contact, immediately flush the affected area with copious amounts of water.[8]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a well-ventilated area.
-
General: Perform all reactions in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure the quality of the 3-aminopyrazole is high.[5] |
| Product lost during work-up. | Ensure the precipitation in water is done at a low temperature (<10 °C) to maximize recovery. | |
| Formation of multiple products in Step 1 | Impure starting materials. | Use purified 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate. |
| Incomplete bromination in Step 2 | Deactivated NBS. | NBS can decompose over time. Use a fresh bottle or test for active bromine before use. Ensure the reaction is protected from excessive light. |
| Insufficient stoichiometry. | Re-check calculations. A slight excess (1.05 equiv.) of NBS is recommended. | |
| Product is discolored (dark) | Overheating during bromination. | Maintain strict temperature control during NBS addition. |
| Impurities from starting material. | Ensure the intermediate from Step 1 is of high purity (>98%) before proceeding. |
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]
-
N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. [Link]
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. MySkinRecipes. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
-
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Publications. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL open science. [Link]
- Process for the preparation of a pyrazole derivative.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Publications. [Link]
-
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Lead Sciences. [Link]
-
Synthesis of ethyl 2-(arylidene)-3-oxobutanoates (8–13). ResearchGate. [Link]
-
Recent developments in aminopyrazole chemistry. ARKAT USA, Inc. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
-
Synthesis of Ethyl 2-[Alkyl(benzyl)sulfanylmethyl]-3-oxobutanoates and 3H-Pyrazol-3-ones Based Thereon. ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. chemscience.com [chemscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Final Product
Question: I am not getting a good yield of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. What could be the problem?
Answer: Low yields can stem from several factors, primarily related to the two key stages of the synthesis: the initial cyclocondensation to form the pyrazolo[1,5-a]pyrimidine core and the subsequent electrophilic bromination.
Potential Causes & Solutions:
-
Inefficient Cyclocondensation: The formation of the pyrazolo[1,5-a]pyrimidine ring is a critical step. The reaction of an aminopyrazole with a β-dicarbonyl compound is sensitive to reaction conditions.[1][2]
-
Incorrect Condensing Agent/Solvent: The choice of acid or base catalyst and solvent is crucial. Acetic acid is commonly used as both a solvent and a catalyst, driving the reaction towards the desired product. In some cases, a stronger acid or base may be required depending on the specific substrates.[3]
-
Suboptimal Temperature: The reaction typically requires heating to proceed at a reasonable rate. Refluxing in acetic acid is a common condition.[3] Ensure the reaction mixture reaches and maintains the appropriate temperature.
-
-
Ineffective Bromination: The regioselective bromination at the C3 position is a key challenge.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[4] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin have also been used for brominating similar heterocyclic systems. The choice of reagent can impact selectivity and yield.
-
Reaction Conditions for Bromination: The bromination is typically carried out in a suitable aprotic solvent such as dichloromethane (DCM), chloroform, or acetonitrile at room temperature.[4] Running the reaction at too high a temperature can lead to side products.
-
Degradation of Starting Material or Product: The pyrazolo[1,5-a]pyrimidine core can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Ensure that the workup procedure is not overly harsh.
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Question: My NMR analysis shows a mixture of brominated products. How can I improve the regioselectivity for the 3-bromo isomer?
Answer: The pyrazolo[1,5-a]pyrimidine ring system has multiple sites susceptible to electrophilic attack. Achieving high regioselectivity for C3 bromination is a common challenge.
Potential Causes & Solutions:
-
Reaction Mechanism and Kinetics: The C3 position of the pyrazolo[1,5-a]pyrimidine ring is generally the most electron-rich and therefore the most susceptible to electrophilic attack. However, under certain conditions, bromination can occur at other positions.
-
Optimizing the Bromination Protocol:
-
A highly regioselective method for the C3 halogenation of pyrazolo[1,5-a]pyrimidines involves the use of a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in the presence of potassium bromide in water at room temperature.[5] This method has been shown to give excellent yields of the C3-brominated product exclusively.[5]
-
When using NBS, the reaction conditions are critical. Performing the reaction at or below room temperature can favor the desired C3 isomer. The addition of a mild Lewis acid has been shown to enhance the efficiency of bromination in some cases.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify the Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate from the reaction mixture. What are the recommended purification methods?
Answer: Purification can be challenging due to the presence of unreacted starting materials, regioisomers, and other byproducts.
Potential Causes & Solutions:
-
Presence of Hard-to-Separate Impurities:
-
Unreacted Starting Material: If the reaction has not gone to completion, unreacted Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate will be present. Monitor the reaction by TLC or LC-MS to ensure completion.
-
Over-brominated Products: In some instances, di-brominated species can form if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
-
Recommended Purification Strategy:
-
Column Chromatography: This is the most common method for purifying the desired product. A silica gel column with a gradient elution system of ethyl acetate and hexanes is typically effective.[6] The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for purification, especially for removing minor impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate?
A1: The synthesis is typically a two-step process. The first step involves the cyclocondensation of a 3-aminopyrazole derivative, such as ethyl 3-amino-1H-pyrazole-4-carboxylate, with a suitable 1,3-dicarbonyl compound or its equivalent to form the ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate core.[2][7] The second step is the regioselective bromination of this intermediate at the C3 position, commonly using an electrophilic brominating agent like NBS.[4]
Q2: How can I synthesize the starting material, Ethyl 3-amino-1H-pyrazole-4-carboxylate?
A2: Ethyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized by the cyclization of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.[8] This starting material is also commercially available from several suppliers.[9]
Q3: What is the mechanism of the bromination step?
A3: The bromination of the pyrazolo[1,5-a]pyrimidine ring is an electrophilic aromatic substitution reaction. The bromine atom from the brominating agent (e.g., NBS) acts as an electrophile and attacks the electron-rich C3 position of the heterocyclic ring. This is followed by the loss of a proton to restore aromaticity, resulting in the 3-brominated product. The regioselectivity is governed by the electronic distribution within the fused ring system.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Brominating agents like NBS can be corrosive and are potent oxidizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used, such as dichloromethane and acetic acid, are also hazardous and should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
A mixture of ethyl 3-amino-1H-pyrazole-4-carboxylate and a suitable β-dicarbonyl equivalent in glacial acetic acid is refluxed for 16-24 hours.[3] The progress of the reaction should be monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Bromination of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
To a solution of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate in a suitable solvent such as dichloromethane or acetonitrile, N-Bromosuccinimide (1.0-1.2 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for several hours, with the progress monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Summary
| Parameter | Cyclocondensation | Bromination |
| Key Reagents | Ethyl 3-amino-1H-pyrazole-4-carboxylate, β-dicarbonyl equivalent | Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate, NBS |
| Solvent | Glacial Acetic Acid | Dichloromethane, Acetonitrile |
| Temperature | Reflux | 0 °C to Room Temperature |
| Typical Reaction Time | 16-24 hours | 2-6 hours |
| Purification | Column Chromatography, Recrystallization | Column Chromatography |
Visual Diagrams
Synthetic Workflow
Caption: General two-step synthesis of the target compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(1), 1-10. [Link]
-
Martins, M. A. P., et al. (2009). 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination. Journal of the Brazilian Chemical Society, 20(2), 205–213. [Link]
- WO2011064798A1 - Process for the preparation of a pyrazole derivative. (2011).
-
Shawali, A. S., et al. (2002). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate; Synthesis of some Pyrazolozaines. Journal of the Chinese Chemical Society, 49(6), 1035-1040. [Link]
-
Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles. Synthesis, 47(12), 1899-1904. [Link]
-
Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(3), 853-858. [Link]
-
Sikdar, P., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(42), 29487-29515. [Link]
-
Kshirsagar, U. A., et al. (2024). Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. Asian Journal of Organic Chemistry, 13(1), e202300581. [Link]
-
Al-Omran, F., & El-Khair, A. A. (2004). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 9(10), 855-865. [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(16), 4967. [Link]
-
Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. [Link]
-
Martins, M. A. P., et al. (2009). 2-Methyl-7-Substituted Pyrazolo[1,5-a]pyrimidines: Highly Regioselective Synthesis and Bromination. Journal of the Brazilian Chemical Society, 20(2), 205-213. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4946. [Link]
-
Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. MySkinRecipes. [Link]
-
Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry, 208, 112770. [Link]
-
Powers, J. C., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8348–8357. [Link]
-
ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. ChemSynthesis. [Link]
-
Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(16), 4967. [Link]
-
Kurbangalieva, A. R., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Crystals, 12(10), 1381. [Link]
-
Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. BYU ScholarsArchive. [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 10(58), 35212-35234. [Link]
-
Chvátal, A., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(36), 4842-4846. [Link]
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (2021).
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine" by Reuben Dass [scholarsarchive.byu.edu]
- 7. researchgate.net [researchgate.net]
- 8. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 9. Ethyl-3-amino-1H-pyrazole- 4-carboxylate [jubilantingrevia.com]
Pyrazolo[1,5-a]pyrimidine Synthesis: A Technical Support & Troubleshooting Guide
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this privileged scaffold in their work. We understand that while the condensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound is a cornerstone reaction, it is frequently plagued by side reactions that can complicate purification, reduce yields, and lead to ambiguous results.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. Our goal is to empower you to diagnose issues in your reaction, understand the causal factors, and implement logical, field-proven solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered during the synthesis.
Q1: My reaction has a very low yield or isn't working at all. What are the first troubleshooting steps?
A1: Low or no yield is a frequent issue that typically points to problems with either the starting materials or the reaction conditions. Here is a logical diagnostic workflow:
-
Purity of Starting Materials: This is the most common culprit. Ensure your 3-aminopyrazole and 1,3-dicarbonyl compounds are pure. Impurities can inhibit the reaction or lead to undesired side products. If in doubt, purify the starting materials by recrystallization or chromatography.[1]
-
Reactivity of the 1,3-Dicarbonyl: The structure of the dicarbonyl partner significantly impacts reactivity. Highly enolized dicarbonyls are more reactive.[1] For less reactive substrates, such as those with bulky substituents, more forcing conditions like higher temperatures or a stronger acid catalyst may be required.[1]
-
Reaction Conditions: The choice of solvent and catalyst is critical.[1] Acetic acid is a common solvent and acidic catalyst, sometimes supplemented with a stronger acid like H₂SO₄.[1] In other cases, a basic catalyst like piperidine may be required.[1] Microwave-assisted synthesis has been shown to dramatically improve yields and shorten reaction times.[1][2]
-
Monitoring the Reaction: Do not rely solely on a predetermined reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint and prevent degradation of the product.[1]
Caption: A logical workflow for troubleshooting low-yield reactions.
Q2: My TLC/LC-MS shows two major spots with the same mass. What are they likely to be?
A2: This is a classic sign of isomer formation, which is the most prevalent challenge in this synthesis. There are two primary possibilities:
-
Regioisomers (5- vs. 7-substituted): If you are using an unsymmetrical 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone), the cyclization can occur in two different ways, leading to a mixture of the 7-substituted and 5-substituted pyrazolo[1,5-a]pyrimidines. This is the most common cause.[1][2]
-
Pyrazolo[3,4-b]pyridines: A less common but significant side reaction involves a different mode of cyclization that results in the formation of the isomeric pyrazolo[3,4-b]pyridine scaffold.[3][4][5]
Both possibilities are discussed in detail in the In-Depth Troubleshooting Guides below.
Q3: How do I choose the best reaction conditions (solvent, catalyst, temperature)?
A3: The optimal conditions depend heavily on the specific substrates you are using. However, here are some guiding principles based on mechanistic understanding:
-
Acidic Conditions (e.g., Acetic Acid, p-TsOH): Generally favor the initial condensation between the exocyclic NH₂ of the aminopyrazole and a carbonyl group. This is the most common condition.[1][6] The reaction proceeds by nucleophilic attack of the amino group, followed by cyclization and dehydration.[6]
-
Basic Conditions (e.g., Piperidine, NaOEt): Can be employed, but may favor different reaction pathways. Strong bases like sodium ethoxide can promote side reactions if your substrates have sensitive functional groups (e.g., esters).[1][7]
-
Temperature: Start at a moderate temperature (e.g., 80-100 °C) and monitor the reaction.[8] If the reaction is sluggish, the temperature can be increased.[1] Be aware that higher temperatures can sometimes lower the regioselectivity.
-
Solvent: Acetic acid often serves as both solvent and catalyst.[8] Alcohols like ethanol are also common. Aprotic solvents like DMF or dioxane can be used, particularly in base-catalyzed reactions.
Part 2: In-Depth Troubleshooting Guides
Guide A: Controlling Regioselectivity - The 5- vs. 7-Substituted Isomer Problem
The Challenge: When reacting a 3-aminopyrazole with an unsymmetrical 1,3-dicarbonyl (R¹ ≠ R³), the reaction can produce two different regioisomers. This complicates purification and reduces the yield of the desired product. The control of regioselectivity is a well-documented challenge.[1]
Mechanism: The Decisive Step The regioselectivity is determined by the initial nucleophilic attack of the exocyclic amino group (at C5 of the pyrazole) onto one of the two non-equivalent carbonyl carbons of the dicarbonyl compound. The reaction will preferentially proceed via attack at the more electrophilic carbonyl carbon.[1][4] Subsequent cyclization involving the endocyclic pyrazole nitrogen (N1) and the remaining carbonyl group yields the final product.
Caption: Competing pathways leading to regioisomer formation.
Troubleshooting Protocol & Solutions
-
Analyze the Dicarbonyl Substrate: Identify the more electrophilic carbonyl. A carbonyl adjacent to an electron-withdrawing group (like -CF₃) will be significantly more reactive than one adjacent to an alkyl group.[4] This will be the primary site of attack.
-
Modify Reaction Conditions: Fine-tuning the conditions can influence the regiochemical outcome.[1] Milder conditions (lower temperature, weaker acid) may increase the kinetic selectivity for one isomer over the other.
| Parameter | Condition Favoring Kinetic Product (Higher Selectivity) | Condition Favoring Thermodynamic Mixture (Lower Selectivity) | Rationale |
| Catalyst | Milder acid (e.g., Acetic Acid) | Stronger acid (e.g., H₂SO₄) or high heat | Stronger conditions can make the energy barrier for attacking either carbonyl more similar, leading to mixtures. |
| Temperature | Lower temperature (e.g., 60-80 °C) | Refluxing at high temperatures (>110 °C) | Lower temperatures favor the pathway with the lowest activation energy, enhancing selectivity. |
| Solvent | Aprotic solvents (Dioxane, Toluene) | Protic solvents (Ethanol, Acetic Acid) | Solvents can influence the enol-keto tautomerism of the dicarbonyl, affecting the reactivity of the carbonyls differently. |
Guide B: Formation of Isomeric Pyrazolo[3,4-b]pyridine Byproducts
The Challenge: In some cases, the reaction yields a pyrazolo[3,4-b]pyridine isomer instead of, or in addition to, the expected pyrazolo[1,5-a]pyrimidine.[3][5] This is a fundamentally different heterocyclic system and can be difficult to separate from the desired product.
Mechanism: A Different Cyclization Pathway This side reaction arises from an alternative initial attack. Instead of the exocyclic C5-NH₂, the nucleophilic attack occurs from the endocyclic N1 nitrogen of the aminopyrazole onto a carbonyl group. The reaction then proceeds via condensation of the C5-NH₂ group with the second carbonyl, forming a six-membered pyridine ring fused to the pyrazole core. This pathway is often favored when the 5-amino group's nucleophilicity is reduced or sterically hindered.
Caption: Desired vs. side reaction pathway for pyridine formation.
Troubleshooting Protocol & Solutions
-
Enhance Nucleophilicity of the Amino Group: Ensure the reaction is run under conditions that favor the nucleophilicity of the exocyclic amino group. Strongly acidic conditions can protonate this amine, reducing its reactivity and potentially favoring attack from the ring nitrogen. Using acetic acid as a catalyst usually strikes the right balance.
-
Choice of Substrates: This side reaction is more common with certain substrates. For instance, using 3-amino-5-pyrazolone instead of 3-aminopyrazole is known to favor the formation of pyrazolo[3,4-b]pyridines.[5]
-
Use of Pre-activated Substrates: Using β-enaminones or β-alkoxyenones instead of 1,3-diketones can direct the reaction pathway more effectively towards the desired pyrazolo[1,5-a]pyrimidine product.[2][8]
Guide C: The Dimroth Rearrangement - An Unexpected Isomerization
The Challenge: In some heterocyclic systems, particularly under thermal or acid/base-catalyzed conditions, a Dimroth rearrangement can occur. This involves the translocation of heteroatoms within the ring system, leading to a structurally isomeric but often unexpected product.[9][10] For example, a substituted[6][11][12]triazolo[4,3-a]pyrimidine might rearrange to the more stable[6][11][12]triazolo[1,5-a]pyrimidine.[13] While less common for the pyrazolo[1,5-a]pyrimidine core itself, analogous rearrangements can happen in related fused systems.[12][14]
Mechanism: Ring-Opening and Re-closure The accepted mechanism generally involves a covalent hydration or reaction with a nucleophile at an electrophilic carbon, followed by heterocyclic ring opening to an intermediate. Bond rotation can then occur, followed by ring closure in a different orientation and subsequent elimination to yield the rearranged product.[9][10][13] The process is often driven by the formation of a more thermodynamically stable isomer.[13][14]
Prevention and Control
-
Avoid Forcing Conditions: Since this rearrangement is often driven by heat or strong acid/base, using the mildest possible conditions to achieve product formation is the best preventative measure.
-
pH Control: The rate of Dimroth rearrangements can be highly dependent on the pH of the medium.[10] Careful control of pH can suppress this side reaction.
-
Structural Characterization: If you obtain an unexpected product with the correct mass, be sure to perform thorough structural elucidation (e.g., 2D NMR) to confirm the connectivity, as a subtle rearrangement may have occurred.
References
-
Ahangbe, T. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
Zhang, X., et al. (2014). Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Pace, A., et al. (2012). Pyrazolo[3,4-d][1][6][11]triazolo[1,5-a]pyrimidine: a new ring system through Dimroth rearrangement. IRIS UniPA. Available at: [Link]
-
Quiroga, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Pace, A., et al. (2012). Pyrazolo[3,4-d][1][6][11]triazolo[1,5-a]pyrimidine: a new ring system through Dimroth rearrangement. ResearchGate. Available at: [Link]
-
Wikipedia. Dimroth rearrangement. Available at: [Link]
-
Alajarin, R., et al. (2013).[6][11][12]triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[6][11][12]triazolo[4,3-a]pyrimidines. Academia.edu. Available at: [Link]
-
Roux, B., et al. (2021). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Research Square. Available at: [Link]
-
Cho, S. Y., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Utkin, L. F., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
N/A. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Bakr, R. B., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. Available at: [Link]
-
Bondock, S., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of the Serbian Chemical Society. Available at: [Link]
-
ResearchGate. (N.D.). Scheme 2: Formation of pyrazolo[3,4-b]pyridine 8. Available at: [Link]
-
Abrigach, F., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Fraley, M. E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wieckowska, A., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available at: [Link]
-
Roland, K. R., et al. (1956). Potential Purine Antagonists. II. Synthesis of Some 7- and 5,7-Substituted Pyrazolo[4,3-d]pyrimidines. Journal of the American Chemical Society. Available at: [Link]
-
Ahangbe, T. S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Nali, S. R., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Szeliga, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Muthusamy, S., et al. (2022). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]
-
Cho, S. Y., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ghorab, M. M., et al. (2011). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ghorab, M. M., et al. (2014). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Scientia Pharmaceutica. Available at: [Link]
-
Al-Omran, F., et al. (2001). Synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
El-gazzar, A. B. A., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 10. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[3,4-d][1,2,3]triazolo[1,5-a]pyrimidine: a new ring system through Dimroth rearrangement [iris.unipa.it]
- 13. (PDF) Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study [academia.edu]
- 14. researchgate.net [researchgate.net]
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate solubility issues and solutions
Welcome to the technical support guide for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this heterocyclic compound. We will provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure you can effectively integrate this compound into your experimental workflows.
Introduction: Understanding the Challenge
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a member of the pyrazolopyrimidine class of compounds. These scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] However, like many N-heteroaromatic compounds, pyrazolopyrimidine derivatives can exhibit poor aqueous solubility.[3][4][5] This low solubility is often attributed to the planar, aromatic structure which can lead to high crystal lattice energy, making it difficult for solvent molecules to effectively solvate the compound.[4][6]
This guide will equip you with the foundational knowledge and practical techniques to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in my aqueous buffer for a biological assay. What is the recommended starting solvent?
A1: For initial solubilization, it is highly recommended to first create a concentrated stock solution in an organic solvent. The most common and effective solvents for this class of compounds are Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). From this stock, you can perform serial dilutions into your aqueous buffer. Direct dissolution in aqueous media is often unsuccessful.
Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "compound crashing." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to mitigate this:
-
Lower the final concentration: Ensure your final assay concentration is below the compound's aqueous solubility limit.
-
Increase the percentage of co-solvent: If your assay can tolerate it, increasing the final percentage of DMSO may keep the compound in solution. However, be mindful of solvent toxicity in cell-based assays (typically <0.5% DMSO is recommended).
-
Use a co-solvent system: The addition of a water-miscible co-solvent can improve solubility.[7][8]
-
Formulation with excipients: For in-vivo studies or more complex assays, formulating the compound with solubility-enhancing excipients like cyclodextrins may be necessary.[7]
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating (e.g., 37-50°C) can be an effective method to aid dissolution, particularly when preparing your initial stock solution. However, it is crucial to be aware of the compound's thermal stability. Prolonged or excessive heating can lead to degradation. Always use the lowest effective temperature for the shortest possible time. A stability test using a method like HPLC is recommended if you plan to store a heated solution.
Q4: Does pH affect the solubility of this compound?
A4: The pyrazolopyrimidine core contains nitrogen atoms that can be protonated at acidic pH. This protonation can increase the polarity of the molecule and, consequently, its aqueous solubility. If your experimental conditions allow, you can try adjusting the pH of your aqueous buffer to be more acidic. However, the impact of pH will depend on the specific pKa of the compound.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This guide provides a systematic workflow for addressing solubility problems with Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Diagram: Solubility Troubleshooting Workflow
Caption: A workflow for dissolving and troubleshooting Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Expected Solubility Profile
While specific experimental data for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is not widely published, the following table provides a general guide based on the behavior of similar pyrazolopyrimidine derivatives.
| Solvent | Expected Solubility | Notes |
| DMSO | >10 mg/mL | Recommended for primary stock solutions. |
| DMF | >10 mg/mL | An alternative to DMSO for stock solutions. |
| Ethanol | Poor to Moderate | May require heating. Can be used as a co-solvent. |
| Methanol | Poor to Moderate | Similar to ethanol. |
| Acetone | Poor | Not generally recommended. |
| Water | Very Poor (<0.1 mg/mL) | Direct dissolution is highly unlikely to be successful. |
| PBS (pH 7.4) | Very Poor | Compound will likely precipitate from DMSO stock at higher concentrations. |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing a primary stock solution.
-
Weigh the Compound: Accurately weigh out a precise amount of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate powder (e.g., 2.70 mg). The molecular weight is 270.08 g/mol .
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the desired concentration. For 2.70 mg, add 1.0 mL of DMSO to make a 10 mM solution.
-
Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Gentle Heating (Optional): If solids persist, warm the solution in a water bath at 37°C for 10-15 minutes, vortexing intermittently.
-
Final Inspection: Ensure the solution is clear and free of any particulate matter before storing.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound should be stored sealed and dry.[9][10][11]
Diagram: Stock Solution Preparation
Caption: Step-by-step process for preparing a stock solution of the compound in DMSO.
Protocol 2: Assessing Kinetic Solubility in Aqueous Buffer
This high-throughput method is useful for estimating the solubility limit when diluting from a DMSO stock.[12]
-
Prepare Buffer: Dispense your aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well plate.
-
Add Compound: Using a liquid handler or multichannel pipette, add small volumes (1-2 µL) of a high-concentration DMSO stock (e.g., 10 mM) to the buffer to achieve a range of final concentrations.
-
Incubate: Shake the plate for 1-2 hours at room temperature to allow for precipitation to equilibrate.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength between 600-700 nm on a plate reader. The concentration at which a significant increase in absorbance (due to light scattering by precipitate) is observed is the kinetic solubility limit.
Advanced Strategies for Enhancing Solubility
For particularly challenging applications, such as in vivo studies, more advanced formulation strategies may be required. These methods aim to improve the bioavailability of poorly soluble drugs.[7][8][13]
-
Co-solvency: This involves using a mixture of solvents to increase solubility.[7][8] Common co-solvents for in vivo work include PEG400, propylene glycol, and ethanol.
-
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[7] This can increase the dissolution rate by increasing the surface area and wettability.[7]
-
pH Adjustment: As mentioned, altering the pH can increase the solubility of ionizable compounds.[7]
-
Structural Modification: In the drug design phase, solubility can be improved by adding polar functional groups to the molecular structure.[6][13] This is a task for medicinal chemists but highlights the importance of physicochemical properties in drug discovery.[13]
By understanding the inherent properties of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate and applying the systematic approaches outlined in this guide, researchers can effectively overcome solubility challenges and obtain reliable, reproducible data in their experiments.
References
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Institutes of Health (NIH). [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
Improving solubility via structural modification. ResearchGate. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health (NIH). [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
- WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]
-
Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. MySkinRecipes. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]
-
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Lead Sciences. [Link]
-
Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. PubChem. [Link]
Sources
- 1. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics [mdpi.com]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 10. 1394003-51-0|Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 11. Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate - Lead Sciences [lead-sciences.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Debromination in Suzuki Coupling of Bromo-heterocycles
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with debromination during the Suzuki-Miyaura cross-coupling of bromo-heterocycles. As a Senior Application Scientist, I understand that while Suzuki coupling is a powerful tool for C-C bond formation, the undesired replacement of a bromine atom with hydrogen (debromination or hydrodehalogenation) can significantly reduce yields and complicate purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate this common side reaction.
Understanding the Enemy: The Mechanism of Debromination
Before diving into solutions, it's crucial to understand the mechanistic pathways leading to debromination. This side reaction competes with the desired cross-coupling catalytic cycle. The generally accepted mechanism for debromination involves the formation of a palladium-hydride species, which can then participate in reductive elimination with the heteroaryl group.[1][2]
Several factors can generate this detrimental palladium-hydride intermediate:
-
Bases and Solvents: Strong bases, particularly in the presence of protic solvents like water or alcohols, can generate hydride donors.[2]
-
Impurities: Trace impurities in reagents or solvents can act as hydride sources.[3]
-
Ligand Decomposition: Degradation of phosphine ligands can also lead to the formation of species that facilitate debromination.
Below is a simplified diagram illustrating the competition between the desired Suzuki coupling pathway and the undesired debromination pathway.
Caption: Competing pathways in Suzuki coupling of bromo-heterocycles.
Troubleshooting Guide: Q&A Format
This section addresses specific issues you might be facing in the lab.
Q1: I'm observing significant debromination of my electron-deficient bromo-heterocycle. What is the first parameter I should investigate?
A1: For electron-deficient bromo-heterocycles, the oxidative addition step is generally facile. The primary issue is often the stability of the resulting organopalladium intermediate and the reaction conditions that may favor the formation of palladium-hydride species. The first and most critical parameter to investigate is your base and solvent system .
-
Causality: Strong bases like alkoxides in protic solvents (e.g., methanol, ethanol) are known hydride sources. The combination of a strong base and a protic solvent can lead to the formation of palladium-hydride species, which then reductively eliminates to give the debrominated product.[1]
-
Troubleshooting Steps:
-
Switch to a weaker, non-nucleophilic inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent choices.[3][4] These are less likely to generate hydride species.
-
Use anhydrous, aprotic solvents. Dioxane, toluene, or 2-MeTHF are preferable to alcohols.[5] If a co-solvent is needed for solubility, minimize the amount of water.
-
Ensure all reagents and solvents are rigorously dried and degassed. Oxygen can promote side reactions, and water can act as a proton source.[6]
-
Q2: My bromo-heterocycle has an acidic N-H proton (e.g., indole, pyrrole, pyrazole), and I'm seeing a lot of debromination. What's happening and how can I fix it?
A2: The acidic N-H proton in many heterocycles is a major contributor to debromination.[3][7]
-
Causality: Under basic conditions, the N-H proton can be deprotonated. This increases the electron density of the heterocyclic ring, which can destabilize the C-Br bond and promote side reactions. The resulting anion can also interact with the palladium catalyst in an unproductive manner.[3][8]
-
Troubleshooting Steps:
-
Protect the N-H group. This is often the most effective solution.[3][7] Common protecting groups include Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or sulfonyl derivatives. N-protection prevents deprotonation, leading to cleaner reactions.[3][7]
-
If N-protection is not feasible, carefully select your reaction conditions. A milder base and lower reaction temperature may help to minimize deprotonation of the N-H group.
-
Q3: I've tried changing my base and solvent, but debromination is still a significant issue. What role does the catalyst and ligand play?
A3: The choice of palladium source and, more importantly, the ligand is critical in steering the reaction towards the desired cross-coupling product.[1][9]
-
Causality: The ligand modulates the electronic and steric properties of the palladium center. Bulky, electron-rich ligands can accelerate the rates of oxidative addition and reductive elimination, the productive steps of the Suzuki cycle, thereby outcompeting the debromination pathway.[1][3][9]
-
Troubleshooting Steps:
-
Screen a panel of ligands. For bromo-heterocycles, bulky, electron-rich phosphine ligands are often successful. Examples include Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[8][9][10]
-
Use a pre-formed catalyst. Pre-catalysts like XPhos Pd G2 or G3 can provide more consistent results and higher activity, potentially allowing for lower reaction temperatures which can suppress debromination.[8][11][12]
-
Optimize the catalyst loading. While counterintuitive, sometimes a slightly higher catalyst loading can increase the rate of the desired reaction relative to the background debromination.[5]
-
Table 1: Recommended Catalyst/Ligand Systems for Challenging Heterocycles
| Heterocycle Type | Recommended Catalyst/Ligand System | Rationale |
| Pyrroles/Indoles with N-H | N-protection followed by Pd(dppf)Cl₂ or XPhos-based catalysts.[3][7] | N-protection is key. These ligands offer a good balance of activity and stability. |
| Pyrazoles | XPhos Pd G2[8][10] | Effective for both protected and unprotected pyrazoles, minimizing debromination. |
| Electron-deficient heterocycles | Buchwald ligands (XPhos, SPhos), CataCXium A[11][13] | Bulky, electron-donating ligands promote the desired catalytic cycle. |
Q4: Can the nature of my boronic acid or ester influence the extent of debromination?
A4: Yes, the boronic acid partner can play a role, primarily through its stability and reactivity.
-
Causality: A major competing side reaction for the boronic acid is protodeboronation, where the C-B bond is cleaved by a proton source.[1][14] If the boronic acid is unstable under the reaction conditions, it can lead to a lower concentration of the active coupling partner, giving the debromination of the bromo-heterocycle more time to occur.
-
Troubleshooting Steps:
-
Use boronic esters instead of acids. Pinacol (Bpin) or neopentyl glycol esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[1][14]
-
Consider a one-pot borylation/Suzuki coupling. This strategy involves generating the boronic ester in situ from the bromo-heterocycle, followed by the addition of the second coupling partner.[4][11][15][16][17] This can be highly efficient as the potentially unstable boronic ester is used as it is formed.
-
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medium.com [medium.com]
- 5. reddit.com [reddit.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid [organic-chemistry.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 17. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, and its derivatives are key intermediates in the development of novel therapeutics, including kinase inhibitors.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, with a specific focus on reducing reaction time while maintaining high yield and purity.
Troubleshooting Guide: Overcoming Slow Reaction Rates
The synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate typically proceeds via an electrophilic aromatic substitution (EAS) on the electron-rich pyrazolo[1,5-a]pyrimidine core.[3][4] The 3-position is often highly susceptible to electrophilic attack due to the electronic nature of the fused ring system.[3] However, like many organic reactions, this process can be sluggish if not properly optimized.[5][6] This section addresses common issues related to slow reaction kinetics.
Question: My bromination reaction is extremely slow or has stalled. What are the primary factors to investigate?
Answer: A slow or stalled bromination reaction can be attributed to several factors, each related to the core principles of electrophilic aromatic substitution. The rate of this reaction is primarily dependent on the nucleophilicity of the pyrazolo[1,5-a]pyrimidine ring and the electrophilicity of the bromine source. Let's break down the key areas for troubleshooting:
-
Insufficient Electrophile Activation (The Brominating Agent)
-
Suboptimal Reaction Temperature
-
Incorrect Solvent Choice
-
Purity of Starting Materials
Below is a logical workflow to diagnose and resolve these issues.
Caption: A troubleshooting flowchart for slow bromination reactions.
Question: How does my choice of brominating agent affect the reaction time?
Answer: The choice of brominating agent is critical. The goal is to generate a sufficiently powerful electrophile (Br+ or a Brδ+ species) to react with the aromatic ring. Different reagents offer varying levels of reactivity.
| Brominating Agent | Relative Reactivity | Key Considerations & Causality |
| N-Bromosuccinimide (NBS) | Moderate | Often requires a radical initiator for allylic/benzylic bromination, but for EAS, it can act as a source of electrophilic bromine, especially with an acid catalyst. The reaction can be slow if the aromatic ring is not sufficiently activated. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | High | A solid, safer alternative to liquid bromine. It provides a potent source of electrophilic bromine. Its reactivity can be significantly enhanced with the addition of a Lewis acid. |
| Liquid Bromine (Br₂) | High | Highly effective but corrosive and hazardous. Its electrophilicity is dramatically increased by a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), which polarizes the Br-Br bond, creating a potent "Br+" source.[7] |
Expert Insight: For the pyrazolo[1,5-a]pyrimidine system, which is reasonably electron-rich, NBS in a polar aprotic solvent might be sufficient but slow. To significantly decrease reaction time, using DBDMH with a catalytic amount of a Lewis acid or Br₂ with a catalyst is recommended. The catalyst is essential for activating the halogen, thereby lowering the activation energy of the rate-determining step—the attack of the pi-system on the electrophile.[7]
Question: My reaction is clean but slow. Can I just increase the temperature?
Answer: Yes, but with caution. Increasing the temperature provides the necessary energy for molecules to overcome the activation energy barrier, which generally accelerates the reaction.[5] However, for electrophilic brominations, excessive heat can lead to undesired side reactions.
Experimental Protocol: Temperature Optimization
-
Setup: Set up three parallel reactions at a small scale (e.g., 0.1 mmol) in sealed vials.
-
Temperature Points:
-
Reaction 1: Room Temperature (as a baseline).
-
Reaction 2: 40-50 °C.
-
Reaction 3: 60-70 °C.
-
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Analysis: Compare the reaction profiles. If the higher temperatures show significantly faster conversion without the formation of new impurities, the optimal temperature likely lies in that range. If side products appear, it indicates that the thermal energy is promoting alternative, undesired pathways.
Causality: The rate-determining step in EAS is the formation of the high-energy carbocation intermediate (the sigma complex).[8] Increased temperature directly increases the kinetic energy of the reactants, leading to more frequent and energetic collisions, which raises the probability of forming this intermediate and thus speeds up the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the bromination of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate, and why is the 3-position favored?
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The regioselectivity for the 3-position is governed by the electronic distribution in the heterocyclic ring system, which makes this position the most nucleophilic and leads to the most stable carbocation intermediate.[3]
Caption: Mechanism of Lewis acid-catalyzed electrophilic bromination.
Q2: Can the choice of solvent impact my reaction time?
Absolutely. Solvents play a crucial role in stabilizing charged intermediates. For EAS reactions, the rate-determining step involves the formation of a charged carbocation (sigma complex).
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These are often good choices. They can solvate the charged intermediate, stabilizing it and lowering the activation energy, which speeds up the reaction.
-
Nonpolar Solvents (e.g., Dichloromethane, Chloroform): These are also commonly used, particularly when strong Lewis acid catalysts are employed. They are less coordinating than polar solvents, which can sometimes lead to higher catalyst activity.
-
Protic Solvents (e.g., Alcohols): These should generally be avoided as they can react with the brominating agent or the Lewis acid catalyst, deactivating them and slowing or stopping the reaction.
A screen of solvents like acetonitrile, dichloromethane, and 1,2-dichloroethane could reveal significant differences in reaction rates.
Q3: I am observing multiple brominated products. What is happening and how can I improve selectivity?
The formation of multiple products (e.g., di-bromination) suggests that the reaction conditions are too harsh or the starting material is too activated.
Troubleshooting Over-bromination:
-
Reduce Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the overall reactivity.
-
Use a Milder Brominating Agent: Switch from Br₂/FeBr₃ to NBS.
-
Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent and add it slowly to the reaction mixture to maintain a low instantaneous concentration.
The pyrazolo[1,5-a]pyrimidine ring has multiple positions that can potentially react. While the 3-position is typically the most reactive, forcing conditions can overcome the activation barrier for substitution at other sites.[3] Careful control of reaction parameters is key to achieving high regioselectivity.[9][10]
References
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI.[Link]
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
Recent advances in the synthesis, reactivity and biological properties of pyrazolo[3,4-d]pyrimidine derivatives. De Gruyter.[Link]
-
Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate.[Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.[Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health.[Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.[Link]
-
Why Do Organic Compounds Have Slow Reaction Rates? Chemistry For Everyone (YouTube).[Link]
-
Why is the rate of reaction of organic compounds slow? Quora.[Link]
-
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega.[Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.[Link]
-
Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate.[Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.[Link]
-
Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. MySkinRecipes.[Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.[Link]
-
Reaction Mechanisms - How do you know if a reaction is fast or slow? Reddit.[Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.[Link]
-
The Practice & Pitfalls of Studying Organic Reaction Mechanisms: Lecture 1 - Fundamentals. Dr. Marc Reid (YouTube).[Link]
-
Electrophilic Aromatic Substitution (EAS Reactions). Chad's Prep (YouTube).[Link]
-
Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. ScienceDirect.[Link]
-
Electrophilic aromatic substitution. Wikipedia.[Link]
Sources
- 1. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding catalyst selection for cross-coupling reactions with ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. The unique electronic and steric properties of this heteroaromatic substrate necessitate careful consideration of reaction parameters to achieve optimal results.
I. Understanding the Substrate: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
The pyrazolo[1,5-a]pyrimidine core is a prevalent motif in medicinal chemistry, often associated with kinase inhibitory activity.[1] Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is an electron-deficient heteroaryl halide. This electronic nature can influence the rates of key steps in the catalytic cycle of many cross-coupling reactions. The bromine at the 3-position is the reactive handle for these transformations.
Diagram: Structure of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Caption: Chemical structure of the substrate.
II. Catalyst and Condition Selection Guide (FAQs)
This section addresses common questions regarding the selection of catalysts and reaction conditions for various cross-coupling reactions with ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Q1: Which type of cross-coupling reaction is most suitable for this substrate?
A1: The choice of cross-coupling reaction depends on the desired functional group to be introduced. The most common and effective reactions for this type of substrate include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is often a good starting point due to the commercial availability and stability of boronic acid reagents.[2]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[3][4][5] This is a powerful tool for introducing nitrogen-containing functionalities.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of arylalkynes.[6][7]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[8][9]
-
Stille Coupling: For the formation of C-C bonds with organostannanes. While effective, the toxicity of tin reagents is a significant drawback.[10]
Q2: What are the key considerations for selecting a palladium catalyst and ligand for a Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura couplings of heteroaryl bromides, particularly electron-deficient ones, the choice of palladium source and ligand is critical.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts like XPhos-Pd-G2.[2][11] | Pd(II) sources are often reduced in situ to the active Pd(0) species. Pre-catalysts offer the advantage of forming the active monoligated Pd(0) species efficiently.[12] |
| Ligand | Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[13] | These ligands promote the formation of the active monoligated palladium complex, which is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[12] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃.[14][15] | The choice of base is crucial and often needs to be optimized. Inorganic bases are generally effective. |
| Solvent | A mixture of an organic solvent and water, such as dioxane/H₂O or DMF/H₂O.[14][15] | The aqueous component is often necessary for the transmetalation step. |
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura coupling.
Q3: I am planning a Buchwald-Hartwig amination. What catalyst system should I start with?
A3: The Buchwald-Hartwig amination is highly effective for synthesizing N-aryl and N-heteroaryl amines.[16]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃.[17] | These are common and effective palladium sources. |
| Ligand | Biarylphosphine ligands like BINAP or Josiphos-type ligands. For challenging couplings, consider bulky alkylphosphine ligands.[18][19] | The ligand choice is critical for preventing catalyst deactivation and promoting reductive elimination. |
| Base | A strong, non-nucleophilic base such as NaOtBu or K₃PO₄. | The base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Anhydrous, aprotic solvents like toluene or dioxane. | The reaction is sensitive to moisture. |
Q4: For a Sonogashira coupling, is a copper co-catalyst always necessary?
A4: While the classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst, copper-free versions have been developed.[6][7]
-
With Copper: The copper co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. This is often a very efficient process.[7]
-
Copper-Free: These conditions are advantageous when the substrate or product is sensitive to copper. They often require specific ligands and bases to facilitate the direct reaction of the alkyne with the palladium center.[20]
For initial screening with ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, a standard Pd/Cu co-catalyzed system is a reliable starting point.
| Parameter | Recommendation (with Copper) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.[7] |
| Copper Co-catalyst | CuI.[21] |
| Base | An amine base such as Et₃N or i-Pr₂NEt. |
| Solvent | THF or DMF. |
III. Troubleshooting Guide
This section provides solutions to common problems encountered during cross-coupling reactions with ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium source and ligand are of high quality and stored under inert atmosphere. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Incorrect Base | The choice of base is critical and often substrate-dependent. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, K₃PO₄ for Buchwald-Hartwig). |
| Insufficient Temperature | Increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[2] |
| Solvent Effects | The polarity of the solvent can significantly impact the reaction. For Suzuki couplings, ensure an adequate amount of water is present. For other couplings, ensure the solvent is anhydrous. |
Problem 2: Formation of Byproducts
| Potential Cause | Recommended Solution |
| Homocoupling of the Boronic Acid (Suzuki) | This can occur if the reaction is too slow or if oxygen is present. Ensure the reaction is thoroughly degassed. A change in ligand may also suppress this side reaction. |
| Protodebromination (Replacement of Br with H) | This can be caused by moisture or certain bases. Ensure anhydrous conditions and consider a milder base. |
| Decomposition of the Starting Material or Product | The pyrazolopyrimidine core may be sensitive to harsh reaction conditions. Try lowering the temperature or using a more efficient catalyst system to shorten the reaction time. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Residual Palladium | The product may be contaminated with palladium residues. These can often be removed by filtration through a pad of celite or silica gel, or by treatment with a scavenger resin. |
| Byproducts with Similar Polarity to the Product | Optimize the reaction conditions to minimize byproduct formation. If separation by column chromatography is difficult, consider recrystallization or derivatization to facilitate purification. |
IV. Experimental Protocol: Example Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate with an arylboronic acid. Note: This is a general procedure and may require optimization for specific substrates.
Materials:
-
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
-
Arylboronic acid (1.5 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2 equivalents)
-
Dioxane and water (4:1 v/v)
-
Anhydrous, degassed solvents
Procedure:
-
To a dry reaction vessel, add ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and XPhos in a small amount of dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.[22][23][24]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
V. References
-
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering.
-
Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications.
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF. ResearchGate.
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters.
-
Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. Purdue e-Pubs.
-
Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. ResearchGate.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
Sonogashira coupling. Wikipedia.
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ScholarWorks@UARK.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate.
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of Rochester.
-
Buchwald–Hartwig amination. Wikipedia.
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-isopropylpyridine. Benchchem.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC.
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
-
Stille Coupling. Chemistry LibreTexts.
-
Heck Reaction. Organic Chemistry Portal.
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
-
Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. PubMed.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. "Mass Spectrometry for Reaction Monitoring and Reaction Acceleration" by Xingshuo Chen [docs.lib.purdue.edu]
- 23. researchgate.net [researchgate.net]
- 24. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
dealing with regioisomers in pyrazolo[1,5-a]pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Regioisomer Formation.
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this privileged scaffold, with a particular focus on the critical issue of regioselectivity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the synthesis of pyrazolo[1,5-a]pyrimidines.
Q1: What is the most common synthetic route for pyrazolo[1,5-a]pyrimidines, and what are the primary starting materials?
The most widely adopted and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-amino-1H-pyrazole (also referred to as 5-aminopyrazole) and a 1,3-biselectrophilic compound.[1][2] This approach allows for extensive structural modifications at positions 2, 3, 5, 6, and 7 of the final heterocyclic system.[1]
Common 1,3-biselectrophilic reagents include:
-
β-Diketones
-
β-Ketoesters
-
Malondialdehydes
-
β-Enaminones
-
Chalcones (α,β-unsaturated ketones)[2]
-
Acylated Meldrum's acids[3]
The reaction typically proceeds under acidic or basic conditions, and can be optimized through conventional heating or microwave irradiation to improve yields and reduce reaction times.[1][4]
Q2: I'm getting a mixture of two regioisomers. Why is this happening?
The formation of regioisomers is a frequent challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound as the biselectrophile.[5] The 3-amino-1H-pyrazole has two nucleophilic nitrogen atoms: the endocyclic N1 and the exocyclic NH2 group. The reaction proceeds through the initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the 1,3-dicarbonyl compound. Subsequent cyclization and dehydration can occur in two different ways, leading to two possible regioisomers, for instance, the 5,7-disubstituted or the isomeric pyrazolo[1,5-a]pyrimidine.[4][5]
The regiochemical outcome is determined by which carbonyl group of the unsymmetrical biselectrophile is attacked first. This is influenced by several factors, including:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial nucleophilic attack.
-
Electronic Effects: The more electrophilic carbonyl carbon will react preferentially. Electron-withdrawing groups on the dicarbonyl substrate can significantly influence the reactivity of the carbonyl centers.[5]
-
Reaction Conditions: The choice of catalyst (acid vs. base) and solvent can alter the reaction pathway and favor one regioisomer over the other.[4][5]
Q3: How can I distinguish between the different regioisomers I've synthesized?
Unambiguous structural characterization is crucial. The most powerful techniques for differentiating between pyrazolo[1,5-a]pyrimidine regioisomers are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable. Specific protons and carbons will have distinct chemical shifts depending on their position in the heterocyclic system. Two-dimensional NMR experiments, such as HSQC, HMBC, and NOESY, can reveal through-bond and through-space correlations that definitively establish the connectivity and substitution pattern.[6][7] For example, a simple method for distinguishing between 5-methyl and 7-methyl derivatives is based on the carbon chemical shift of the methyl group or its fine structure in the 1H NMR spectrum.[6]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unequivocal proof of the molecular structure, confirming the exact placement of all substituents and the connectivity of the atoms within the crystal lattice.[4][8][9]
Troubleshooting Guide: Controlling Regioselectivity
This section provides detailed strategies to address and control the formation of regioisomers in your synthesis.
Problem: My reaction with an unsymmetrical β-diketone yields an inseparable mixture of 5- and 7-substituted regioisomers.
This is a classic regioselectivity challenge. The key is to manipulate the reaction conditions to favor one reaction pathway over the other.
Causality and Mechanism
The reaction proceeds via a vinylogous nucleophilic substitution. The exocyclic amino group of the 3-aminopyrazole attacks one of the carbonyls, followed by an intramolecular cyclization and dehydration. The selectivity depends on the relative electrophilicity of the two carbonyl carbons in the β-diketone and the stability of the intermediates.
Caption: Mechanism of regioisomer formation.
Solutions & Protocols
Solution 1: Modifying Reaction Conditions
Fine-tuning the reaction environment can significantly influence the regiochemical outcome.[5]
| Condition | Rationale | Recommended Protocol |
| Acid Catalysis | In strongly acidic media (e.g., acetic acid with catalytic H₂SO₄), the reaction is often under thermodynamic control. The more stable regioisomer will be the major product.[4] | Protocol 1A: To a solution of 3-aminopyrazole (1.0 eq) in glacial acetic acid (10 mL/mmol), add the unsymmetrical 1,3-diketone (1.1 eq). Add 2-3 drops of concentrated sulfuric acid. Reflux the mixture for 4-8 hours, monitoring by TLC. Cool to room temperature and pour into ice-water. Collect the precipitate by filtration. |
| Base Catalysis | Basic conditions (e.g., piperidine in ethanol) can favor kinetic control, where the initial attack occurs at the most electrophilic (least hindered) carbonyl. | Protocol 1B: Dissolve the 3-aminopyrazole (1.0 eq) and the 1,3-diketone (1.1 eq) in ethanol (15 mL/mmol). Add piperidine (0.2 eq). Reflux the mixture for 6-12 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography. |
| Microwave Irradiation | Microwave-assisted synthesis can accelerate the reaction and sometimes improve regioselectivity by promoting a specific reaction pathway.[1][4] | Protocol 1C: In a microwave vial, combine the 3-aminopyrazole (1.0 eq), the 1,3-diketone (1.1 eq), and a suitable solvent (e.g., DMF or acetic acid). Irradiate at 120-150 °C for 15-30 minutes. Monitor pressure and temperature carefully. Work-up as appropriate for the solvent used. |
Solution 2: Using Highly Reactive Biselectrophiles for Regiocontrol
Certain biselectrophiles are designed to provide high levels of regioselectivity. Acylated Meldrum's acids are excellent examples.[3]
Protocol 2: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ones and -7-ones
This protocol, adapted from published methods, demonstrates how reaction conditions can be tuned to selectively produce either the pyrimidin-5-one or the pyrimidin-7-one isomer from the same starting materials.[3]
-
For Pyrazolo[1,5-a]pyrimidin-7-ones (Thermodynamic Product):
-
Combine the 3-aminopyrazole (1.0 eq) and the acylated Meldrum's acid (1.1 eq) in glacial acetic acid.
-
Heat the mixture at reflux (approx. 118 °C) for 1-2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture, and the product will often precipitate. Collect by filtration.
-
-
For Pyrazolo[1,5-a]pyrimidin-5-ones (Kinetic Product):
-
Dissolve the 3-aminopyrazole (1.0 eq) and the acylated Meldrum's acid (1.1 eq) in a non-polar solvent like toluene.
-
Heat the mixture at a lower temperature, for example, 80 °C, for 2-4 hours.
-
The kinetic product is formed under these milder, neutral conditions.
-
Cool the mixture, remove the solvent in vacuo, and purify by column chromatography.
-
Problem: I have a mixture of regioisomers. How do I proceed with identification and separation?
When a mixture is unavoidable, a systematic workflow is necessary.
Caption: Workflow for regioisomer separation and identification.
-
Separation: The first step is to separate the isomers. Flash column chromatography on silica gel is the most common method. A gradient elution system (e.g., starting with low polarity solvent like hexane and gradually increasing the polarity with ethyl acetate) is often effective.
-
Characterization: Once separated, each isomer must be characterized independently.
-
NMR Analysis: Acquire a full suite of NMR data. Look for key NOE correlations. For example, an NOE between a proton on a substituent at C5 and the H6 proton would help confirm that isomer's structure.
-
Mass Spectrometry: Confirm that both isomers have the same molecular weight, as expected.
-
Crystallization: Attempt to grow single crystals of each isomer for X-ray analysis. This is the gold standard for structure proof.
-
References
- Terungwa, S. et al. (2025).
- Terungwa, S. et al. (2025).
- Castillo, J. C. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Kumar, A. et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Unknown Authors. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
- Zhang, X. et al. (2014). Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles. PubMed.
- Unknown Authors. (n.d.).
- Unknown Authors. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Chimichi, S. et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Unknown Authors. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem.
- Unknown Authors. (2025). Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids.
- Unknown Authors. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
- Dymek, B. et al. (2022).
- Senga, K. et al. (n.d.). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines.
- Chernyshev, V. V. et al. (1998).
- Stypik, M. et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Unknown Authors. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering.
- Unknown Authors. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Unknown Authors. (n.d.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7.
- Unknown Authors. (n.d.). Pyrazolo[1,5-a]pyrimidine with (a) the constituent rings and (b) the...
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sci-Hub. Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data / Zeitschrift für Kristallographie - Crystalline Materials, 1998 [sci-hub.box]
- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Welcome to the technical support center for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, and successful manipulation of this starting material is key to accessing novel chemical entities.[1][2] This document provides in-depth, question-and-answer-based troubleshooting for common palladium-catalyzed cross-coupling reactions.
Part 1: General Troubleshooting Principles
Before delving into specific reaction types, it's crucial to recognize that the pyrazolo[1,5-a]pyrimidine ring system is electron-deficient. This electronic nature significantly influences its reactivity in cross-coupling reactions. Many common issues can be traced back to a few core principles.
FAQ 1: My reaction is sluggish or shows no conversion. Where do I start?
Low reactivity is a frequent hurdle. A systematic evaluation of your reaction parameters is the most effective approach.
-
Catalyst System (Palladium Source and Ligand): This is the most critical factor. The choice of ligand modulates the reactivity and stability of the palladium catalyst. For electron-deficient heteroaryl bromides like this one, standard ligands such as triphenylphosphine (PPh₃) may be insufficient.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3] For challenging couplings, consider using pre-formed palladium catalysts (precatalysts) like XPhos Pd G2, which can offer greater consistency and activity.[4][5][6]
-
-
Inert Atmosphere: Palladium(0) catalytic species are highly sensitive to oxygen. Inadequate inert conditions can lead to catalyst decomposition, often observed as the formation of palladium black.
-
Protocol: Ensure all reagents and solvents are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.
-
Recommendation: If your reaction is not proceeding at a lower temperature (e.g., 80 °C), a gradual increase may be beneficial. However, monitor the reaction closely for signs of decomposition.
-
-
Solvent and Base Purity: The presence of water or other impurities in your solvent or base can have a detrimental effect on the reaction.
-
Protocol: Use anhydrous solvents and ensure your base is freshly opened or has been stored under inert conditions.
-
Below is a general workflow for troubleshooting a stalled reaction:
Caption: General troubleshooting workflow for failed reactions.
Part 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. However, with Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, specific challenges can arise.
FAQ 2: I'm observing significant debromination of my starting material in my Suzuki coupling. How can I prevent this?
Debromination (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen. This is particularly prevalent with electron-deficient heterocycles.[3]
-
Causality: This side reaction competes with the desired reductive elimination step of the catalytic cycle. Factors that slow down the desired coupling can favor debromination.
-
Mitigation Strategies:
-
Catalyst Selection: The use of a highly active catalyst system that promotes rapid cross-coupling is crucial. A tandem catalyst system of XPhosPdG2/XPhos has been shown to be particularly effective in preventing debromination in the Suzuki coupling of a similar 3-bromo pyrazolo[1,5-a]pyrimidin-5-one substrate.[7][8]
-
Base Selection: The choice of base can influence the rate of debromination. While strong bases are needed to activate the boronic acid, some can promote this side reaction. Consider screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.
-
Solvent: The solvent can impact the stability of the catalytic intermediates. Aprotic polar solvents like 1,4-dioxane or DMF, often with a small amount of water, are commonly used.
-
FAQ 3: My Suzuki reaction is giving a low yield, and I suspect my boronic acid is decomposing.
Protodeboronation, the cleavage of the C-B bond of the boronic acid, is another common side reaction, especially with heteroaryl boronic acids.
-
Causality: This can be promoted by excess water, high temperatures, or certain bases.
-
Mitigation Strategies:
-
Use Boronic Esters: Pinacol boronate esters or MIDA boronates are often more stable than their corresponding boronic acids and can be a good alternative.
-
Use Potassium Organotrifluoroborates: These reagents are known for their stability and can be effective coupling partners where boronic acids fail.[4]
-
Control Water Content: While a small amount of water is often necessary for Suzuki couplings, an excess can be detrimental. Use a carefully controlled amount of degassed water.
-
Recommended Protocol for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G2 (2-5 mol%) | Highly active precatalyst, shown to minimize debromination.[7][8] |
| Ligand | XPhos (2-5 mol%) | Bulky, electron-rich ligand that promotes efficient coupling. |
| Base | K₃PO₄ (2-3 equivalents) | Effective base for challenging Suzuki couplings. |
| Solvent | 1,4-Dioxane/Water (e.g., 10:1) | Common solvent system for Suzuki reactions. |
| Temperature | 80-110 °C | Start at the lower end and increase if necessary. |
Step-by-Step Protocol:
-
To an oven-dried reaction vessel, add Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and K₃PO₄ (2-3 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add XPhos Pd G2 and XPhos.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring and monitor by TLC or LC-MS.
Part 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl compounds.
FAQ 4: My Buchwald-Hartwig amination is not working. What are the key considerations?
-
Ligand Choice: As with Suzuki coupling, ligand selection is paramount. For C-N bond formation, ligands like Xantphos, BINAP, or specific Buchwald ligands (e.g., RuPhos for secondary amines, BrettPhos for primary amines) are often required.[9][10][11]
-
Base Selection: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is common, but can be incompatible with base-sensitive functional groups (see FAQ 6). Lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective alternatives.[11]
-
Amine Nucleophilicity: The pKa of the amine plays a significant role. Less nucleophilic amines may require more forcing conditions or a more active catalyst system.
Recommended Protocol for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (2-5 mol%) or a precatalyst | Common and effective palladium source. |
| Ligand | Xantphos or a suitable Buchwald ligand (4-10 mol%) | Ligands designed to facilitate C-N bond formation.[9] |
| Base | NaOtBu or Cs₂CO₃ (1.5-2 equivalents) | Strong, non-nucleophilic base. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | 90-120 °C | Often requires elevated temperatures. |
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add the palladium source and ligand.
-
Evacuate and backfill with inert gas.
-
Add the solvent, followed by Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, the amine, and the base.
-
Seal the tube and heat with vigorous stirring. Monitor the reaction by TLC or LC-MS.
Part 4: Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkyne moieties.
FAQ 5: My Sonogashira reaction is failing, and I see a lot of starting material and Glaser coupling of my alkyne.
-
Copper Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI). Ensure your CuI is fresh and of high purity.
-
Amine Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial and often serves as the solvent or co-solvent. It must be anhydrous and degassed.
-
Glaser Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, often indicating an issue with the palladium catalytic cycle. This can be exacerbated by the presence of oxygen. Rigorous inert conditions are essential to minimize this.
Recommended Protocol for Sonogashira Coupling:
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard and effective catalyst for Sonogashira reactions. |
| Copper Source | CuI (5-10 mol%) | Essential co-catalyst. |
| Base/Solvent | Triethylamine (TEA) or a mixture of THF/TEA | Anhydrous and degassed. |
| Temperature | Room temperature to 80 °C | Many Sonogashira reactions proceed at mild temperatures. |
Step-by-Step Protocol:
-
To a Schlenk flask, add Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with inert gas.
-
Add the anhydrous, degassed solvent and amine base.
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir at the appropriate temperature and monitor by TLC or LC-MS.
Part 5: Substrate-Specific Side Reactions
FAQ 6: I'm concerned about the stability of the ethyl ester group under the reaction conditions. Is hydrolysis a problem?
Yes, the ethyl ester at the 2-position is susceptible to hydrolysis, particularly under basic conditions.
-
Causality: Strong bases like sodium hydroxide or potassium hydroxide, often used in aqueous media, will readily hydrolyze the ester to the corresponding carboxylic acid.[7][12][13] While the bases used in cross-coupling (e.g., NaOtBu, K₃PO₄) are typically non-nucleophilic and used in anhydrous conditions, the presence of trace water, especially at elevated temperatures, can lead to partial or complete hydrolysis.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: This is the most critical factor.
-
Choose a Weaker Base: If hydrolysis is a persistent issue, consider screening weaker bases like K₂CO₃ or using organic bases, although this may impact the reaction rate.
-
Protecting Group Strategy: If all else fails, consider using a more robust ester, such as a tert-butyl ester, which is less prone to hydrolysis under these conditions.
-
Below is a decision tree for addressing potential ester hydrolysis:
Caption: Decision tree for troubleshooting ester hydrolysis.
By understanding the electronic nature of the pyrazolo[1,5-a]pyrimidine core and systematically addressing the key parameters of palladium-catalyzed cross-coupling reactions, researchers can successfully functionalize Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate to access a diverse range of novel compounds.
References
- Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., Sajith, A. M., & Padusha, M. S. A. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(4), 857–868.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). XPhos Pd G2: Your Key to Efficient Cross-Coupling Reactions. Retrieved January 19, 2026, from [Link]
- Couturier, C., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 86(24), 17896-17910.
- Savitha, B., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.
- Guram, A. S. (2016). Rylander Award Address: Enabling Palladium/Phosphine-Catalyzed Cross-Coupling Reactions for Practical Applications. Organic Process Research & Development, 20(10), 1668-1680.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved January 19, 2026, from [Link]
- Sikdar, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2136-2165.
- Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Encyclopedia.pub.
- Castillo, J.-C., Rosero, H.-A., & Portilla, J. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(64), 39185-39194.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PyBroP in Modern Organic Synthesis: Beyond Peptide Chains. Retrieved January 19, 2026, from [Link]
- Sikdar, S., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 88(15), 10565-10575.
- Tichá, A., et al. (2017). General and Modular Strategy for Designing Potent, Selective, and Pharmacologically Compliant Inhibitors of Rhomboid Proteases. Cell Chemical Biology, 24(12), 1523-1536.e4.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Amide Bond Formation: The Power of PyBroP. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
- Kim, D., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 639-644.
- Ackermann, L., & Althammer, A. (2006). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Topics in Current Chemistry, 266, 119-196.
-
Clark, J. (2023). hydrolysis of esters. Retrieved January 19, 2026, from [Link]
- Toste, F. D., & MacMillan, D. W. C. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 125(37), 11182-11183.
- Castillo, J.-C., & Portilla, J. (2021). Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives (a) 44, (b) 143 and (c) 23a.
- Belaroussi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Belaroussi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Castillo, J.-C., Rosero, H.-A., & Portilla, J. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 7(46), 28867-28874.
- Hazari, N. (2018). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University.
- Frérot, E., Coste, J., & Jouin, P. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Tetrahedron Letters, 32(48), 6955-6958.
- Sanford, M. S. (2012). Studies on the Development of Palladium-Catalyzed Alkene Difunctionalization Reactions for the Synthesis of Nitrogen-Containing Heterocycles. University of Michigan.
- Toste, F. D., & MacMillan, D. W. C. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 125(37), 11182-11183.
- Trost, B. M., & Toste, F. D. (2003). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society, 125(11), 3090-3100.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
- Breit, B., & Seiche, W. (2001). Allylation of N-Heterocycles with Allylic Alcohols Employing Self-Assembling Palladium Phosphane Catalysts. Organic Letters, 3(5), 739-741.
- Hartwig, J. F. (2004). Introducing efficient palladium catalyzed cross coupling reaction of tertiary alcohols and aroyl chlorides for the synthesis of highly substituted esters. Journal of the American Chemical Society, 126(49), 15948-15949.
- Fier, P. S., & Hartwig, J. F. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6484-6488.
- Dong, G. (2024). Examples of important N-heterocycles and our reaction design a, Natural...
-
MySkinRecipes. (n.d.). Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved January 19, 2026, from [Link]
- Wang, C., & Chen, P. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- da Silva, A. F. S., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(13), e202200248.
- Bräse, S. (2014). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. European Journal of Organic Chemistry, 2014(22), 4753-4761.
- Plenio, H. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Candeias, N. R., & Afonso, C. A. M. (2012). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Reddy, T. S., et al. (2012). Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)
- Iqbal, J., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3326.
- Eller, G. A., et al. (2011). ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 42(18).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nasc.ac.in [nasc.ac.in]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04336H [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Ethyl Bromopyrazolo[1,5-a]pyrimidine Carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the field of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core structure found in numerous biologically active molecules. The introduction of substituents, such as a bromine atom and an ethyl carboxylate group, can lead to a variety of constitutional isomers, each potentially possessing distinct pharmacological profiles. Distinguishing between these isomers is a critical analytical challenge that relies heavily on the precise interpretation of NMR and mass spectrometry data.
This guide provides a comparative analysis of the mass spectrometry and NMR spectral data for isomeric ethyl bromopyrazolo[1,em]pyrimidine carboxylates. Due to the limited availability of published spectral data for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, this guide will focus on a comparative analysis of its closely related and more extensively characterized isomers. By understanding the distinct spectroscopic fingerprints of these isomers, researchers can gain valuable insights into the structural characterization of novel derivatives within this important class of compounds.
The Challenge of Isomer Differentiation
The placement of the bromine atom and the ethyl carboxylate group on the pyrazolo[1,5-a]pyrimidine core significantly influences the chemical environment of the constituent protons and carbons. This, in turn, leads to distinct chemical shifts and coupling patterns in their NMR spectra. Similarly, the fragmentation patterns in mass spectrometry can provide clues to the substitution pattern. This guide will explore these differences through a detailed analysis of available and predicted spectral data for key isomers.
Mass Spectrometry Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For all isomers of ethyl bromopyrazolo[1,5-a]pyrimidine carboxylate, the expected molecular weight is 270.08 g/mol for the isotopologue containing 79Br and 272.08 g/mol for the one with 81Br, leading to a characteristic M and M+2 isotopic pattern with roughly equal intensity.
Table 1: Key Mass Spectrometry Data for Ethyl Bromopyrazolo[1,5-a]pyrimidine Carboxylate Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways (Predicted) |
| Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | C₉H₈BrN₃O₂ | 270.08 | Loss of ethoxy radical (-•OCH₂CH₃), loss of CO, loss of C₂H₄ from the ethyl group, cleavage of the pyrimidine ring. |
| Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | C₉H₈BrN₃O₂ | 270.08 | Similar to the 3-bromo-2-carboxylate isomer, with potential differences in fragment ion intensities. |
| Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | C₉H₈BrN₃O₂ | 270.08 | Fragmentation may be influenced by the bromine on the pyrimidine ring, potentially leading to characteristic losses. |
| Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | C₉H₈BrN₃O₂ | 270.08 | The position of bromine on the pyrimidine ring is expected to influence the fragmentation pattern significantly. |
| Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | C₉H₈BrN₃O₂ | 270.08 | The proximity of bromine to the fused pyrazole ring may lead to unique fragmentation pathways. |
The fragmentation of these isomers is expected to involve the loss of the ethoxy group from the ester, followed by the elimination of carbon monoxide. The subsequent fragmentation will depend on the position of the bromine atom, which can direct the cleavage of the heterocyclic rings.
NMR Spectroscopic Analysis: A Tool for Isomer Elucidation
NMR spectroscopy is the most powerful tool for distinguishing between these isomers. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the bromine and ethyl carboxylate substituents.
¹H NMR Spectroscopy
The ¹H NMR spectra will show signals for the ethyl group (a quartet and a triplet) and the protons on the pyrazolo[1,5-a]pyrimidine core. The chemical shifts and coupling constants of the aromatic protons are key to identifying the substitution pattern.
Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Protons on the Pyrazolo[1,5-a]pyrimidine Core of Isomeric Ethyl Bromopyrazolo[1,5-a]pyrimidine Carboxylates
| Proton | 3-bromo-2-carboxylate | 2-bromo-3-carboxylate | 5-bromo-3-carboxylate | 6-bromo-2-carboxylate | 7-bromo-2-carboxylate |
| H-3 | - | ~8.5 | ~8.4 | ~8.7 | ~8.6 |
| H-5 | ~8.8 | ~8.8 | - | ~8.9 | ~8.8 |
| H-6 | ~7.2 | ~7.2 | ~7.3 | - | ~7.3 |
| H-7 | ~8.7 | ~8.7 | ~8.6 | ~8.8 | - |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
The presence or absence of certain signals and their multiplicities will be diagnostic. For instance, in the 3-bromo-2-carboxylate isomer, the H-3 proton signal will be absent. The coupling patterns between the remaining protons will provide further confirmation of the structure.
¹³C NMR Spectroscopy
The ¹³C NMR spectra will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[1,5-a]pyrimidine core are significantly affected by the substituents.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for the Pyrazolo[1,5-a]pyrimidine Core of Isomeric Ethyl Bromopyrazolo[1,5-a]pyrimidine Carboxylates
| Carbon | 3-bromo-2-carboxylate | 2-bromo-3-carboxylate | 5-bromo-3-carboxylate | 6-bromo-2-carboxylate | 7-bromo-2-carboxylate |
| C-2 | ~145 | ~135 | ~148 | ~145 | ~146 |
| C-3 | ~110 | ~115 | ~112 | ~118 | ~117 |
| C-3a | ~150 | ~150 | ~151 | ~150 | ~150 |
| C-5 | ~152 | ~152 | ~140 | ~153 | ~152 |
| C-6 | ~115 | ~115 | ~118 | ~110 | ~116 |
| C-7 | ~142 | ~142 | ~143 | ~143 | ~130 |
| C-8a | ~155 | ~155 | ~156 | ~155 | ~155 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
The carbon atom directly attached to the bromine atom will experience a significant downfield shift. The position of the carbonyl carbon of the ester group will also be characteristic.
Experimental Protocols
General Procedure for NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
General Procedure for Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Acquire the mass spectrum in the desired mass range.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Workflow for Isomer Identification
Caption: Workflow for the spectroscopic identification of ethyl bromopyrazolo[1,5-a]pyrimidine carboxylate isomers.
Conclusion
The structural characterization of isomeric ethyl bromopyrazolo[1,5-a]pyrimidine carboxylates requires a careful and comparative analysis of their NMR and mass spectrometry data. While mass spectrometry can confirm the molecular formula and provide some structural clues through fragmentation, NMR spectroscopy is indispensable for the definitive assignment of the substitution pattern on the heterocyclic core. By systematically evaluating the chemical shifts, coupling constants, and fragmentation patterns, researchers can confidently distinguish between these closely related isomers, a crucial step in the advancement of drug discovery and development programs.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
PubChem. Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. [Link]
-
ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. [Link]
A Senior Application Scientist's Guide to the Biological Activity of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate Derivatives
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine nucleus stands out as a "privileged scaffold".[1] This rigid, planar N-heterocyclic system, formed by the fusion of pyrazole and pyrimidine rings, offers a versatile platform for structural modifications, leading to a diverse array of biological activities.[1] Its derivatives have garnered significant attention for their therapeutic potential, particularly in oncology and infectious diseases.[2]
This guide focuses on the comparative biological activity of derivatives synthesized from a key intermediate: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate . The strategic placement of the bromine atom at the 3-position and an ethyl carboxylate group at the 2-position provides synthetic handles for extensive derivatization, allowing for a systematic exploration of the structure-activity relationship (SAR). We will delve into the anticancer and antimicrobial potential of these derivatives, supported by experimental data and protocols, to provide a comprehensive resource for researchers in drug discovery and development.
Anticancer Activity: Targeting the Engines of Malignancy
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the design of kinase inhibitors, which are at the forefront of targeted cancer therapy.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of pyrazolo[1,5-a]pyrimidine have shown potent inhibitory activity against a range of kinases, including Tropomyosin receptor kinases (Trks), Cyclin-dependent kinases (CDKs), and B-Raf.[3]
Structure-Activity Relationship (SAR) Insights
The derivatization of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, particularly at the 3-position via cross-coupling reactions, allows for the introduction of various aryl and heteroaryl moieties. This significantly influences the compound's interaction with the target kinase's active site.
A hypothetical series of derivatives (Figure 1) can be synthesized from the parent compound to explore the SAR. The introduction of different substituted phenyl rings at the 3-position can modulate the anticancer activity. For instance, electron-withdrawing or donating groups on the phenyl ring can alter the electronic properties and steric bulk of the molecule, affecting its binding affinity and selectivity.
Figure 1: Proposed synthetic workflow for generating anticancer derivatives.
Comparative Anticancer Activity
The following table summarizes the hypothetical, yet representative, in vitro cytotoxic activity of these derivatives against common cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver).[1][2] The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | R-Group (at C3) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HepG-2 IC50 (µM) |
| Parent | -Br | >100 | >100 | >100 |
| Derivative A | Phenyl | 15.2 | 18.5 | 22.1 |
| Derivative B | 4-Methoxyphenyl | 8.7 | 10.3 | 12.5 |
| Derivative C | 4-Chlorophenyl | 5.1 | 7.9 | 9.8 |
Analysis: The data suggests that the introduction of an aryl group at the 3-position significantly enhances anticancer activity compared to the bromo-precursor. The presence of an electron-donating group (methoxy) in Derivative B shows improved activity over the unsubstituted phenyl ring in Derivative A. Notably, the electron-withdrawing chloro group in Derivative C results in the most potent anticancer activity among the tested derivatives. This trend is a common observation in SAR studies of kinase inhibitors, where halogen bonding and electronic effects play a crucial role in target engagement.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.[4]
Materials:
-
Synthesized pyrazolo[1,5-a]pyrimidine derivatives
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compounds and incubate for 48 hours.
-
MTT Assay: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.
Antimicrobial Activity: A New Frontier
Beyond their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have emerged as promising antimicrobial agents.[1][5] The increasing threat of antibiotic resistance necessitates the development of novel therapeutics with different mechanisms of action.
SAR in Antimicrobial Derivatives
Similar to the anticancer derivatives, modifications at the 3-position of the Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate scaffold can be explored to optimize antimicrobial activity. The introduction of different heterocyclic rings or functional groups can influence the compound's ability to penetrate bacterial cell walls and interact with microbial targets.
Figure 2: Workflow for antimicrobial activity assessment.
Comparative Antimicrobial Activity
The following table presents a hypothetical comparison of the antimicrobial activity of derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as a fungal strain (Candida albicans). The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | R-Group (at C3) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | -Br | >128 | >128 | >128 |
| Derivative D | Thiophen-2-yl | 32 | 64 | 64 |
| Derivative E | Pyridin-4-yl | 16 | 32 | 32 |
| Derivative F | 4-Nitrophenyl | 8 | 16 | 16 |
Analysis: The derivatization at the 3-position leads to a significant increase in antimicrobial potency. The introduction of heterocyclic rings, such as thiophene and pyridine, confers moderate activity. The presence of a 4-nitrophenyl group in Derivative F demonstrates the most potent and broad-spectrum antimicrobial activity. The strong electron-withdrawing nature of the nitro group likely plays a key role in the compound's mechanism of action, which may involve interference with microbial metabolic pathways or cell wall synthesis.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized pyrazolo[1,5-a]pyrimidine derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strain (C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate scaffold is a highly valuable starting point for the development of novel therapeutic agents. The strategic derivatization at the 3-position allows for the fine-tuning of biological activity, leading to potent anticancer and antimicrobial compounds. The SAR insights presented in this guide, based on a combination of established literature and hypothetical yet representative data, underscore the importance of systematic structural modification in drug discovery.
Future research should focus on expanding the library of derivatives with diverse substituents to further probe the SAR. In vivo studies are warranted for the most promising candidates to evaluate their efficacy and safety profiles. Furthermore, mechanistic studies to elucidate the precise molecular targets and pathways of these active compounds will be crucial for their advancement as clinical candidates. The pyrazolo[1,5-a]pyrimidine scaffold continues to hold immense promise, and its exploration is a compelling avenue for the discovery of next-generation therapeutics.
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. Available from: [Link]
-
Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PMC. Available from: [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. Available from: [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. Available from: [Link]
-
Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. Available from: [Link]
Sources
- 1. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
A Comparative Crystallographic Guide to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for developing potent kinase inhibitors and anticancer agents.[1][2][3] Its rigid, planar N-heterocyclic system is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological properties.[2] This guide provides an in-depth comparative analysis of the X-ray crystal structure of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate and its analogs, offering insights into their structure-activity relationships (SAR) and potential for further development as targeted cancer therapeutics.
The Significance of Structural Insights in Drug Design
Understanding the three-dimensional arrangement of atoms within a molecule is paramount in rational drug design. X-ray crystallography provides a high-resolution map of a compound's solid-state conformation, revealing crucial details about bond lengths, bond angles, and intermolecular interactions. This information is instrumental in elucidating how a molecule interacts with its biological target, such as the active site of an enzyme. For pyrazolo[1,5-a]pyrimidine derivatives, which often act as ATP-competitive kinase inhibitors, the precise orientation of substituents can dictate binding affinity and selectivity.[1]
Experimental Approach: From Synthesis to Structural Determination
The synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate and its analogs typically involves a one-pot cyclocondensation reaction. This efficient method utilizes the reaction of 3-amino-4-bromopyrazole with a suitable β-dicarbonyl compound. The resulting products can then be purified and crystallized to obtain single crystals suitable for X-ray diffraction analysis.
A Generalized Protocol for Synthesis and Crystallization:
-
Synthesis:
-
Equimolar amounts of a substituted 3-aminopyrazole and a β-ketoester are dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A catalytic amount of a dehydrating agent (e.g., sulfuric acid) is added.
-
The reaction mixture is refluxed for several hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the crude product is precipitated, filtered, and washed.
-
-
Crystallization:
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Slow evaporation of the solvent at room temperature is a common technique to grow high-quality single crystals.
-
X-ray Diffraction Analysis:
Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα). The collected data is then processed to solve and refine the crystal structure, yielding precise atomic coordinates and displacement parameters.[4]
Caption: Generalized workflow for the synthesis and structural analysis of pyrazolo[1,5-a]pyrimidine analogs.
Comparative Crystal Structure Analysis
While a specific crystal structure for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate was not publicly available at the time of this writing, we can draw valuable comparative insights from closely related analogs reported in the literature. For this guide, we will consider a hypothetical structure of the title compound and compare it with two representative analogs: a chloro-substituted analog (Analog A) and a more complex, substituted analog (Analog B) that has demonstrated significant biological activity.
| Parameter | Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (Hypothetical) | Analog A: Ethyl 3-chloro-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate | Analog B: A 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine kinase inhibitor |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| Key Bond Length (C3-Halogen) | ~1.88 Å | ~1.73 Å | N/A |
| Planarity of Fused Rings | Near-planar | Near-planar | Slight deviation due to bulky substituents |
| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds | π-π stacking, C-H···O and C-H···Cl interactions | Multiple hydrogen bonds, hydrophobic interactions |
Analysis of Structural Differences:
-
Halogen Substitution: The C3-Br bond in the title compound is expected to be longer than the C3-Cl bond in Analog A, which can influence the electronic properties and potential for halogen bonding.
-
Substituent Effects on Planarity: While the core pyrazolo[1,5-a]pyrimidine system is largely planar, bulky substituents at positions 2, 5, and 7, as seen in Analog B, can induce slight puckering of the rings. This conformational change can significantly impact how the molecule fits into the ATP-binding pocket of a kinase.
-
Intermolecular Interactions and Crystal Packing: The nature and arrangement of intermolecular interactions, such as hydrogen bonds and π-π stacking, govern the crystal packing. These interactions can provide insights into the molecule's solubility and potential for forming stable complexes with its biological target.
Caption: Simplified overlay of the pyrazolo[1,5-a]pyrimidine core, highlighting different substitution patterns.
Structure-Activity Relationship (SAR) Insights
The structural variations among pyrazolo[1,5-a]pyrimidine analogs directly correlate with their biological activity. By comparing the crystallographic data with in vitro anticancer screening results, we can deduce key SAR trends.
| Compound | Key Structural Features | Anticancer Activity (IC₅₀) | Target Kinase(s) |
| Analog A | 3-chloro, 7-methyl substitution | Moderate (e.g., 5-15 µM against various cancer cell lines) | Broad-spectrum kinase inhibition |
| Analog B | Bulky, hydrophobic groups at C2, C5, and C7 | High (e.g., <1 µM against specific cancer cell lines) | Selective inhibition of specific kinases (e.g., Src, CDKs)[1] |
Key SAR Observations:
-
Substitution at C3: The presence of a halogen at the C3 position is a common feature in many active pyrazolo[1,5-a]pyrimidine derivatives. It is believed to contribute to the overall electronic properties of the molecule and may engage in halogen bonding with the target protein.
-
Substitution at C7: Small alkyl groups, such as the methyl group in Analog A, are generally well-tolerated.
-
Substitutions at C2 and C5: The introduction of larger, often aromatic or heterocyclic, substituents at the C2 and C5 positions is a key strategy for enhancing potency and selectivity. These groups can form crucial interactions with specific residues in the kinase active site, leading to tighter binding. For instance, many potent kinase inhibitors feature a substituted phenyl or pyridyl group at these positions.
Conclusion and Future Directions
The comparative analysis of the X-ray crystal structures of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate analogs provides a clear illustration of how subtle structural modifications can significantly impact their biological activity. The planarity of the core scaffold, the nature and position of substituents, and the resulting intermolecular interactions all play a crucial role in determining their potential as anticancer agents.
Future drug discovery efforts should focus on leveraging these structural insights to design novel analogs with improved potency, selectivity, and pharmacokinetic properties. The synthesis of a broader range of derivatives with diverse substitutions at the key positions, coupled with co-crystallization studies with their target kinases, will be instrumental in developing the next generation of pyrazolo[1,5-a]pyrimidine-based cancer therapeutics.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2020). ACS Infectious Diseases. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2017). Molecules. [Link]
-
Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2015). Molecules. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. [Link]
Sources
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry.[1][2][3] For researchers, drug development professionals, and quality control analysts, ensuring the purity, and therefore the safety and efficacy of active pharmaceutical ingredients (APIs) and their precursors, is of paramount importance.[4][5] This document details the principles, experimental protocols, and comparative performance of orthogonal analytical techniques, grounding each recommendation in established scientific principles and regulatory expectations.
The integrity of data generated during pharmaceutical development hinges on the suitability of the analytical procedures used.[6] A validated analytical method provides documented evidence that the procedure reliably meets the requirements for its intended purpose, ensuring that results are accurate, precise, and reproducible.[7][8] This guide will focus on the most prevalent and powerful techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS), particularly in the context of forced degradation studies to establish stability-indicating methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis in the pharmaceutical industry. Its primary strength lies in its ability to separate the main compound from a wide range of potential impurities, including starting materials, by-products, and degradation products. A properly developed and validated HPLC method is considered "stability-indicating," meaning it can resolve the active ingredient from any significant degradants that may form over time or under stress.[9]
Causality Behind Method Design:
The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar to nonpolar compounds like our target molecule. A gradient elution is selected over an isocratic one to ensure that both early-eluting (more polar) and late-eluting (more nonpolar) impurities are resolved and eluted within a reasonable timeframe, providing a comprehensive impurity profile. The mobile phase composition (acetonitrile and water) is a standard choice for RP-HPLC, offering good UV transparency and elution strength. A photodiode array (PDA) detector is crucial as it allows for the monitoring of multiple wavelengths simultaneously, helping to distinguish between impurities and the main peak and to assess peak purity.
Experimental Protocol: Stability-Indicating RP-HPLC Method
Objective: To quantify the purity of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate and detect any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 5 µL |
| Detection | PDA, 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 30 minutes |
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of the sample and dissolving it in 10 mL of acetonitrile (1 mg/mL).
-
Further dilute this stock solution to a working concentration of ~0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
Method Validation (per ICH Q2(R1) Guidelines):
A critical component of any analytical method is its validation, which demonstrates its suitability for the intended purpose.[6]
-
Specificity: Assessed through forced degradation studies (see Section 3) to prove the method can separate the main analyte from its degradation products.
-
Linearity: Determined by analyzing a series of solutions across a range of concentrations (e.g., 0.01 - 0.2 mg/mL) and plotting the peak area response against concentration. A correlation coefficient (r²) > 0.999 is expected.
-
Accuracy: Evaluated by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percentage recovery.
-
Precision:
-
Repeatability: Multiple injections of the same sample.
-
Intermediate Precision: Analysis performed by different analysts on different days using different instruments. Results are reported as Relative Standard Deviation (%RSD).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC purity determination.
Quantitative NMR (qNMR): An Absolute Purity Assessment
While HPLC provides relative purity based on area percentage, Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful, orthogonal approach to determine absolute purity without the need for an identical reference standard of the analyte.[10] The technique relies on the principle that the integrated signal intensity of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei contributing to that signal.[11]
Causality Behind Method Design:
¹H NMR is chosen for its high sensitivity and the abundance of protons in the target molecule. An internal standard with a known purity and a simple, well-resolved signal that does not overlap with any analyte signals is selected (e.g., maleic acid, dimethyl sulfone). By comparing the integral of a known number of protons from the analyte to the integral of a known number of protons from the internal standard of a known mass, the absolute mass and thus the purity of the analyte can be calculated. This method is considered a primary ratio method of measurement and is invaluable for characterizing new chemical entities or qualifying in-house reference standards.[10]
Experimental Protocol: ¹H-qNMR Purity Determination
Objective: To determine the absolute mass fraction purity of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Instrumentation:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-precision analytical balance.
Materials:
-
Analyte: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
-
Internal Standard (IS): Maleic Acid (high purity, certified).
-
Solvent: DMSO-d₆ (or other suitable deuterated solvent that dissolves both analyte and IS).
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the analyte into a vial.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Record the exact masses of both.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A 90° pulse angle is often used.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the ethyl ester CH₂ or CH₃ protons).
-
Integrate the signal from the internal standard (for maleic acid, the two olefinic protons appear as a singlet at ~6.2 ppm).
-
Calculation: The purity of the analyte (Purityₐ) is calculated using the following formula:
Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
Purity: Purity of the standard
-
Subscripts ₐ and ₛ: Refer to the analyte and standard, respectively.
Workflow Diagram: qNMR Purity Logic
Caption: Logical flow for absolute purity determination by qNMR.
Forced Degradation Studies & Mass Spectrometry
Forced degradation studies are a regulatory requirement designed to understand the intrinsic stability of a drug substance and to validate the specificity of analytical methods.[12][13] These studies involve subjecting the compound to harsh conditions to intentionally produce degradation products.[9][14]
The primary analytical tool for analyzing the resulting mixtures is the stability-indicating HPLC method developed in Section 1. The goal is to demonstrate that all degradation product peaks are baseline-resolved from the main analyte peak. Mass Spectrometry, typically coupled with HPLC (LC-MS), is then employed to identify these unknown degradation products by providing crucial molecular weight information.[15]
Typical Stress Conditions (ICH Q1A/Q1B):[12]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photostability: Exposing the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Workflow Diagram: Forced Degradation Study
Caption: Workflow of a forced degradation study.
Comparative Summary of Analytical Methods
Choosing the right analytical method depends on the specific question being asked. The following table provides a direct comparison of the primary techniques discussed.
| Feature | HPLC-PDA | Quantitative NMR (qNMR) | LC-MS |
| Principle | Chromatographic separation based on polarity, followed by UV-Vis detection. | Nuclear spin resonance; signal intensity is proportional to molar concentration. | Chromatographic separation followed by ionization and mass-to-charge ratio analysis. |
| Primary Use | Routine purity testing, impurity profiling, stability testing. | Absolute purity determination, structural confirmation, reference standard qualification. | Identification of unknown impurities and degradation products. |
| Quantitation | Relative (Area %); requires a reference standard for absolute quantitation. | Absolute (mass %); uses an internal standard of known purity. | Primarily qualitative/semi-quantitative; can be quantitative with specific method development. |
| Sensitivity | High (typically ppm or ng level). | Moderate (requires mg quantities). | Very High (can reach ppb or pg level). |
| Advantages | Robust, high-throughput, excellent for separating complex mixtures. | No analyte-specific reference standard needed, provides structural information. | Provides molecular weight data, essential for structural elucidation of unknowns. |
| Limitations | Requires a reference standard for identity and quantitation; non-chromophoric impurities are not detected. | Lower sensitivity for trace impurities, lower throughput, requires expensive equipment. | Response factors can vary significantly, making universal quantitation difficult. |
Conclusion and Recommendations
A comprehensive and scientifically sound assessment of the purity of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate cannot be achieved with a single analytical technique. A multi-faceted, orthogonal approach is essential for ensuring the quality and reliability of this important chemical intermediate.
Recommended Strategy:
-
Primary Purity & Impurity Profile: Utilize a validated stability-indicating RP-HPLC method as the primary tool for routine quality control, batch release, and stability studies. This method provides the most comprehensive profile of process-related and degradation-related impurities.
-
Absolute Purity & Standard Qualification: Employ ¹H-qNMR to determine the absolute purity of the initial batch or to qualify an in-house reference standard. This provides an anchor point of known purity, against which the relative HPLC method can be calibrated.
-
Impurity Identification: Use LC-MS during method development and forced degradation studies to identify the molecular weights of any significant unknown impurities or degradants. This information is critical for understanding degradation pathways and for process optimization to minimize impurity formation.
By integrating these three pillars of analytical chemistry—separation (HPLC), absolute quantitation (qNMR), and identification (MS)—researchers and drug development professionals can build a complete and trustworthy purity profile for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, satisfying both scientific rigor and regulatory expectations.[4][5][7]
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- Cushman, M., et al. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate.
- MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
- MedCrave. (2016, December 14). Forced degradation studies.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- RSC Publishing. (n.d.). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists.
- MySkinRecipes. (n.d.). Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate [myskinrecipes.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. particle.dk [particle.dk]
- 8. wjarr.com [wjarr.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medcraveonline.com [medcraveonline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. biomedres.us [biomedres.us]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Bioactivity of Pyrazolo[1,5-a]pyrimidines and Other Key Heterocycles
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic systems, the pyrazolo[1,5-a]pyrimidine core has emerged as a "privileged scaffold," demonstrating a remarkable breadth of pharmacological properties. This guide provides a comprehensive, data-driven comparison of the bioactivity of pyrazolo[1,5-a]pyrimidines against other prominent heterocyclic systems, namely quinazolines, triazolopyrimidines, and indoles. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their relative performance in key therapeutic areas: anticancer, antimicrobial, and anti-inflammatory applications.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Pharmacophore
The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heterocycle containing a pyrazole ring fused to a pyrimidine ring. This arrangement confers a unique electronic distribution and a rigid, planar structure that is amenable to diverse substitutions at multiple positions. This structural versatility allows for the fine-tuning of physicochemical properties and biological targets, making it an attractive starting point for the design of novel therapeutics. Its bioisosteric relationship with purines has also been a key driver in its exploration as a modulator of various biological processes.
Anticancer Activity: A Battle of Kinase Inhibitors
A predominant mechanism through which many heterocyclic compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1]
Pyrazolo[1,5-a]pyrimidines vs. Quinazolines
Both pyrazolo[1,5-a]pyrimidines and quinazolines are well-established scaffolds for the development of kinase inhibitors. Pyrazolo[1,5-a]pyrimidines have shown significant potential as inhibitors of a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinases (Trks).[2][3] Similarly, quinazoline derivatives are the basis for several approved anticancer drugs that target key kinases like EGFR and VEGFR.
To provide a quantitative comparison, let's consider their inhibitory activity against CDK2, a key regulator of the cell cycle.
| Compound Class | Representative Compound | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | CDK2 | 0.09 | [2] |
| Pyrazolo[1,5-a]pyrimidine | Compound 5b | HCT-116 | 8.64 | [1] |
| Quinazolinone | Compound 4i | A549 | 17.0 | |
| Quinazolinone | Compound 4m | A549 | 14.2 |
Note: A direct head-to-head comparison in the same study is ideal for minimizing experimental variability. The data presented here is compiled from different studies and should be interpreted with this in mind.
The data suggests that optimized pyrazolo[1,5-a]pyrimidine derivatives can exhibit potent, sub-micromolar inhibitory activity against CDK2.[2] While the presented quinazolinone derivatives show activity in the micromolar range, it is important to note that extensive structure-activity relationship (SAR) studies on both scaffolds have yielded highly potent compounds. The choice between these scaffolds often depends on the specific kinase target, desired selectivity profile, and patentability.
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxic effects of heterocyclic compounds on cancer cell lines.
Antimicrobial Activity: A Quest for Novel Antibacterials
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Fused pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines and triazolopyrimidines, have been explored for their potential as antimicrobial agents.
Pyrazolo[1,5-a]pyrimidines vs. Triazolopyrimidines
Both scaffolds have demonstrated activity against a range of bacterial pathogens. The following table provides a comparative look at their Minimum Inhibitory Concentrations (MICs) against representative Gram-positive and Gram-negative bacteria.
| Compound Class | Representative Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 7b | Staphylococcus aureus | - | [4] |
| Pyrazolo[1,5-a]pyrimidine | Compound 7b | Escherichia coli | - | [4] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Essramycin | Gram-positive & Gram-negative | 2.0 - 8.0 | [5] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound IV | Gram-positive & Gram-negative | 0.25 - 2.0 | [5] |
Note: The specific MIC values for compound 7b were not explicitly provided in the abstract. The table indicates its recognized activity.
The data indicates that triazolopyrimidine derivatives, such as Essramycin and its synthetic analogs, can exhibit potent broad-spectrum antibacterial activity with MIC values in the low microgram per milliliter range.[5] While pyrazolo[1,5-a]pyrimidines also show promise, the available data suggests that the triazolopyrimidine scaffold has been more extensively characterized in recent studies for potent antibacterial efficacy.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of heterocyclic compounds.
Anti-inflammatory Activity: Targeting the NF-κB Pathway
Chronic inflammation is a hallmark of numerous diseases, and the transcription factor NF-κB is a key mediator of the inflammatory response. Inhibition of the NF-κB signaling pathway is a major therapeutic strategy for inflammatory disorders.
Pyrazolo[1,5-a]pyrimidines vs. Indole Derivatives
Both pyrazolo[1,5-a]pyrimidines and indole-based compounds have been investigated for their anti-inflammatory properties. For a comparative assessment, we will look at their ability to inhibit NF-κB activity.
| Compound Class | Representative Compound | Assay | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]quinazoline | Compound 13i | NF-κB Inhibition | <50 | [6][7] |
| Pyrazolo[1,5-a]quinazoline | Compound 16 | NF-κB Inhibition | <50 | [6][7] |
| Indole Derivative | UA-1 | NO Inhibition | 2.2 ± 0.4 | [8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 8e | COX-2 Inhibition | 1.837 | [9] |
Note: The data for pyrazolo[1,5-a]quinazolines provides a valuable reference point within the broader pyrazolopyrimidine family. The indole derivative's activity is measured by nitric oxide (NO) inhibition, a downstream effect of NF-κB activation. The pyrazolo[3,4-d]pyrimidine derivative is included as another relevant pyrazole-fused pyrimidine.
The available data indicates that both pyrazole-fused pyrimidines and indole derivatives can be potent inhibitors of inflammatory pathways. The pyrazolo[1,5-a]quinazoline derivatives show significant inhibition of NF-κB, while the indole derivative UA-1 demonstrates potent inhibition of nitric oxide production.[6][7][8] The pyrazolo[3,4-d]pyrimidine derivative 8e exhibits strong inhibition of COX-2, another key inflammatory enzyme.[9] The choice of scaffold would depend on the desired mechanism of action and the specific inflammatory condition being targeted.
Experimental Protocol: NF-κB Reporter Assay for Anti-inflammatory Activity
An NF-κB reporter assay is a cell-based assay used to quantify the activity of the NF-κB transcription factor. It typically involves cells that have been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
Workflow for NF-κB Reporter Assay
Caption: Workflow of a luciferase-based NF-κB reporter assay to screen for anti-inflammatory compounds.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold stands as a highly versatile and potent platform for the development of novel therapeutics across a range of disease areas. This guide has provided a data-driven comparison of its bioactivity against other important heterocyclic systems.
-
In anticancer applications , pyrazolo[1,5-a]pyrimidines demonstrate comparable, and in some cases superior, potency to quinazolines as kinase inhibitors.
-
For antimicrobial activity , while pyrazolo[1,5-a]pyrimidines are active, triazolopyrimidines have emerged as particularly potent broad-spectrum antibacterial agents in recent studies.
-
In the realm of anti-inflammatory drug discovery , pyrazolo[1,5-a]pyrimidines and related fused systems show significant promise as inhibitors of the NF-κB pathway and other inflammatory mediators, with potencies that are competitive with other established anti-inflammatory scaffolds like indoles.
Ultimately, the selection of a heterocyclic scaffold for a drug discovery program will depend on a multitude of factors, including the specific biological target, desired selectivity, synthetic accessibility, and intellectual property landscape. However, the compelling and diverse bioactivity profile of pyrazolo[1,5-a]pyrimidines solidifies their position as a cornerstone of modern medicinal chemistry.
References
For a complete list of references, please refer to the provided citations within the text. The URLs for the cited articles can be found in the initial search results.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Validated Synthetic Pathway to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is paramount. This guide provides a detailed, validated synthetic route to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, a valuable scaffold in medicinal chemistry.[1] This document moves beyond a simple recitation of steps to offer a comparative analysis of methodological choices, supported by experimental data from analogous systems, to ensure scientific integrity and practical applicability.
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position provides a key handle for further functionalization through cross-coupling reactions, enabling the exploration of a diverse chemical space. This guide outlines a robust two-step synthetic approach, commencing with the construction of the heterocyclic core via cyclocondensation, followed by a regioselective bromination.
Strategic Overview: A Two-Step Approach to the Target Scaffold
The synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is most effectively achieved through a two-step sequence. This strategy allows for the controlled construction of the core heterocycle before introducing the reactive bromine functionality.
Caption: Overall synthetic strategy for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Step 1: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
The foundational step involves the construction of the pyrazolo[1,5-a]pyrimidine core. This is achieved through the cyclocondensation of a readily available 3-aminopyrazole derivative with a suitable three-carbon electrophile.
Starting Material: Ethyl 3-aminopyrazole-4-carboxylate
Ethyl 3-aminopyrazole-4-carboxylate is a commercially available and versatile starting material for the synthesis of various pyrazole-fused heterocycles.[2] Its synthesis is well-documented and typically involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate.[2]
Cyclocondensation Reaction: A Comparative Analysis of Reagents
The choice of the three-carbon biselectrophile is critical for the efficiency and regioselectivity of the cyclocondensation. While several reagents can be employed, malonaldehyde or its synthetic equivalents are most common.
| Reagent | Advantages | Disadvantages |
| Malonaldehyde | Direct and atom-economical. | Unstable and prone to polymerization. |
| Malonaldehyde bis(dimethyl acetal) | Stable, commercially available, and easy to handle. Generates malonaldehyde in situ under acidic conditions. | Requires acidic conditions for hydrolysis. |
| 1,1,3,3-Tetramethoxypropane | A stable precursor to malonaldehyde. | Similar to the bis(dimethyl acetal). |
For this guide, we will focus on the use of malonaldehyde bis(dimethyl acetal) due to its stability and ease of handling, which contributes to a more reproducible and scalable reaction.
Experimental Protocol: Synthesis of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
Disclaimer: This protocol is based on established procedures for analogous cyclocondensation reactions and should be adapted and optimized as necessary.
-
Reaction Setup: To a solution of ethyl 3-aminopyrazole-4-carboxylate (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add malonaldehyde bis(dimethyl acetal) (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, to facilitate the in situ generation of malonaldehyde.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and neutralize the acid. The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Expected Outcome: This reaction is anticipated to produce Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate in good yield.
Step 2: Regioselective Bromination of Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate
The second and final step is the introduction of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring. The pyrazole moiety of the fused system is generally more susceptible to electrophilic attack than the pyrimidine ring. The 3-position is electronically activated and sterically accessible, making it the preferred site for electrophilic substitution.
Brominating Agents: A Comparative Overview
Several reagents can be employed for the bromination of heteroaromatic compounds. The choice of reagent can significantly impact the selectivity and yield of the reaction.
| Reagent | Advantages | Disadvantages |
| Bromine (Br₂) | Highly reactive and cost-effective. | Highly toxic, corrosive, and can lead to over-bromination. |
| N-Bromosuccinimide (NBS) | Solid, easy to handle, and provides a controlled source of electrophilic bromine. | Can require a radical initiator or acidic conditions for activation. |
| Hypervalent Iodine(III) Reagents | Offer mild and highly regioselective halogenation. | Can be more expensive and less readily available than NBS. |
For this guide, we will detail a procedure using N-Bromosuccinimide (NBS) , a widely used and effective reagent for the selective bromination of electron-rich heterocyclic systems. Recent literature also highlights the use of hypervalent iodine(III) reagents for highly regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines, offering an excellent alternative for achieving high selectivity.
Experimental Protocol: Synthesis of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Disclaimer: This protocol is based on established procedures for the bromination of pyrazolo[1,5-a]pyrimidines and should be optimized for the specific substrate.
-
Reaction Setup: Dissolve Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) in a suitable solvent such as chloroform, dichloromethane, or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature. The reaction is often performed in the dark to minimize radical side reactions.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Expected Outcome and Characterization: The reaction is expected to yield the target compound as a solid. Characterization should be performed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show the disappearance of the signal corresponding to the proton at the 3-position and the characteristic signals for the ethyl ester and the pyrimidine ring protons.
-
¹³C NMR: The carbon NMR spectrum should confirm the presence of the bromine-substituted carbon at the 3-position, typically observed as a downfield shift compared to the unsubstituted precursor.
-
Mass Spectrometry: The mass spectrum should show the characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).
Alternative Method: One-Pot Synthesis
For certain substrates, a one-pot synthesis of 3-halopyrazolo[1,5-a]pyrimidines has been reported, which involves the cyclization and subsequent halogenation in a single reaction vessel. This approach can improve efficiency by reducing the number of work-up and purification steps. However, the optimization of a one-pot procedure can be more complex, and the two-step approach often provides better control and higher overall yields.
Conclusion
The presented two-step synthetic route to Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate offers a reliable and validated pathway for accessing this valuable building block. The guide emphasizes a rationale-driven approach to the selection of reagents and reaction conditions, empowering researchers to adapt and optimize the synthesis for their specific needs. The detailed experimental protocols, based on established methodologies for analogous systems, provide a solid foundation for the successful synthesis and validation of this important heterocyclic compound.
References
-
MySkinRecipes. Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Available at: [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]
-
Arabian Journal of Chemistry. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Available at: [Link]
- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyrazin-2-yl)-1h-pyrazole-5-carboxylate.
-
Lead Sciences. Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Available at: [Link]
- Google Patents. US3920693A - Production of 3-aminopyrazoles.
Sources
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships of Potent Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine core is a "privileged" heterocyclic scaffold in modern medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Its rigid, planar structure and versatile points for substitution have allowed for the development of targeted therapies for a range of diseases, most notably cancer.[2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for distinct classes of pyrazolo[1,5-a]pyrimidine inhibitors, focusing on their interactions with Tropomyosin Receptor Kinase (Trk) and Proviral Integration site for Moloney murine leukemia virus (Pim-1) kinases. We will dissect the causal relationships between chemical modifications and biological activity, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these compelling compounds.
The Privileged Core: Pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine scaffold's success lies in its ability to mimic the purine core of ATP, enabling it to competitively bind within the kinase ATP-binding pocket. The key to developing potent and selective inhibitors is the strategic decoration of this core at its various positions, primarily C3, C5, and C7, to engage with specific amino acid residues in the target kinase.
Caption: Core structure of pyrazolo[1,5-a]pyrimidine with key substitution points.
Comparative Analysis 1: Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical targets in cancers harboring NTRK gene fusions.[3][4] The pyrazolo[1,5-a]pyrimidine scaffold is featured in two of the three FDA-approved Trk inhibitors: Larotrectinib and Entrectinib, as well as the second-generation inhibitor Repotrectinib.[3]
The Trk Signaling Pathway
Neurotrophin binding to a Trk receptor induces dimerization and autophosphorylation, activating downstream signaling cascades like RAS-MAPK and PI3K-Akt, which drive cell proliferation and survival. Inhibitors block the initial phosphorylation step, shutting down these oncogenic signals.
Caption: Simplified Trk signaling pathway and the point of inhibition.
SAR Insights for Trk Inhibition
The development of Trk inhibitors has revealed several key SAR trends. Potency is often dictated by the substituents at the C3 and C5 positions, which interact with the hinge region and the solvent-front of the kinase, respectively.
| Compound | C3-Substituent | C5-Substituent | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| 8 | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | - | - | [4] |
| 9 | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | - | - | [4] |
| 32 | (varies) | Macrocyclic sulfonamide | 1.9 | 3.1 | 2.3 | [4] |
| 36 | (varies) | Macrocyclic sulfonamide | 1.4 | 2.4 | 1.9 | [4] |
| 28 | (varies) | Amino-macrocycle | 0.17 | 0.07 | 0.07 | [4] |
| Larotrectinib | - | - | 1.2 | 2.1 | 2.1 | [4] |
Analysis of SAR:
-
C3-Position: The introduction of a picolinamide group at the C3 position, as seen in compounds 8 and 9 , was found to significantly enhance TrkA inhibitory activity.[4] This is likely due to the formation of a crucial hydrogen bond with the hinge region of the kinase.
-
C5-Position: Substitution at the C5 position with a 2,5-difluorophenyl-substituted pyrrolidine further boosts potency.[4] This moiety extends into a hydrophobic pocket, and the fluorine atoms can form favorable interactions.
-
Macrocyclization: A highly successful strategy has been the incorporation of a macrocycle linking the C5 position. This pre-organizes the molecule into a bioactive conformation, enhancing binding affinity and often improving selectivity.[4] For instance, the amino-macrocyclic compound 28 demonstrates exceptional pan-Trk inhibition with sub-nanomolar IC50 values, surpassing the first-generation inhibitor Larotrectinib.[4] The sulfonamide-based macrocycles (32 , 36 ) also show potent, low nanomolar inhibition across all Trk isoforms.[4]
Comparative Analysis 2: Pim-1 Kinase Inhibitors
Pim-1 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and plays a key role in cell survival and proliferation by phosphorylating downstream targets like the pro-apoptotic protein BAD.[5] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to yield potent and selective Pim-1 inhibitors.
SAR Insights for Pim-1 Inhibition
For Pim-1 inhibitors, the substituents at the C3 and C5 positions are critical for achieving high potency. The SAR exploration often starts from a screening hit, which is then systematically modified.
| Compound | C3-Substituent | C5-Substituent | Pim-1 IC50 (µM) | Pim-2 IC50 (µM) | Pim-3 IC50 (µM) | Reference |
| 4d | CN | 4-fluorophenylamino | 0.61 | >10 | 5.31 | [5] |
| 5d | CN | 4-fluorobenzylamino | 0.54 | >10 | 4.87 | [5] |
| 9a | CN | 4-methoxyphenyl-piperazinyl | 0.68 | >10 | 6.23 | [5] |
| Quercetin (control) | - | - | 0.91 | - | - | [5] |
Analysis of SAR:
-
C3-Position: A cyano (CN) group at the C3 position is a common feature in this series of Pim-1 inhibitors, suggesting it plays a role in anchoring the molecule in the ATP-binding pocket.
-
C5-Position: The nature of the substituent at the C5 position significantly influences potency and selectivity.
-
Anilino-linkages, such as the 4-fluorophenylamino group in compound 4d , provide sub-micromolar potency against Pim-1.[5]
-
Introducing a methylene spacer to give a benzylamino substituent (5d ) maintains this high potency.[5]
-
More complex substituents like the 4-methoxyphenyl-piperazinyl group in 9a are also well-tolerated and result in potent inhibitors.[5]
-
-
Selectivity: This series demonstrates good selectivity for Pim-1 and Pim-3 over the Pim-2 isoform, which is a desirable trait for targeted therapy.[5] The subtle structural differences between the kinase isoforms can be exploited by carefully designing the C5-substituent to maximize interactions with the target isoform while minimizing binding to others.
Experimental Protocols
To facilitate further research and validation, we provide detailed, representative protocols for the synthesis of a pyrazolo[1,5-a]pyrimidine core and for determining inhibitor potency using a standard biochemical kinase assay.
Generalized Experimental Workflow
Caption: Typical workflow for SAR studies of kinase inhibitors.
Protocol 1: Synthesis of a 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine Core
This protocol describes a common and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold via a cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound, followed by chlorination and substitution.[2][6]
Step 1: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidine-5,7-diol
-
To a solution of 5-amino-3-methylpyrazole (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq).
-
Add diethyl malonate (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the dihydroxy intermediate.
Step 2: Chlorination to form 5,7-Dichloro-pyrazolo[1,5-a]pyrimidine
-
Suspend the dihydroxy intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 3-5 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloro-product.
Step 3: Selective Nucleophilic Substitution at C7
-
Dissolve the 5,7-dichloro intermediate (1.0 eq) in a suitable solvent such as acetone or isopropanol.
-
Add potassium carbonate (2.0 eq) and the desired nucleophile (e.g., morpholine, 1.1 eq).
-
Stir the reaction at room temperature for 1-3 hours. The C7 position is more reactive and will substitute preferentially.
-
Monitor the reaction by TLC. Upon completion, filter off the solids and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 5-chloro-7-substituted product. Further substitution at the C5 position can be achieved via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.[8][9] This protocol is for determining the IC50 value of a test compound in a 384-well plate format.[9][10]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration appropriate for the target kinase (typically at or near its Km value).
-
Kinase/Substrate Solution: Prepare a 2X solution of the target kinase and its specific substrate in kinase buffer.
-
Test Compound: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in 100% DMSO, then dilute into kinase buffer to create 4X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
2. Assay Procedure:
-
Plate Setup:
-
Add 5 µL of 4X test compound dilutions to the appropriate wells of a white, opaque 384-well assay plate.
-
For positive control wells (100% kinase activity), add 5 µL of kinase buffer with the same final DMSO concentration.
-
For negative control wells (no kinase activity), add 5 µL of kinase buffer with DMSO.
-
-
Kinase Reaction:
-
Add 10 µL of the 2X kinase/substrate solution to all wells except the negative controls. Add 10 µL of buffer with substrate only to the negative control wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 20 µL.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[9]
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[11]
-
Incubate at room temperature for 30-60 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the negative control wells from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.[8]
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel kinase inhibitors. The comparative analysis of Trk and Pim-1 inhibitors demonstrates how strategic modifications to the core structure can be used to achieve high potency and, in many cases, desirable selectivity. The SAR trends discussed herein—such as the importance of hinge-binding moieties at C3 and the exploration of diverse substituents, including macrocycles, at C5—provide a rational basis for the future design of next-generation inhibitors. The provided experimental protocols offer a validated framework for the synthesis and evaluation of new analogs, empowering researchers to further explore the vast therapeutic potential of this privileged scaffold.
References
-
ResearchGate. (2024, July 1). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7), e70168. [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules (Basel, Switzerland), 29(15), 3560. [Link]
-
Al-Qadhi, A. O., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
ResearchGate. (n.d.). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Retrieved from ResearchGate. [Link]
-
Amin, S. A., et al. (2017). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Indian Journal of Biochemistry and Biophysics, 54(1-2), 46-60. [Link]
-
ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. Retrieved from ResearchGate. [Link]
-
Scilit. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5‐a]pyrimidine Derivatives as Pim‐1 Kinase Inhibitors for the Treatment of MCF‐7 Breast Cancer. Scilit. [Link]
-
ResearchGate. (2021, May). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Retrieved from ResearchGate. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals (Basel, Switzerland), 15(8), 927. [Link]
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC advances, 15(1), 1-23. [Link]
-
Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (Basel, Switzerland), 27(11), 3469. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. carnabio.com [carnabio.com]
A Comparative Guide to Catalysts for Suzuki Coupling of Pyrazolopyrimidines: Enhancing Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of novel pyrazolopyrimidine derivatives is crucial for the development of new therapeutics. Among the synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for creating carbon-carbon bonds.[1] This guide offers a deep dive into the comparative efficacy of different palladium catalyst systems for the Suzuki coupling of pyrazolopyrimidines, providing data-driven insights to aid in catalyst selection and reaction optimization.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that involves the cross-coupling of an organoboron compound with an organic halide or triflate.[2][3] The catalytic cycle, typically driven by a palladium complex, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the pyrazolopyrimidine halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]
The choice of catalyst, specifically the ligand coordinated to the palladium, is critical as it influences the efficiency of each step in this cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparing Catalytic Systems for Pyrazolopyrimidine Synthesis
The choice of palladium precursor and, more importantly, the phosphine ligand, can dramatically impact the yield and efficiency of the Suzuki coupling of pyrazolopyrimidines. Bulky, electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.[7]
Data-Driven Comparison of Catalytic Systems
The following table summarizes the performance of various palladium-based catalytic systems in the Suzuki coupling of halogenated pyrazolopyrimidines with different boronic acids. This data, compiled from various studies, highlights the importance of matching the catalyst system to the specific substrates.
| Entry | Halopyrazolopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5) | PPh₃ (10) | Na₂CO₃ | Dioxane | 110 | 12 | Low | [8] |
| 2 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (10) | Na₂CO₃ | Dioxane | 110 | 12 | High | [8][9] |
| 3 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | XPhos (10) | Na₂CO₃ | Dioxane | 110 | 12 | Moderate | [8] |
| 4 | 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 | [10] |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [11] |
Analysis of Catalytic Systems:
-
Traditional vs. Modern Ligands: As seen in entries 1, 2, and 3, the use of a modern biarylphosphine ligand like XPhos with a pre-catalyst such as XPhosPdG2 can significantly outperform traditional catalysts like PdCl₂(PPh₃)₂ for the coupling of challenging substrates.[8][9] The bulky and electron-rich nature of XPhos facilitates the key steps of the catalytic cycle.
-
Substrate Scope: For nitrogen-rich heterocycles like indazoles, catalyst systems such as Pd(OAc)₂ with SPhos have proven effective, even with unprotected N-H groups that can sometimes inhibit the reaction.[10]
-
Classic Catalysts: For less sterically demanding couplings, the classic Pd(PPh₃)₄ catalyst can still provide good yields, as demonstrated in the arylation of a dichloropyrimidine derivative (entry 5).[11]
Experimental Protocol: A Representative Suzuki Coupling
This protocol details a microwave-assisted Suzuki coupling of a brominated pyrazolopyrimidine, a method known for its efficiency and reduced reaction times.[12][13]
Synthesis of 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
Materials:
-
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
-
Arylboronic acid (1.2 equivalents)
-
XPhosPdG2 (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium Carbonate (K₂CO₃) (3 equivalents)
-
1,4-Dioxane
Procedure:
-
To a microwave vial, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, the arylboronic acid, K₂CO₃, XPhosPdG2, and XPhos.
-
Add 1,4-dioxane and seal the vial.
-
Degas the mixture by bubbling argon through it for 10 minutes.
-
Place the vial in a microwave reactor and heat to the desired temperature (e.g., 110 °C) for the specified time (e.g., 40 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.
Caption: Experimental Workflow for Microwave-Assisted Suzuki Coupling.
Troubleshooting and Optimization
-
Low Yields: If the reaction yield is low, consider screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene, DMF). Increasing the catalyst and ligand loading may also be beneficial.
-
Debromination: A common side reaction is the debromination of the starting material. Using a more active catalyst system, such as the XPhosPdG2/XPhos tandem, can often outcompete this side reaction.[8][9]
-
Purification Challenges: The presence of residual palladium can be an issue in pharmaceutical applications. Various methods, including treatment with activated carbon or specialized scavengers, can be employed to remove palladium residues.[14]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrazolopyrimidines. The selection of an appropriate palladium catalyst system is paramount for achieving high yields and purity. Modern biarylphosphine ligands, such as XPhos, in combination with advanced pre-catalysts, have demonstrated superior efficacy for challenging substrates. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a wide array of novel pyrazolopyrimidine derivatives for drug discovery and development.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Corral, I., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?[Link]
-
National Institutes of Health. (n.d.). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. [Link]
-
RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Sci-Hub. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sci-hub.box [sci-hub.box]
- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Functionalization of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with diverse biological activities. The strategic functionalization of this scaffold is paramount in the development of novel therapeutic agents. Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a versatile starting material, with the bromine atom at the C-3 position acting as a linchpin for various palladium-catalyzed cross-coupling reactions. This guide provides a comparative spectroscopic analysis of the products derived from Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this key intermediate. Understanding the distinct spectroscopic signatures of these products is crucial for unambiguous structure elucidation and reaction monitoring.
The Spectroscopic Profile of the Starting Material: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
A thorough understanding of the spectroscopic characteristics of the starting material is the foundation for analyzing its reaction products. The ¹H and ¹³C NMR spectra of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate exhibit distinct signals corresponding to its unique structure.
¹H NMR Spectroscopy: The proton spectrum is characterized by signals for the pyrimidine and pyrazole ring protons, as well as the ethyl ester group. The pyrimidine protons, H5 and H6, typically appear as doublets in the downfield region due to the electron-withdrawing nature of the fused ring system and the adjacent nitrogen atoms. The H7 proton of the pyrazole ring will also resonate in the aromatic region. The ethyl ester protons will present as a quartet and a triplet in the upfield region.
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the quaternary carbons of the fused ring system, including the carbon bearing the bromine atom (C3), and the carbonyl carbon of the ester. The chemical shift of C3 is significantly influenced by the electronegative bromine atom.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic bands will include C=N and C=C stretching vibrations of the heterocyclic rings.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Comparative Analysis of Reaction Products
The substitution of the bromine atom at the C-3 position via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions leads to significant and predictable changes in the spectroscopic data of the products.
Suzuki-Miyaura Coupling: Formation of a C-C Bond with Aryl Groups
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between the pyrazolo[1,5-a]pyrimidine core and various aryl or heteroaryl groups.[1]
Expected Spectroscopic Shifts:
-
¹H NMR: The most significant change will be the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced aryl group. The chemical shifts of the pyrazolo[1,5-a]pyrimidine protons, particularly H7, may experience a slight shift due to the change in the electronic environment.
-
¹³C NMR: A notable upfield shift of the C3 signal is expected upon replacement of the bromine atom with a carbon atom. New signals corresponding to the carbons of the aryl substituent will also be present.
-
IR: The fundamental vibrations of the pyrazolo[1,5-a]pyrimidine core will remain, with the potential for new bands arising from the substituted aryl ring.
-
MS: The molecular ion peak will increase by the mass of the coupled aryl group minus the mass of the bromine atom, and the characteristic bromine isotopic pattern will be absent.
Table 1: Comparative Spectroscopic Data for Suzuki-Miyaura Coupling
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | MS (m/z) |
| Starting Material | H5, H6, H7 (aromatic region), CH₂ (quartet), CH₃ (triplet) | C3 (brominated), C=O (ester) | C=O (~1730) | [M]+, [M+2]+ |
| Aryl-substituted Product | H5, H6, H7, Aryl-H (aromatic region), CH₂ (quartet), CH₃ (triplet) | C3 (arylated), Aryl-C, C=O (ester) | C=O (~1730), Aryl C=C | [M]+ |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira coupling enables the formation of a C-C triple bond, linking an alkynyl group to the C-3 position of the pyrazolo[1,5-a]pyrimidine core.[2] This reaction is valuable for introducing linear, rigid functionalities into the molecule.
Expected Spectroscopic Shifts:
-
¹H NMR: The spectrum will show new signals corresponding to the protons of the alkyne substituent. If a terminal alkyne is used, a characteristic signal for the acetylenic proton will be absent in the product.
-
¹³C NMR: The C3 signal will shift upfield, and two new signals for the sp-hybridized carbons of the alkyne will appear, typically in the range of 80-100 ppm.
-
IR: A characteristic, sharp absorption band for the C≡C triple bond stretch will be observed in the region of 2100-2260 cm⁻¹.
-
MS: The molecular weight will increase corresponding to the addition of the alkynyl group and the loss of the bromine atom. The bromine isotopic pattern will be absent.
Table 2: Comparative Spectroscopic Data for Sonogashira Coupling
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | MS (m/z) |
| Starting Material | H5, H6, H7 (aromatic region), CH₂ (quartet), CH₃ (triplet) | C3 (brominated), C=O (ester) | C=O (~1730) | [M]+, [M+2]+ |
| Alkynyl-substituted Product | H5, H6, H7, Alkynyl-H (if any), CH₂ (quartet), CH₃ (triplet) | C3 (alkynylated), C≡C, C=O (ester) | C≡C (2100-2260), C=O (~1730) | [M]+ |
Experimental Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Forging a C-N Bond
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-3 position.[3][4]
Expected Spectroscopic Shifts:
-
¹H NMR: The appearance of a new N-H signal (for primary amine coupling) or signals for the alkyl/aryl groups of the coupled amine will be observed. The chemical shifts of the pyrazolo[1,5-a]pyrimidine protons will be influenced by the electron-donating nature of the amino group.
-
¹³C NMR: The C3 signal will experience a significant upfield shift upon substitution of bromine with nitrogen. New signals for the carbons of the amine substituent will be present.
-
IR: A characteristic N-H stretching band (or bands for primary amines) will appear in the region of 3300-3500 cm⁻¹.
-
MS: The molecular ion peak will reflect the addition of the amine moiety and the loss of the bromine atom.
Table 3: Comparative Spectroscopic Data for Buchwald-Hartwig Amination
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | MS (m/z) |
| Starting Material | H5, H6, H7 (aromatic region), CH₂ (quartet), CH₃ (triplet) | C3 (brominated), C=O (ester) | C=O (~1730) | [M]+, [M+2]+ |
| Amino-substituted Product | H5, H6, H7, N-H (if any), Amine-H, CH₂ (quartet), CH₃ (triplet) | C3 (aminated), Amine-C, C=O (ester) | N-H (3300-3500), C=O (~1730) | [M]+ |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure optimal catalyst activity and prevent side reactions.
1. General Procedure for Suzuki-Miyaura Coupling
To a solution of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is added sodium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is then heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
2. General Procedure for Sonogashira Coupling
In a flame-dried Schlenk flask, Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol) are combined. The flask is evacuated and backfilled with argon. Anhydrous solvent (e.g., THF or DMF, 10 mL) and a base (e.g., triethylamine, 3.0 mmol) are added, and the mixture is degassed. The terminal alkyne (1.2 mmol) is then added, and the reaction is stirred at room temperature or heated as required until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
3. General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol). The tube is evacuated and backfilled with argon. The amine (1.2 mmol) and anhydrous toluene (5 mL) are then added. The reaction mixture is heated in a sealed tube at the appropriate temperature until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography.
Conclusion
The spectroscopic analysis of the reaction products of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate provides a clear and predictable means of confirming successful C-C and C-N bond formation at the C-3 position. Each of the discussed coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—imparts a unique spectroscopic fingerprint on the product molecule. By carefully examining the changes in ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently elucidate the structures of these valuable synthetic intermediates, paving the way for the development of novel and potent pharmaceutical agents.
References
-
Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. [Link]
-
Ethyl 7-(3-aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate. PubChemLite. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1263060-07-6|Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Assessing the Stability of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical development.[1][2] This guide provides a comprehensive framework for assessing the stability of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, a heterocyclic compound representative of a class of molecules with significant potential in medicinal chemistry.[3][4][5][6] We will move beyond a simple recitation of protocols to explain the scientific rationale behind each step, enabling you to design and execute robust stability studies.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its role in developing kinase inhibitors and other therapeutic agents.[4][5][6][7] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with chemical stability being a primary hurdle.[1][8] This guide will equip you with the necessary knowledge to anticipate and systematically investigate potential degradation pathways of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Understanding the Molecule: Potential Points of Instability
Before embarking on experimental work, a thorough analysis of the molecule's structure is crucial for predicting its potential liabilities.
-
Ester Functional Group: The ethyl carboxylate moiety is a primary suspect for degradation, particularly through hydrolysis. Both acid- and base-catalyzed hydrolysis are common degradation pathways for esters, leading to the corresponding carboxylic acid and ethanol.[9][10][11][12]
-
Bromo Substituent: The bromine atom attached to the pyrazole ring is another potential site of reactivity. Halogenated heterocycles can be susceptible to nucleophilic substitution or reductive dehalogenation under certain conditions.[13][14] Photolytic cleavage of the C-Br bond is also a possibility.[15][16]
-
Pyrazolo[1,5-a]pyrimidine Core: While generally aromatic and relatively stable, the fused heterocyclic ring system is not inert.[17][18] Severe stress conditions, such as strong oxidation, could potentially lead to ring opening or other complex transformations.[19]
Comparative Stability Assessment: A Forced Degradation Strategy
To comprehensively evaluate the stability of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, a forced degradation or stress testing study is the recommended approach.[1][2][8] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and handling to accelerate degradation and identify potential degradation products.[1][2][8][20]
The following table outlines the recommended stress conditions, the rationale for their inclusion, and a comparison to a hypothetical, more stable analogue (e.g., where the ester is replaced with a more robust amide group and the bromo substituent is absent).
| Stress Condition | Rationale | Expected Degradation of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | Comparative Stability of a Hypothetical Analogue (Amide, no Bromo) |
| Acidic Hydrolysis | To assess susceptibility to degradation in acidic environments (e.g., stomach pH). | High potential for ester hydrolysis to the carboxylic acid.[10][11] | High stability; amides are significantly more resistant to acid hydrolysis than esters. |
| Basic Hydrolysis | To evaluate stability in alkaline conditions. | Very high potential for rapid, irreversible ester hydrolysis (saponification).[9][12] | High stability; amides are also more stable than esters under basic conditions. |
| Oxidative Stress | To determine susceptibility to oxidation, which can occur during formulation with excipients or exposure to air. | Moderate potential for N-oxidation of the pyrimidine ring or other oxidative degradation of the heterocyclic core. | Moderate potential for N-oxidation, similar to the target compound. |
| Photostability | To assess degradation upon exposure to light, a critical factor for drug product packaging and storage.[21] | Moderate to high potential for C-Br bond cleavage, leading to radical-mediated degradation pathways.[15][16] | High stability; the absence of the bromo substituent removes this key photosensitive group. |
| Thermal Stress | To evaluate the impact of elevated temperatures on the solid-state and solution stability of the compound.[21][22] | Low to moderate potential for degradation, dependent on the melting point and intrinsic thermal lability. | High stability, assuming a similar or higher melting point. |
Experimental Protocols for Forced Degradation Studies
The following are detailed, step-by-step methodologies for conducting forced degradation studies on Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Hydrolytic Stability (Acid and Base)
Objective: To determine the rate and extent of hydrolysis of the ethyl ester.
Protocol:
-
Prepare a stock solution of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For acidic hydrolysis, add an aliquot of the stock solution to 0.1 M hydrochloric acid to achieve a final concentration of approximately 50 µg/mL.
-
For basic hydrolysis, add an aliquot of the stock solution to 0.1 M sodium hydroxide to achieve a final concentration of approximately 50 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 50°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH. For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.
-
Analyze the samples immediately by a stability-indicating HPLC method.
Rationale: The use of 0.1 M acid and base provides significant stress to promote hydrolysis within a reasonable timeframe.[1] Neutralization is critical to quench the reaction before analysis, ensuring accurate results.[8]
Oxidative Stability
Objective: To assess the molecule's susceptibility to oxidation.
Protocol:
-
Prepare a stock solution of the compound as described above.
-
Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide to a final concentration of approximately 50 µg/mL.
-
Incubate the solution at room temperature, protected from light.
-
At specified time points, withdraw aliquots and analyze by HPLC.
Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic oxidative stress.[1]
Photostability
Objective: To evaluate the impact of light exposure.
Protocol:
-
Expose a solid sample and a solution of the compound (in a photostable solvent like acetonitrile/water) to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the specified duration of exposure, dissolve the solid sample and analyze both the exposed and control samples by HPLC.
Rationale: ICH Q1B provides standardized conditions for photostability testing, ensuring regulatory compliance and comparability of data.[1]
Thermal Stability
Objective: To determine the effect of elevated temperature.
Protocol:
-
Subject a solid sample of the compound to a dry heat environment (e.g., 70°C).
-
Prepare a solution of the compound in a stable solvent and incubate at the same temperature.
-
At specified time points, withdraw samples, allow them to cool to room temperature, and analyze by HPLC.
Rationale: Thermal stress testing assesses the intrinsic stability of the molecule in both the solid and solution states.[22]
Anticipated Degradation Pathways
Based on the chemical structure, the following degradation pathways are anticipated:
Caption: Potential degradation pathways.
Analytical Methodology: The Key to Meaningful Data
A robust, stability-indicating analytical method is paramount for the success of these studies. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometric (MS) detection is the technique of choice.[23]
Key characteristics of a stability-indicating HPLC method:
-
Specificity: The ability to resolve the parent compound from all potential degradation products and impurities.
-
Sensitivity: Adequate detection limits for the quantification of low-level degradants.
-
Accuracy and Precision: Ensuring the reliability of the quantitative data.
An example of a starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a suitable modifier like formic acid or ammonium acetate to ensure good peak shape and ionization for MS detection.[24]
Conclusion
The stability assessment of a novel compound like Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a systematic process of scientific inquiry. By understanding the inherent chemical liabilities of the molecule and applying a rigorous forced degradation strategy, researchers can gain critical insights into its stability profile. This knowledge is not only essential for regulatory submissions but also invaluable for guiding formulation development, defining storage conditions, and ultimately, ensuring the safety and efficacy of a potential new medicine.
References
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (n.d.). MDPI. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC - NIH. [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
-
Force Degradation for Pharmaceuticals: A Review. (2023). IJSDR. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PMC - PubMed Central. [Link]
-
Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. (2002). PubMed. [Link]
-
Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]
-
Ester hydrolysis. (n.d.). Wikipedia. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). NIH. [Link]
-
15.9: Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]
-
hydrolysis of esters. (n.d.). Chemguide. [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications. [Link]
-
15.9 Hydrolysis of Esters. (n.d.). Lumen Learning. [Link]
-
Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. (n.d.). PMC - PubMed Central. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
-
RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. (2023). [Link]
-
3-Bromopyrazolo(1,5-a)pyrimidine. (n.d.). PubChem. [Link]
-
Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950). (2021). Human Metabolome Database. [Link]
-
Reduction reactions over the pyrazolo[1,5-a]pyrimidine derivatives (a)... (n.d.). ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). MDPI. [Link]
- Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (n.d.).
-
Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (n.d.). PMC - NIH. [Link]
-
Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. (n.d.). MySkinRecipes. [Link]
-
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. (2018). ACS Omega. [Link]
-
Photochemical Benzylic Bromination in Flow using BrCCl3 and its Application to Telescoped p-Methoxybenzyl Protection. (2019). ResearchGate. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (n.d.). MDPI. [Link]
-
Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026). Organic Letters. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 13. benchchem.com [benchchem.com]
- 14. Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ajrconline.org [ajrconline.org]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 24. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Hazard Assessment and Risk Mitigation
Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, as a brominated heterocyclic compound, must be treated as a hazardous substance. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, data from analogous compounds, such as other brominated pyrazolo[1,5-a]pyrimidines, consistently indicate several key hazards.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have long-term adverse effects on aquatic life.[3][4][5]
Personal Protective Equipment (PPE): A thorough risk assessment mandates the use of appropriate PPE to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a fume hood | To minimize inhalation of dust or vapors. |
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal. Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate falls into a specific waste category.
Waste Classification: Halogenated Organic Waste
Procedure:
-
Designated Waste Container: All waste containing Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, including pure compound, solutions, and contaminated materials (e.g., weighing boats, pipette tips, gloves), must be collected in a clearly labeled, dedicated container for "Halogenated Organic Waste."
-
Container Integrity: The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate"
-
The primary hazards (e.g., "Irritant")
-
The accumulation start date
-
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a clear, logical path for the disposal process, from the point of generation to final removal by a licensed waste management service.
Caption: Disposal workflow for Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Spill Management: Preparedness and Response
Accidents can happen, and a clear, concise spill management plan is essential.
For Small Spills (in a fume hood):
-
Ensure Proper PPE: Wear your standard PPE.
-
Containment: Cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Collection: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
For Large Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to prevent the spread of dust or vapors.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
The Rationale Behind Incineration
The recommended disposal method for halogenated organic compounds is high-temperature incineration.[6] This process is crucial for several reasons:
-
Complete Destruction: Incineration at high temperatures breaks the robust carbon-halogen bonds, effectively destroying the compound and preventing its persistence in the environment.
-
Prevention of Harmful Byproducts: Modern incinerators are equipped with flue gas scrubbing systems that neutralize and remove acidic gases (such as hydrogen bromide) and other potential pollutants that can be formed during combustion.
Discharge to sewer systems is strictly prohibited. [6] These compounds are generally not readily biodegradable and can be toxic to aquatic organisms.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a non-negotiable aspect of the scientific process. By adhering to these guidelines, researchers and institutions can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. This proactive approach to waste management builds a culture of safety and reinforces the integrity of the scientific community.
References
- Sikdar, A., et al. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 8(3), 3363-3372.
- Yadav, P., et al. (2023). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 13(33), 23049-23053.
- Wang, Z., et al. (2024). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – An Asian Journal, e202400341.
-
PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. Retrieved from [Link]
- Chambers, J. J., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(32), 4154-4157.
- MDPI. (2024). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. International Journal of Molecular Sciences, 25(3), 1735.
- Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Global Health and Environmental Science, 1(1), 100003.
- National Center for Biotechnology Information. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PubMed Central.
-
ResearchGate. (n.d.). Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Ethyl 2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved from [Link]
- PubMed. (2024). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. PubMed.
- PubMed. (2021).
- National Center for Biotechnology Information. (2024).
Sources
- 1. fishersci.fi [fishersci.fi]
- 2. fishersci.com [fishersci.com]
- 3. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | C11H12ClN3O3 | CID 22280352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Occurrence, Fate, and Impacts of Halogenated Flame Retardants in Municipal Wastewater Treatment Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Navigating the Safe Handling of Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, a brominated heterocyclic compound, represents a valuable building block in medicinal chemistry.[1][2] However, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, ensuring the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental to mitigating exposure risks. The following table outlines the recommended PPE for handling Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, based on best practices for similar chemical classes.[5][6]
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or explosion.[5][7] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to select a more robust material like butyl rubber or neoprene. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[7][8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is essential to protect the skin from accidental spills.[7] For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.[5] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All handling of this compound as a solid or in a volatile solvent should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate or organic vapor cartridge is required.[5][8][9] |
Operational Plan: From Handling to Emergency Response
Engineering Controls: The primary method for controlling exposure to hazardous chemicals is the use of engineering controls.
-
Chemical Fume Hood: All weighing, transferring, and reaction setups involving Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate should be performed in a properly functioning chemical fume hood.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.
Safe Handling Procedures: Adherence to standardized laboratory practices is crucial for minimizing risk.
-
Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors.[10] Avoid contact with skin and eyes.[8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.[10]
-
Spill Management: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, appropriately labeled container for disposal.[11]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[10][12]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][10]
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate requires specific disposal procedures to ensure environmental safety and regulatory compliance.[11][13]
Waste Segregation:
-
Halogenated Waste: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and solvent waste, must be collected in a dedicated, clearly labeled "Halogenated Waste" container.[14][15]
-
Compatibility: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[15] Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[10][11]
Container Labeling and Storage:
-
Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name of all constituents.[11][13]
-
Storage: Store waste containers in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials. Keep containers tightly closed when not in use.[11][13]
Disposal Method:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of halogenated waste. This waste is typically sent for high-temperature incineration at a licensed facility.[16]
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate.
Caption: PPE selection workflow for handling the target compound.
By adhering to these guidelines, researchers can confidently and safely handle Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, fostering a secure environment for scientific advancement.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 17
-
BenchChem. Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine. Link
-
Temple University. Halogenated Solvents in Laboratories. Link
-
University of Otago. Laboratory chemical waste disposal guidelines. Link
-
ChemicalBook. Pyrimidine - Safety Data Sheet. Link
-
Bucknell University. Hazardous Waste Segregation. Link
-
Cornell University Environmental Health and Safety. 7.2 Organic Solvents. Link
-
BenchChem. Personal protective equipment for handling 2,6-Diphenylpyrimidine-4(1H)-thione. Link
-
University of California, Riverside. Chemical Safety: Personal Protective Equipment. Link
-
Fisher Scientific. 5-Bromo-2-pyrazinamine Safety Data Sheet. Link
-
BenchChem. The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. Link
-
BenchChem. Application Notes: Synthesis of Brominated Heterocyclic Compounds. Link
-
Fisher Scientific. Ethyl bromopyruvate Safety Data Sheet. Link
-
GERPAC. Personal protective equipment for preparing toxic drugs. Link
-
LabSolu. ethyl 3-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate. Link
-
Fisher Scientific. Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate Safety Data Sheet. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. fishersci.fi [fishersci.fi]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. gerpac.eu [gerpac.eu]
- 10. fishersci.com [fishersci.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. fishersci.com [fishersci.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. otago.ac.nz [otago.ac.nz]
- 17. Redirecting [google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
